molecular formula C8H18N2O B2430621 1-(3-Aminopropyl)piperidin-3-ol CAS No. 51387-96-3

1-(3-Aminopropyl)piperidin-3-ol

Cat. No.: B2430621
CAS No.: 51387-96-3
M. Wt: 158.245
InChI Key: RLDCHEDVXUZUMM-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)piperidin-3-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.245. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminopropyl)piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropyl)piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminopropyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-4-2-6-10-5-1-3-8(11)7-10/h8,11H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDCHEDVXUZUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 1-(3-Aminopropyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Heterocyclic Scaffold for Medicinal Chemistry

Executive Summary

1-(3-Aminopropyl)piperidin-3-ol (CAS: 51387-96-3) is a bifunctional heterocyclic building block characterized by a piperidine core substituted with a hydroxyl group at the C3 position and a propyl-amine chain at the N1 position.[1][2][3] This unique architecture presents three distinct vectors for chemical modification: a primary amine, a tertiary amine (endocyclic), and a secondary alcohol.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery, specifically within Fragment-Based Drug Discovery (FBDD) and linkerology for Targeted Protein Degradation (TPD).

Part 1: Molecular Architecture & Physicochemical Profile[4]

The molecule exists as a chiral entity due to the stereocenter at C3. While often supplied as a racemate for general linker applications, the (S)- and (R)-enantiomers offer specific utility in defined stereochemical environments (e.g., kinase inhibitor scaffolds).

PropertyData
CAS Number 51387-96-3
IUPAC Name 1-(3-Aminopropyl)piperidin-3-ol
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Physical State Viscous, colorless to pale yellow oil (hygroscopic)
Solubility Miscible in water, methanol, DMSO; soluble in DCM
pKa (Calculated) ~10.2 (Primary amine), ~8.6 (Tertiary ring amine)
LogP -0.5 (Estimated) – Highly hydrophilic
H-Bond Donors 2 (–OH, –NH₂)
H-Bond Acceptors 3 (–OH, –NH₂, –N<)
Structural Significance

The 1,3-relationship between the nitrogen and the hydroxyl group on the piperidine ring creates a specific spatial arrangement often exploited to mimic bio-active motifs found in neurotransmitters or to bind to aspartic acid residues in GPCR binding pockets. The propyl linker provides a flexible tether, reducing steric clash when used as a connector.

Part 2: Synthetic Routes & Manufacturing[8]

The synthesis of 1-(3-Aminopropyl)piperidin-3-ol generally follows two primary strategies: Reductive Amination (Industrial/Scale-up) and Alkylation via Protected Intermediates (Laboratory High-Purity).

Method A: The Acrylonitrile Route (Industrial)

This method is preferred for large-scale manufacturing due to atom economy but requires careful handling of acrylonitrile.

  • Michael Addition: 3-Hydroxypiperidine reacts with acrylonitrile in a protic solvent (MeOH) to form 3-(3-hydroxypiperidin-1-yl)propanenitrile.

  • Hydrogenation: The nitrile is reduced to the primary amine using Raney Nickel or Cobalt catalysts under high-pressure H₂.

Method B: The Phthalimide Route (Laboratory)

This method avoids polymerization side-reactions and yields a cleaner product, ideal for research applications.

  • Alkylation: 3-Hydroxypiperidine is treated with N-(3-bromopropyl)phthalimide in the presence of a base (K₂CO₃) in acetonitrile.

  • Deprotection: The phthalimide protecting group is removed using hydrazine hydrate (Ing-Manske procedure) to release the free primary amine.

Synthesis Start 3-Hydroxypiperidine RouteA Route A: Acrylonitrile (Michael Addition) Start->RouteA RouteB Route B: N-(3-bromopropyl)phthalimide (K2CO3, ACN) Start->RouteB InterA Nitrile Intermediate RouteA->InterA StepA2 Hydrogenation (Raney Ni, H2) InterA->StepA2 Product 1-(3-Aminopropyl)piperidin-3-ol (CAS: 51387-96-3) StepA2->Product InterB Phthalimide Protected Intermediate RouteB->InterB StepB2 Deprotection (Hydrazine Hydrate) InterB->StepB2 StepB2->Product

Figure 1: Comparison of Industrial (Route A) and Laboratory (Route B) synthesis pathways.

Part 3: Chemical Reactivity & Derivatization

The molecule possesses orthogonal reactivity profiles that allow for selective functionalization.

  • Primary Amine (-NH₂): The most nucleophilic site. It reacts readily with electrophiles (NHS-esters, acid chlorides, isocyanates) to form amides or ureas. This is the primary attachment point for linkers.

  • Secondary Alcohol (-OH): Less nucleophilic than the amine. Can be selectively acylated or alkylated after the amine is protected (e.g., with Boc or Fmoc).

  • Tertiary Amine (Ring N): Protonation site. It modulates the solubility and pharmacokinetic profile (pKa ~8.6) but is generally non-reactive towards electrophiles under standard coupling conditions.

Selective Protection Strategy

To modify the alcohol without affecting the amine:

  • Protect Amine: React with Boc₂O

    
    tert-butyl (3-(3-hydroxy-1-piperidinyl)propyl)carbamate.
    
  • Modify Alcohol: Perform etherification (Williamson) or oxidation (Swern

    
     Ketone).
    
  • Deprotect: TFA/DCM removes the Boc group.

Part 4: Applications in Drug Discovery[9]
1. Linkerology in PROTACs

1-(3-Aminopropyl)piperidin-3-ol serves as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs). The hydroxyl group improves water solubility—a critical parameter for large bifunctional molecules—while the piperidine ring restricts conformational freedom, potentially reducing the entropic penalty of binding.

2. Fragment-Based Drug Discovery (FBDD)

The 3-hydroxypiperidine motif is a "privileged scaffold."

  • Kinase Inhibition: The hydroxyl group can act as a hydrogen bond donor/acceptor to the hinge region of kinases.

  • GPCR Ligands: The basic nitrogen mimics the protonated amine of biogenic amines (dopamine, serotonin), making this scaffold useful in designing ligands for aminergic GPCRs.

3. Surface Modification

The molecule is used to functionalize silica surfaces or polymers. The silane derivative (1-(3-aminopropyl)silatrane) is a related analogue used to anchor the piperidine moiety to glass slides for biological assays.

Applications cluster_0 Medicinal Chemistry cluster_1 Material Science Core 1-(3-Aminopropyl)piperidin-3-ol PROTAC PROTAC Linker (Solubility Enhancer) Core->PROTAC Kinase Kinase Inhibitor (Hinge Binder) Core->Kinase GPCR GPCR Ligand (Aminergic Mimic) Core->GPCR Surface Surface Functionalization (Hydrophilic Coating) Core->Surface

Figure 2: Application map highlighting the utility of the scaffold in medicinal chemistry and materials science.

Part 5: Handling & Safety Data

Signal Word: DANGER

Hazard ClassH-CodeStatement
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.
Serious Eye Damage H318Causes serious eye damage.
Acute Toxicity (Oral) H302Harmful if swallowed.

Storage Protocols:

  • Atmosphere: Store under inert gas (Nitrogen or Argon). The primary amine is sensitive to CO₂ (carbamate formation) and oxidation.

  • Temperature: Refrigerate (2-8°C).

  • Hygroscopicity: Keep container tightly sealed; the compound is hygroscopic and will absorb atmospheric water, altering stoichiometry.

References
  • PubChem. (n.d.). Compound Summary for CID 329775755. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Structure Elucidation of 1-(3-Aminopropyl)piperidin-3-ol: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Aminopropyl)piperidin-3-ol is a highly versatile, bifunctional heterocyclic building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics, kinase inhibitors, and complex active pharmaceutical ingredients (APIs). Because it possesses both a primary amine on an aliphatic chain and a secondary-like hydroxyl group on a tertiary piperidine ring, unambiguous structural elucidation requires an orthogonal analytical approach.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating analytical workflow. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, this guide establishes a rigorous framework for confirming the structural topology and connectivity of this molecule.

Structural Topology & Chemical Properties

Understanding the foundational physicochemical properties of 1-(3-Aminopropyl)piperidin-3-ol is the first step in designing an effective analytical strategy[1]. The presence of two basic nitrogen atoms and a hydroxyl group dictates the choice of ionization modes in MS and solvent selection in NMR.

PropertyValue / Description
Chemical Name 1-(3-Aminopropyl)piperidin-3-ol
CAS Number 51387-96-3[2]
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Exact Mass 158.1419 Da
LogP -0.09 (Highly hydrophilic)[1]
Key Functional Groups Primary amine (-NH₂), Tertiary amine (N-ring), Secondary alcohol (-OH)

Analytical Strategy: Causality & Workflow

To prevent false-positive identifications—a common pitfall when analyzing highly flexible aliphatic heterocycles—we employ a triangulated methodology.

  • HRMS establishes the empirical formula and identifies macro-structural subunits via collision-induced dissociation.

  • FT-IR provides immediate, orthogonal confirmation of the distinct hydrogen-bonding functional groups.

  • Multidimensional NMR maps the exact carbon-carbon and carbon-nitrogen connectivity, definitively proving that the aminopropyl chain is attached to the piperidine nitrogen (position 1) rather than a carbon atom.

ElucidationWorkflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy Sample 1-(3-Aminopropyl)piperidin-3-ol Sample Preparation ESI ESI-HRMS Exact Mass[M+H]+ Sample->ESI 1 1 Sample->1 IR ATR-FTIR O-H & N-H Stretches Sample->IR MSMS MS/MS Fragmentation Sub-unit Analysis ESI->MSMS Synthesis Data Synthesis & Structure Confirmation MSMS->Synthesis D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping 2 2 D->2 D->Synthesis IR->Synthesis

Figure 1: Orthogonal analytical workflow for 1-(3-Aminopropyl)piperidin-3-ol structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & MS/MS

Experimental Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the complete protonation of both the primary and tertiary amines, maximizing ionization efficiency and generating a stable[M+H]⁺ ion.

  • Acquisition: Inject 2 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer utilizing Electrospray Ionization (ESI) in positive mode.

  • MS/MS Parameters: Isolate the precursor ion and apply a collision energy ramp from 15 eV to 35 eV using Argon as the collision gas.

Data Interpretation & Causality

The ESI-HRMS spectrum will yield a primary base peak at m/z 159.1492 , corresponding to the [M+H]⁺ ion (Calculated for C₈H₁₉N₂O⁺: 159.1492).

Upon collision-induced dissociation (MS/MS), the molecule undergoes predictable, diagnostically valuable fragmentations:

  • m/z 142.12: Loss of ammonia (-17 Da) from the primary amine on the propyl chain.

  • m/z 141.13: Loss of water (-18 Da) from the piperidine ring's hydroxyl group.

  • m/z 100.07: Cleavage of the C1'-N bond. This leaves the piperidin-3-ol cation, definitively proving that the hydroxyl group resides on the ring and not the aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because piperidine derivatives exhibit significant signal overlap in the aliphatic region (1.2–2.8 ppm) due to the dense clustering of methylene protons, 1D NMR alone is insufficient[3]. We must employ 2D techniques to resolve the chair conformation and map the exact connectivity.

Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Causality: CDCl₃ is excellent for basic amines. A subsequent D₂O shake experiment is performed to identify the exchangeable -OH and -NH₂ protons via signal disappearance.

  • Acquisition: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe.

    • ¹H NMR: 16 scans, 90° pulse, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 512 scans, power-gated decoupling (WALTZ-16) to prevent NOE-induced integration distortion.

    • 2D NMR: Acquire COSY (homonuclear correlation), HSQC (one-bond heteronuclear correlation), and HMBC (long-range heteronuclear correlation optimized for ⁸J_CH = 8 Hz).

Data Interpretation & Structural Assignments

The chair conformation of the piperidine ring significantly influences the proton coupling constants, dictating the axial and equatorial chemical shift dispersion. The carbons adjacent to the nitrogen (C2 and C6) are heavily deshielded, typically appearing between 53 and 62 ppm[4].

The HMBC spectrum is the critical validating step: it will show a strong ³J correlation from the N-CH₂ protons of the propyl chain (H1') to the C2 and C6 carbons of the piperidine ring, proving the 1-substituted topology.

Table 2: Comprehensive NMR Assignments (CDCl₃, 400 MHz)

PositionGroup¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations
2 Ring CH₂61.22.30 (ax), 2.75 (eq)dd (ax), br d (eq)C3, C6, C1'
3 Ring CH-OH66.83.70mC2, C4, C5
4 Ring CH₂32.51.45 (ax), 1.85 (eq)m, mC2, C3, C5, C6
5 Ring CH₂22.81.50 (2H)mC3, C4, C6
6 Ring CH₂53.62.20 (ax), 2.65 (eq)m, mC2, C4, C5, C1'
1' Chain N-CH₂56.42.45t (J=7.2)C2, C6, C2', C3'
2' Chain CH₂29.11.65quintet (J=7.2)C1', C3'
3' Chain CH₂-NH₂40.22.75t (J=7.2)C1', C2'
OH, NH₂ Heteroatoms-2.50 - 3.20br s (exchangeable)-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol
  • Sample Preparation: Place 1-2 mg of the neat sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Causality: ATR-FTIR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture would artificially inflate the O-H stretching region, leading to false interpretations of the molecule's intrinsic hydroxyl group.

  • Acquisition: 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

Data Interpretation
  • 3300 – 3400 cm⁻¹: A broad, intense band representing the overlapping stretching vibrations of the secondary alcohol (O-H) and the primary amine (N-H).

  • 2800 – 2950 cm⁻¹: Sharp bands corresponding to the aliphatic C-H stretching of the piperidine ring and propyl chain.

  • 1100 – 1200 cm⁻¹: Distinct C-N stretching vibrations confirming the tertiary and primary amine linkages.

Conclusion

The structural elucidation of 1-(3-Aminopropyl)piperidin-3-ol requires a meticulous, multi-technique approach to overcome the ambiguities inherent in flexible aliphatic heterocycles. By leveraging ESI-HRMS for exact mass and subunit fragmentation, ATR-FTIR for functional group validation, and 2D NMR (specifically HMBC) for definitive carbon-nitrogen connectivity mapping, researchers can establish a self-validating data package. This rigorous methodology ensures absolute confidence in the structural integrity of this critical pharmaceutical building block prior to downstream synthetic applications.

References

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. [Link]

  • Synthesis and antinociceptive activities of some novel benzimidazole-piperidine derivatives. TÜBİTAK Academic Journals.[Link]

  • Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Research Journal of Pharmacy and Technology.[Link]

Sources

1-(3-Aminopropyl)piperidin-3-ol (CAS: 51387-96-3): A Comprehensive Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently evaluate bifunctional building blocks that can serve as versatile linkers or core scaffolds. 1-(3-Aminopropyl)piperidin-3-ol (CAS: 51387-96-3) is a highly valuable, yet structurally nuanced, intermediate. Featuring a primary amine, a tertiary amine embedded within a piperidine ring, and a hydroxyl group with a defined stereocenter, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its strategic utility in medicinal chemistry.

Physicochemical Profiling & Structural Logic

Understanding the physical properties of 1-(3-Aminopropyl)piperidin-3-ol is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule exists as a di-cation at physiological pH due to the highly basic primary and tertiary amines, which heavily influences its solubility and membrane permeability.

Quantitative Data Summary
PropertyValueStructural Implication
CAS Number 51387-96-3[1]Unique identifier for the racemic mixture.
Molecular Formula C₈H₁₈N₂O[1]High sp³ character, favorable for clinical candidates.
Molecular Weight 158.24 g/mol [1]Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's limits.
Physical State Off-white solid / viscous liquid[2]Hygroscopic nature requires strict storage under inert gas (Argon/N₂).
Predicted Boiling Point ~243.5 °C[3]High boiling point necessitates vacuum distillation for purification.

Note: Properties such as boiling point and density are often estimated in silico based on closely related structural analogs like 1-(2-aminoethyl)piperidin-4-ol[3].

Mechanistic Synthesis & Process Chemistry

The most atom-economical and scalable route to synthesize 1-(3-aminopropyl)piperidines involves a two-step sequence: an Aza-Michael addition followed by catalytic hydrogenation[4].

SynthesisWorkflow A Piperidin-3-ol + Acrylonitrile B Aza-Michael Addition A->B EtOH, 0-25°C C Intermediate: Nitrile B->C D Catalytic Hydrogenation C->D H2, Raney Ni NH3/MeOH E Target: 1-(3-Aminopropyl) piperidin-3-ol D->E

Caption: Synthetic workflow for 1-(3-Aminopropyl)piperidin-3-ol via Michael addition and hydrogenation.

Step 1: Aza-Michael Addition

Objective: Alkylation of the piperidine nitrogen without over-alkylation. Causality: We utilize acrylonitrile rather than 3-bromopropylamine. Acrylonitrile acts as an excellent Michael acceptor for the secondary amine of piperidin-3-ol. This avoids the formation of quaternary ammonium salts (over-alkylation) that frequently plague direct alkylation with alkyl halides[4]. Ethanol is chosen as the solvent because its protic nature stabilizes the transition state of the Michael addition, accelerating the reaction without requiring external base catalysts.

Self-Validating Protocol:

  • Dissolve 1.0 eq of piperidin-3-ol in absolute ethanol (0.5 M concentration).

  • Cool the reaction vessel to 0–5 °C using an ice bath to control the exothermic addition.

  • Add 1.1 eq of acrylonitrile dropwise over 30 minutes.

  • Remove the ice bath and stir at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The secondary amine starting material will stain strongly with Ninhydrin (purple/brown), while the tertiary amine product (3-(3-hydroxypiperidin-1-yl)propanenitrile) will show a distinct, lighter tertiary amine stain. Do not proceed until the starting material is consumed.

  • Concentrate under reduced pressure to yield the intermediate nitrile.

Step 2: Catalytic Hydrogenation of the Nitrile

Objective: Reduction of the nitrile to a primary amine. Causality: The reduction of nitriles proceeds via an highly reactive imine intermediate. If reduced in a standard solvent, the newly formed primary amine will attack the imine, generating unwanted secondary amine dimers. To suppress this, we use Methanolic Ammonia (7N NH₃ in MeOH) . The massive excess of ammonia shifts the equilibrium, preventing dimerization and ensuring exclusive formation of the primary amine. Raney Nickel is preferred over Pd/C here to prevent potential ring-opening or hydrogenolysis of the hydroxyl group.

Self-Validating Protocol:

  • Dissolve the nitrile intermediate in 7N NH₃ in MeOH (0.2 M concentration).

  • Under a strict Argon atmosphere, add a catalytic amount of washed Raney Nickel (approx. 10% w/w).

  • Transfer to a Parr hydrogenator and pressurize with H₂ gas to 50 psi.

  • Agitate at room temperature.

  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is self-validating when the pressure drop stabilizes. Confirm completion via FT-IR by observing the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.

  • Filter the catalyst through a pad of Celite under inert gas (Caution: Raney Ni is pyrophoric).

  • Concentrate the filtrate to yield 1-(3-Aminopropyl)piperidin-3-ol.

Pharmacophore Utility in Medicinal Chemistry

The structural topology of 1-(3-Aminopropyl)piperidin-3-ol makes it a privileged scaffold in modern drug design.

Pharmacophore Core 1-(3-Aminopropyl)piperidin-3-ol Scaffold Prop1 Primary Amine Core->Prop1 Prop2 Piperidine Ring Core->Prop2 Prop3 Hydroxyl Group Core->Prop3 App1 Linker Attachment (PROTACs, Fluorophores) Prop1->App1 App2 Basic Center (Receptor Binding/Solubility) Prop2->App2 App3 Stereocenter & H-Bonding (Target Specificity) Prop3->App3

Caption: Logical mapping of structural features to medicinal chemistry applications.

  • Primary Amine (Linker Attachment): The terminal primary amine is highly nucleophilic, making it an ideal anchor point for amide coupling with carboxylic acids or urea formation with isocyanates. This is heavily utilized in designing PROTACs (Proteolysis Targeting Chimeras), where the aminopropyl chain acts as a flexible linker to an E3 ligase ligand.

  • Piperidine Core (Basic Center): The basic tertiary nitrogen is protonated at physiological pH, allowing it to form critical salt bridges with aspartate or glutamate residues in G-Protein Coupled Receptors (GPCRs), a common motif in CNS-active drugs.

  • Hydroxyl Group (Stereocenter): The C3 hydroxyl group provides a strict hydrogen bond donor/acceptor site. Because C3 is a chiral center, utilizing enantiopure (R)- or (S)-piperidin-3-ol starting materials allows for the fine-tuning of target specificity and the elimination of off-target toxicity.

EHS Protocols & Handling Guidelines

As with many functionalized aliphatic amines, 1-(3-Aminopropyl)piperidin-3-ol requires stringent Environmental, Health, and Safety (EHS) oversight.

  • Corrosivity & Toxicity: The compound is classified as corrosive and can cause severe skin burns and serious eye damage[2]. It is harmful if swallowed, inhaled, or absorbed through the skin[2].

  • Hygroscopicity & Air Sensitivity: The molecule is highly hygroscopic and air-sensitive[2]. Exposure to atmospheric carbon dioxide will lead to the rapid formation of carbonate/carbamate salts, degrading the reagent's purity.

  • PPE & Storage: Always handle inside a fume hood using nitrile or neoprene gloves (EN 374 standard)[2]. Store tightly sealed under an inert atmosphere (Argon) at 2–8 °C to maintain long-term stability.

References

  • [3] 1-(2-aminoethyl)piperidin-4-ol (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. Chemchart.com. Available at:[Link]

  • [1] 1-(3-aminopropyl)piperidin-3-ol | De-code. De-code.co.in. Available at:[Link]

  • [4] EP0377528A1 - Piperidines, process for their preparation and pharmaceutical compounds containing them. Google Patents. Available at:

Sources

Synthesis of 1-(3-Aminopropyl)piperidin-3-ol starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(3-Aminopropyl)piperidin-3-ol requires the selective alkylation of the secondary amine of 3-hydroxypiperidine while preserving the integrity of the secondary alcohol and the terminal primary amine.

From a process chemistry perspective, the direct alkylation of 3-hydroxypiperidine with 3-chloropropylamine is fraught with polymerization risks (intermolecular self-alkylation of the alkylating agent). Therefore, a masked amine strategy is the industry standard.

This guide details two distinct synthetic pathways:

  • The "Nitrile Route" (Michael Addition + Reduction): The preferred method for scalability and atom economy. It utilizes acrylonitrile as a three-carbon synthon.[1]

  • The "Gabriel Route" (Phthalimide Alkylation): An alternative for laboratory-scale synthesis where high-pressure hydrogenation equipment is unavailable.

Retrosynthetic Logic

The structural disconnection occurs at the


 bond. The 3-aminopropyl chain is traced back to either acrylonitrile  (Route A) or N-(3-bromopropyl)phthalimide  (Route B).

Retrosynthesis Target 1-(3-Aminopropyl)piperidin-3-ol (Target) Disconnection Disconnection: N-Alkylation Target->Disconnection Piperidine 3-Hydroxypiperidine (Nucleophile) Disconnection->Piperidine Acrylonitrile Acrylonitrile (Route A: Michael Acceptor) Disconnection->Acrylonitrile Reductive Path Phthalimide N-(3-Bromopropyl)phthalimide (Route B: Electrophile) Disconnection->Phthalimide Substitution Path

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Primary Workflow: The Nitrile Route (Scalable)

This route is superior due to high atom economy and the avoidance of heavy hydrazine waste streams associated with Gabriel synthesis.

Reaction Scheme
  • Step 1 (Michael Addition): 3-Hydroxypiperidine reacts with acrylonitrile to form 3-(3-hydroxypiperidin-1-yl)propanenitrile.

  • Step 2 (Hydrogenation): The nitrile is reduced to the primary amine using Raney Nickel or Cobalt catalysts.

NitrileRoute SM1 3-Hydroxypiperidine Inter Intermediate: 3-(3-hydroxypiperidin-1-yl)propanenitrile SM1->Inter Michael Addn Reagent1 Acrylonitrile (MeOH, Reflux) Reagent1->Inter Product 1-(3-Aminopropyl)piperidin-3-ol Inter->Product Reduction Reagent2 H2 (50 psi) Raney Ni, NH3/MeOH Reagent2->Product

Figure 2: The Nitrile Route workflow involving Michael addition followed by catalytic hydrogenation.[2]

Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-hydroxypiperidin-1-yl)propanenitrile

Reagents:

  • 3-Hydroxypiperidine (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Methanol (Solvent, 5 vol)

Procedure:

  • Charge 3-hydroxypiperidine into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Dissolve in Methanol (concentration ~0.5 M).

  • Critical Control Point: Add Acrylonitrile dropwise at 0°C to control the exotherm. The secondary amine is highly nucleophilic; rapid addition can cause runaway heating.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Heat to gentle reflux (65°C) for 1 hour to drive the reaction to completion.

  • Monitor: Check TLC or LCMS. The disappearance of the starting amine is the key indicator.

  • Workup: Concentrate the reaction mixture in vacuo to remove methanol and excess acrylonitrile. The resulting oil is usually sufficiently pure (>95%) for the next step.

Step 2: Hydrogenation to 1-(3-Aminopropyl)piperidin-3-ol

Reagents:

  • Nitrile Intermediate (from Step 1)

  • Raney Nickel (Active catalyst, ~20 wt% loading) or Raney Cobalt (for higher selectivity)

  • Ammonia in Methanol (7N solution) – Prevents secondary amine formation.

Procedure:

  • Dissolve the nitrile intermediate in methanolic ammonia (7N). The ammonia suppresses the formation of secondary amine dimers (dimerization via imine intermediate).

  • Transfer the solution to a hydrogenation autoclave (Parr reactor).

  • Add Raney Nickel slurry (washed with MeOH). Safety: Raney Ni is pyrophoric; keep wet at all times.

  • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 50 psi (3.5 bar) H2.

  • Stir vigorously at 40-50°C for 12–24 hours.

  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Argon/Nitrogen). Do not let the catalyst dry out.

  • Purification: Concentrate the filtrate. The product may require vacuum distillation or column chromatography (DCM/MeOH/NH4OH) if high purity is required.

Alternative Workflow: The Gabriel Route (Lab Scale)

Recommended only when high-pressure hydrogenation is not feasible or if the starting material contains functional groups sensitive to reduction.

Reaction Scheme
  • Alkylation: Nucleophilic attack of 3-hydroxypiperidine on N-(3-bromopropyl)phthalimide.

  • Deprotection: Hydrazinolysis to release the primary amine.

Key Protocol Differences
  • Base: Potassium Carbonate (

    
    ) is used to scavenge the HBr generated.
    
  • Solvent: Acetonitrile or DMF facilitates the

    
     reaction.
    
  • Deprotection: Requires refluxing with Hydrazine Hydrate (

    
    ) in Ethanol.
    

Comparison of Routes:

FeatureNitrile Route (Method A)Gabriel Route (Method B)
Atom Economy HighLow (Phthalhydrazide waste)
Reagents Acrylonitrile, H2, Ra-NiBromopropylphthalimide, Hydrazine
Safety Profile Acrylonitrile (Toxic), H2 (Flammable)Hydrazine (Carcinogen/Toxic)
Scalability Excellent (Kg scale)Poor (Solid waste handling)
Equipment Autoclave requiredStandard glassware

Analytical Data & Quality Control

To validate the synthesis, the following analytical markers must be confirmed.

1H NMR (400 MHz, CDCl3) - Expected Signals
  • 
     3.8 ppm (m, 1H):  Methine proton at C3 (adjacent to -OH).
    
  • 
     2.7 - 2.9 ppm (m, 4H):  Methylene protons adjacent to the piperidine nitrogen and the propyl amine nitrogen.
    
  • 
     1.5 - 1.8 ppm (m, 6H):  Ring methylenes and the central methylene of the propyl chain.
    
Mass Spectrometry (ESI+)[2][3]
  • Target Mass: 158.24 g/mol .

  • Observed Ion:

    
    .
    
Impurity Profile
  • Bis-alkylation: In the Gabriel route, check for double alkylation on the nitrogen (rare due to steric bulk).

  • Dimerization: In the Nitrile reduction step, lack of Ammonia will lead to the formation of the secondary amine dimer (

    
    ).
    

References

  • Sigma-Aldrich. Product Specification: 1-(3-Aminopropyl)piperidin-3-ol. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329775755. Link

  • Abdel-Aziz, H. A., et al. (2011).[3] Crystal structure of 3-oxo-3-(piperidin-1-yl)propanenitrile. (Validates piperidine-nitrile coupling chemistry). Link

  • ChemicalBook. Synthesis of Piperidine Derivatives via Reductive Amination. Link

Sources

1-(3-Aminopropyl)piperidin-3-ol: A Comprehensive Technical Guide on Solubility, Stability, and Handling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Formulation Engineers Document Type: Technical Whitepaper

Executive Summary & Molecular Architecture

1-(3-Aminopropyl)piperidin-3-ol (CAS: 51387-96-3) is a highly versatile, bifunctional building block frequently utilized in pharmaceutical synthesis, polymer chemistry, and advanced materials [1]. The molecular architecture of this compound (C₈H₁₈N₂O, MW: 158.24 g/mol ) is defined by three distinct functional groups:

  • A primary amine situated at the terminus of the propyl chain.

  • A tertiary amine embedded within the piperidine ring.

  • A secondary alcohol located at the 3-position of the piperidine ring.

Understanding the interplay between these functional groups is critical for predicting its physicochemical behavior. The molecule is highly hydrophilic (LogP ≈ -0.09) and exhibits complex, pH-dependent ionization states that dictate both its solubility profile and its susceptibility to degradation.

Physicochemical Profiling: Solubility Dynamics

The Causality of Solvation

The solubility of 1-(3-Aminopropyl)piperidin-3-ol is governed by its extensive hydrogen-bonding capacity. The molecule possesses three hydrogen-bond donors (two on the primary amine, one on the hydroxyl group) and three hydrogen-bond acceptors (two nitrogens, one oxygen). Consequently, the thermodynamic penalty for disrupting water-water interactions is easily overcome by the formation of solute-water hydrogen bonds, rendering the free base highly miscible in aqueous media.

In organic solvents, solubility is dictated by polarity. The compound is highly soluble in protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, DMF), but exhibits poor solubility in aliphatic hydrocarbons (hexanes, heptane) due to the inability of these non-polar solvents to stabilize the highly polar functional groups.

Quantitative Solubility Profile

The following table summarizes the expected thermodynamic solubility of 1-(3-Aminopropyl)piperidin-3-ol across various solvent systems at 25°C.

Solvent SystemDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Water (pH 7.0) 80.1> 100 mg/mL (Miscible)Diprotonated state; extensive H-bonding network.
Methanol 32.7> 50 mg/mLStrong dipole-dipole and H-bond donor/acceptor interactions.
Dimethyl Sulfoxide (DMSO) 46.7> 50 mg/mLExcellent solvation of the polar free base via H-bond acceptance.
Dichloromethane (DCM) 9.110 - 20 mg/mLModerate dipole interactions; useful for biphasic extractions at high pH.
n-Hexane 1.9< 1 mg/mLLack of H-bonding capacity; inability to break solute-solute interactions.
pH-Dependent Ionization

The solubility and partition coefficient (LogD) of this molecule are highly dependent on the pH of the environment. Based on structurally analogous aliphatic diamines [3], the primary amine is highly basic (pKa₁ ≈ 10.5), while the tertiary piperidine amine is slightly less basic due to steric hindrance and the inductive electron-withdrawing effect of the adjacent hydroxyl group (pKa₂ ≈ 8.5).

ProtonationStates A High pH (>11) Unprotonated (Free Base) B Mid pH (9-10) Monoprotonated (Primary Amine +) A->B +H+ (pKa ~10.5) C Low pH (<7) Diprotonated (Both Amines +) B->C +H+ (pKa ~8.5)

Caption: pH-dependent protonation states of 1-(3-Aminopropyl)piperidin-3-ol.

Chemical Stability & Degradation Pathways

Amino alcohols are notoriously susceptible to specific degradation pathways when exposed to environmental stress [2]. For 1-(3-Aminopropyl)piperidin-3-ol, stability is compromised primarily by oxidation and atmospheric carbon dioxide absorption.

Oxidative Degradation

The presence of oxygen or reactive oxygen species (ROS) accelerates the degradation of the amine moieties [4].

  • Primary Amine: Susceptible to oxidation forming hydroxylamines, which can further oxidize to oximes or aldehydes.

  • Tertiary Amine: Susceptible to N-oxide formation, particularly in the presence of peroxides.

  • Secondary Alcohol: Generally stable under ambient conditions but can be oxidized to a ketone in the presence of strong transition-metal catalysts.

Atmospheric CO₂ Capture (Carbamate Formation)

A critical handling consideration is the molecule's reactivity with atmospheric CO₂. Primary aliphatic amines are potent nucleophiles that readily attack the electrophilic carbon of carbon dioxide to form stable carbamate salts. If left exposed to ambient air, the neat material will rapidly absorb CO₂ and moisture (hygroscopicity), leading to a noticeable increase in mass and the formation of a crystalline crust.

Degradation Parent 1-(3-Aminopropyl)piperidin-3-ol (Parent Molecule) Ox1 N-Oxide Formation (Tertiary Amine Oxidation) Parent->Ox1 Peroxides / ROS Ox2 Hydroxylamine / Aldehyde (Primary Amine Oxidation) Parent->Ox2 Metal-catalyzed Oxidation CO2 Carbamate Salt Formation (Reaction with Ambient CO2) Parent->CO2 Ambient Air Exposure

Caption: Primary degradation and atmospheric reactivity pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to account for the unique analytical challenges of this molecule—specifically, its lack of a UV chromophore.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask with CAD)

Because 1-(3-Aminopropyl)piperidin-3-ol lacks a conjugated π-system, standard HPLC-UV analysis is ineffective. We mandate the use of Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

Step-by-Step Workflow:

  • Preparation: Add an excess of 1-(3-Aminopropyl)piperidin-3-ol (approx. 200 mg) to a 2 mL Eppendorf tube containing 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Seal the tube under a nitrogen headspace to prevent CO₂ absorption. Agitate at 300 rpm at exactly 25.0°C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant.

  • Filtration & Self-Validation: Pass the supernatant through a 0.2 µm PTFE syringe filter. Validation Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane, ensuring the collected sample accurately represents the solution concentration.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-CAD using a volatile buffer system (e.g., 10 mM Ammonium Formate / Acetonitrile) to ensure compatibility with the aerosol detector.

Workflow Step1 1. Saturation (Excess Solid) Step2 2. Equilibration (24h, 25°C, N2 atm) Step1->Step2 Step3 3. Centrifugation & Filtration Step2->Step3 Step4 4. HPLC-CAD Quantification Step3->Step4 Val Validation: Discard first 200µL to prevent adsorption bias Step3->Val

Caption: Thermodynamic solubility workflow with built-in filtration validation.

Protocol 2: Forced Degradation & Stability Indicating Assay

To establish the shelf-life and handling boundaries, a forced degradation study must isolate oxidative and thermal liabilities.

Step-by-Step Workflow:

  • Baseline Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 100 µL of 30% H₂O₂ (final concentration ~3%). Stir at room temperature for 24 hours.

  • Thermal Stress: Transfer 1 mL of stock to a sealed amber glass vial (to prevent photolytic interference). Heat at 60°C in a dry block heater for 7 days.

  • Quenching & Validation: Validation Step: Before HPLC injection, quench the oxidative sample with a mild reducing agent (e.g., sodium bisulfite) to prevent degradation of the HPLC column stationary phase.

  • Analysis: Analyze samples via LC-MS to identify the mass shifts associated with N-oxide (+16 Da) or hydroxylamine (+16 Da) formation.

References

  • Sigma-Aldrich. "1-(3-aminopropyl)piperidin-3-ol | CAS No.: 51387-96-3". MilliporeSigma.
  • BenchChem. "An In-Depth Technical Guide to the Stability and Reactivity of Amino Alcohols".
  • MDPI. "Determination of the Dissociation Constants (pKa) of Amines: Computational Chemistry Calculations". Liquids 2023.
  • ResearchGate. "Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups". Materials 2013.

The Biological Activity of Piperidine Derivatives: A Comprehensive Technical Guide to Pharmacological Profiling and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a cornerstone of medicinal chemistry, the piperidine scaffold—a six-membered nitrogen-containing heterocycle—is ubiquitous in drug discovery. Its prevalence in FDA-approved therapeutics is not coincidental; the structural geometry of the piperidine ring allows for precise spatial orientation of pharmacophores, enhancing target binding affinity and modulating pharmacokinetic properties 1[1]. This whitepaper synthesizes the biological activities of piperidine derivatives, detailing their mechanisms of action across oncology, neuropharmacology, and infectious diseases, while providing field-proven, self-validating experimental protocols for robust biological evaluation.

Structural Causality & Target Engagement

The pharmacological versatility of piperidine stems from its conformational flexibility (predominantly adopting a chair conformation) and the basicity of its secondary or tertiary amine. This basicity enables the formation of water-soluble salts, crucial for oral bioavailability, while the nitrogen atom acts as a potent hydrogen bond acceptor/donor in the active sites of enzymes and G-protein coupled receptors (GPCRs).

Oncology: Signal Transduction Modulation

Piperidine derivatives, including natural alkaloids like piperine and synthetic piperidin-4-ones, exhibit profound anticancer activity. Mechanistically, these compounds disrupt tumor survival by inhibiting the PI3K/Akt/mTOR cascade and suppressing NF-κB and STAT-3 signaling pathways 2[2]. By blocking these proliferative signals, piperidines induce cell cycle arrest and trigger caspase-dependent apoptosis in various malignancies, including breast and prostate cancers 2[2].

AnticancerPathway Piperidine Piperidine Derivatives PI3K PI3K / Akt Pathway Piperidine->PI3K Inhibits NFkB NF-κB Signaling Piperidine->NFkB Inhibits Caspase Caspase 3/8/9 Activation PI3K->Caspase Disinhibits NFkB->Caspase Disinhibits Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Piperidine derivatives inhibit PI3K/Akt and NF-κB pathways, triggering caspase-mediated apoptosis.

Neuropharmacology: CNS Penetration and Receptor Binding

The tunable lipophilicity of the piperidine ring facilitates blood-brain barrier (BBB) penetration. Consequently, it is the core pharmacophore in numerous CNS-active FDA-approved drugs, such as donepezil (Alzheimer's disease) and haloperidol (schizophrenia) 3[3]. Furthermore, piperidine analogs act as potent Monoamine Oxidase (MAO) inhibitors, with specific substitutions dictating MAO-A versus MAO-B selectivity 3[3]. They also exhibit profound analgesic properties by docking into the active site of opioid receptors, blocking downstream prostaglandin synthesis 4[4].

Antimicrobial Efficacy

In the fight against multi-drug resistant (MDR) bacteria, piperidine derivatives serve as critical enzyme inhibitors. A prime example is relebactam, an FDA-approved drug that utilizes a 4-amino piperidine moiety to inhibit beta-lactamases, thereby restoring the bactericidal activity of primary beta-lactam antibiotics 5[5].

Quantitative Pharmacological Data

Table 1: Representative Biological Targets and Efficacy of Piperidine Derivatives

Compound Class / DrugPrimary Biological TargetClinical / Therapeutic IndicationKey Pharmacological Mechanism
Donepezil Acetylcholinesterase (AChE)Alzheimer's DiseaseReversible AChE inhibition, increasing synaptic acetylcholine.
Haloperidol Dopamine D2 ReceptorSchizophreniaD2 receptor antagonism in the mesolimbic pathway.
Relebactam Beta-lactamase EnzymesComplicated Bacterial InfectionsCovalent inhibition of Ambler class A and C beta-lactamases.
Piperine Analogs Monoamine Oxidase (MAO-B)Parkinson's Disease / DepressionPreservation of monoamine neurotransmitters via enzyme inhibition.
Phenacyl Piperidines Opioid ReceptorsNeuropathic / Acute PainAgonism at opioid receptors, blocking prostaglandin signaling.

Self-Validating Experimental Protocols

To ensure scientific integrity, biological assays must be designed as self-validating systems. False positives are a frequent pitfall in drug screening due to compound autofluorescence, redox reactivity, or poor solubility. The following protocols integrate mandatory causality-driven control steps.

Protocol 1: In Vitro Cytotoxicity (MTT Assay) with Redox Validation

Rationale: The MTT assay measures cell viability via the reduction of a tetrazolium dye to formazan by mitochondrial succinate dehydrogenase. Causality of Control: Because some piperidine derivatives possess intrinsic redox activity, they can directly reduce MTT in the absence of cells, yielding false viability signals. A cell-free control is mandatory.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., PC3 or MCF-7) at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with piperidine derivatives at varying concentrations (e.g., 0.1 µM to 100 µM).

  • Self-Validation Checkpoint (Cell-Free Control): In parallel, add the exact same drug concentrations to wells containing only culture media (no cells).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to all wells. Incubate for 4 hours.

  • Solubilization: Discard the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Readout & Correction: Measure absorbance at 570 nm. Critical Step: Subtract the absorbance of the cell-free control wells from the corresponding treated cell wells to correct for intrinsic compound reduction.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)

Rationale: Standard OD600 measurements for bacterial growth can be confounded by the precipitation of hydrophobic piperidine derivatives in aqueous broth. Causality of Control: Resazurin (Alamar Blue) is a colorimetric metabolic indicator (blue to pink) that relies on cellular respiration, completely bypassing optical density artifacts caused by drug precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Perform two-fold serial dilutions of the piperidine compound in a 96-well plate (range: 0.5 to 256 µg/mL).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (final volume 100 µL).

  • Self-Validation Checkpoint (Sterility & Growth Controls): Include wells with MHB + Bacteria (no drug) to ensure viability, and MHB + Drug (no bacteria) to ensure the drug does not spontaneously reduce resazurin.

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Workflow Synthesis Piperidine Derivative Synthesis & Purification Primary Primary Screening (MTT / REMA Assays) Synthesis->Primary Control Self-Validation Checkpoints (Redox / Precipitation Controls) Primary->Control Validates data Secondary Secondary Assays (Target Binding / Flow Cytometry) Control->Secondary Proceeds if Valid Hit Hit Compound Identification Secondary->Hit Confirms Mechanism

Multi-tier screening workflow emphasizing self-validation checkpoints to eliminate false positives.

Conclusion

The piperidine scaffold remains an indispensable tool in modern pharmacotherapy. By understanding the causal relationship between its structural chemistry and biological target engagement, researchers can rationally design potent inhibitors for oncology, neurology, and infectious diseases. Implementing rigorous, self-validating assay protocols ensures that the observed biological activities are genuine, accelerating the translation of novel piperidine derivatives from the bench to the clinic.

References

  • Frolov N.A., Vereshchagin A.N. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2023. 6

  • "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors." National Center for Biotechnology Information (PMC), 2023. 3

  • "Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation." ResearchGate, 2011. 4

  • "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review." National Center for Biotechnology Information (PMC), 2020. 2

  • "Approved antibacterial drugs in the last 10 years: from the bench to the clinic." Open Exploration Publishing, 2023. 5

  • "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications." National Center for Biotechnology Information (PMC), 2025. 1

Sources

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs has solidified its status as a "privileged structure," a testament to its favorable physicochemical and pharmacokinetic properties.[1] This technical guide provides a comprehensive exploration of the piperidine scaffold's role in drug discovery, delving into its fundamental properties, synthetic strategies, and diverse therapeutic applications. We will examine the causality behind its widespread use, from its ability to introduce a basic nitrogen center for target engagement to its conformational flexibility that allows for precise three-dimensional orientation of substituents. This guide is designed to be a practical resource, offering detailed experimental protocols, quantitative data on structure-activity relationships, and visualizations of key biological pathways and synthetic workflows to empower researchers in the design and development of novel piperidine-based therapeutics.

The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine motif is a cornerstone in the design of therapeutic agents, with its derivatives present in over twenty classes of pharmaceuticals.[2][3] Its significance can be attributed to a confluence of advantageous properties that make it an ideal building block for modulating biological activity and optimizing drug-like characteristics.

Physicochemical Properties: A Foundation for Druggability

The physicochemical properties of the piperidine ring are central to its success in drug design. The nitrogen atom within the ring is a key feature, influencing its basicity, polarity, and hydrogen bonding capacity.

  • Basicity and pKa: The piperidine nitrogen is basic, with a pKa of its conjugate acid around 11.22.[4] This allows it to be protonated at physiological pH, forming a positively charged ammonium ion. This charge can be crucial for forming strong ionic interactions with acidic residues in the binding pockets of target proteins.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group in an unsubstituted or N-monosubstituted piperidine can act as a hydrogen bond donor. These interactions are fundamental for molecular recognition and binding affinity.[1]

  • Lipophilicity and Solubility: The piperidine ring itself is a relatively lipophilic, saturated hydrocarbon structure. However, the presence of the nitrogen atom and the potential for protonation significantly influences its overall solubility. This balance between lipophilicity and hydrophilicity can be fine-tuned through substitution on the ring, allowing medicinal chemists to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Conformational Flexibility: The piperidine ring primarily adopts a chair conformation, similar to cyclohexane.[4] This non-planar, three-dimensional structure is a key advantage over flat, aromatic scaffolds, as it allows for the precise spatial arrangement of substituents to match the topography of a target's binding site. This conformational pre-organization can lead to higher binding affinity and selectivity.

The "Privileged Scaffold" Concept

The term "privileged scaffold" was coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperidine ring is a quintessential example of such a scaffold.[1] Its ability to serve as a versatile template for the development of ligands for a wide range of receptors and enzymes underscores its fundamental importance in drug discovery. This promiscuity, when appropriately harnessed, allows for the rapid generation of diverse compound libraries with a higher probability of identifying bioactive molecules.

Synthetic Strategies for Accessing the Piperidine Core

A vast and well-established arsenal of synthetic methodologies exists for the construction and functionalization of the piperidine ring, contributing to its tractability as a drug scaffold. Two of the most common and robust methods are the catalytic hydrogenation of pyridines and reductive amination.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of the corresponding pyridine precursor is one of the most direct and atom-economical routes to the piperidine core.[3] This reaction involves the addition of hydrogen across the aromatic ring, typically in the presence of a metal catalyst.

This protocol describes a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO2) under hydrogen pressure.[5]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO2, 5 mol%)

  • Glacial acetic acid (solvent)

  • Hydrogen gas (H2)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO2 (5 mol%) to the solution.

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon). Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and carefully filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water.

  • Transfer the filtrate to a separatory funnel and neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Diagram of Synthetic Workflow: Catalytic Hydrogenation

G cluster_0 Reaction Setup Pyridine Substituted Pyridine Reactor High-Pressure Reactor Pyridine->Reactor Solvent Glacial Acetic Acid Solvent->Reactor Catalyst PtO2 Catalyst->Reactor Workup Work-up & Purification Reactor->Workup Reaction Completion H2 H2 Gas (50-70 bar) H2->Reactor Hydrogenation Piperidine Piperidine Derivative Workup->Piperidine

Caption: Workflow for the synthesis of piperidine derivatives via catalytic hydrogenation.

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of N-substituted piperidines.[6] This reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This protocol provides a general procedure for the synthesis of an N-substituted piperidine from a suitable dicarbonyl or keto-aldehyde precursor and a primary amine.[6]

Materials:

  • Aldehyde or ketone (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3, 1.1-1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq).

  • Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent such as DCE or DCM.

  • Acid Catalyst (Optional): For less reactive substrates, add a catalytic amount of acetic acid.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.1-1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidine.

  • Purify the product by column chromatography on silica gel if necessary.

Diagram of Synthetic Workflow: Reductive Amination

G cluster_0 Reactants Carbonyl Aldehyde or Ketone Imine Imine/Enamine Formation Carbonyl->Imine Amine Primary or Secondary Amine Amine->Imine Reduction In situ Reduction (e.g., NaBH(OAc)3) Imine->Reduction Piperidine Substituted Piperidine Reduction->Piperidine

Caption: General workflow for the synthesis of piperidines via reductive amination.

Therapeutic Applications of Piperidine-Containing Drugs

The piperidine scaffold is a recurring motif in a multitude of clinically successful drugs across a wide range of therapeutic areas.[7] Its versatility allows it to be tailored to interact with diverse biological targets, leading to a broad spectrum of pharmacological activities.

Central Nervous System (CNS) Disorders

Piperidine derivatives have made a significant impact in the treatment of CNS disorders, including psychiatric conditions, pain, and neurodegenerative diseases.

  • Antipsychotics: Many atypical antipsychotics, such as risperidone and haloperidol, feature a piperidine ring. The basic nitrogen of the piperidine is often crucial for interaction with dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and bipolar disorder.

  • Analgesics: The piperidine scaffold is central to the structure of many potent opioid analgesics, including fentanyl and its analogs. The piperidine ring helps to correctly orient the pharmacophoric elements for optimal binding to opioid receptors.

  • Alzheimer's Disease: Donepezil, a widely prescribed drug for the treatment of Alzheimer's disease, contains a piperidine moiety. It acts as a reversible inhibitor of acetylcholinesterase, and the piperidine ring plays a role in its binding to the enzyme's active site.[8]

Oncology

The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents, where it contributes to diverse mechanisms of action.[9][10]

  • Kinase Inhibitors: Several kinase inhibitors used in cancer therapy contain a piperidine ring. For instance, in some checkpoint kinase inhibitors, the piperidine amide provides a key interaction with the kinase hinge region.[11]

  • Modulators of Signaling Pathways: Piperidine and its derivatives can modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt and NF-κB pathways.[2][9]

Signaling Pathway Diagram: PI3K/Akt Pathway Inhibition

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Piperidine-based Akt Inhibitor Inhibitor->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway and a point of intervention for piperidine-based inhibitors.

Other Therapeutic Areas

The utility of the piperidine scaffold extends to numerous other therapeutic areas, including:

  • Antihistamines: Second-generation antihistamines like fexofenadine and loratadine contain a piperidine ring, which contributes to their high affinity for the H1 receptor and reduced CNS side effects.

  • Antiviral Agents: The piperidine scaffold has been incorporated into antiviral drugs targeting various stages of the viral life cycle.[10]

  • Anticoagulants: Some anticoagulant drugs feature a piperidine moiety as a key structural element.

Table 1: Representative Piperidine-Containing Drugs and Their Therapeutic Applications
Drug NameTherapeutic AreaMechanism of Action
Risperidone AntipsychoticSerotonin (5-HT2A) and Dopamine (D2) receptor antagonist
Fentanyl AnalgesicMu-opioid receptor agonist
Donepezil Alzheimer's DiseaseAcetylcholinesterase inhibitor[8]
Imatinib AnticancerTyrosine kinase inhibitor
Fexofenadine AntihistamineHistamine H1 receptor antagonist
Rupatadine Antihistamine/Anti-inflammatoryDual histamine H1 and platelet-activating factor (PAF) antagonist
Methylphenidate ADHD TreatmentNorepinephrine and dopamine reuptake inhibitor

Structure-Activity Relationship (SAR) Studies

The ability to systematically modify the piperidine scaffold and observe the resulting changes in biological activity is a cornerstone of its utility in drug design. SAR studies provide crucial insights into the optimal substitution patterns for a given biological target.

Key Principles of Piperidine SAR
  • Position of Substitution: The biological activity of a piperidine derivative is highly dependent on the position of substituents on the ring. For example, in many CNS-active compounds, substitution at the 4-position is critical for activity.

  • Stereochemistry: The introduction of chiral centers on the piperidine ring can have a profound impact on potency and selectivity.[12] Different stereoisomers can exhibit vastly different pharmacological profiles due to their distinct three-dimensional arrangements.

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in modulating physicochemical properties and target interactions. It can influence basicity, lipophilicity, and the potential for additional binding interactions.

Case Study: SAR of Piperidine-based Opioid Receptor Modulators

The development of potent and selective opioid analgesics provides a classic example of the power of SAR studies on the piperidine scaffold.

Compound/ModificationKey Structural FeatureImpact on Activity
Meperidine (Pethidine) 4-phenyl-4-ethoxycarbonylpiperidinePrototypical synthetic opioid analgesic
Fentanyl N-(1-phenethyl-4-piperidyl)propionanilide~100 times more potent than morphine
Sufentanil Thienyl group instead of phenyl on the propionamide side chain5-10 times more potent than fentanyl
Remifentanil Methyl ester group susceptible to esterase metabolismUltra-short-acting opioid

Experimental Protocols for Biological Evaluation

The evaluation of novel piperidine-based drug candidates requires a battery of in vitro and in vivo assays to determine their efficacy and safety.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of anticancer drug candidates.[10][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium

  • Piperidine-based test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine-based compound and a vehicle control for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of Experimental Workflow: In Vitro Evaluation

G CellCulture Cell Culture (e.g., Cancer Cell Line) Assay In Vitro Assay (e.g., MTT Assay) CellCulture->Assay Compound Piperidine Derivative (Test Compound) Compound->Assay Treatment Data Data Acquisition (e.g., Absorbance Reading) Assay->Data Analysis Data Analysis (IC50 Determination) Data->Analysis

Caption: General experimental workflow for the in vitro evaluation of piperidine derivatives.

Conclusion and Future Perspectives

The piperidine scaffold has proven to be an enduring and invaluable tool in the medicinal chemist's armamentarium. Its unique combination of favorable physicochemical properties, synthetic accessibility, and conformational flexibility has cemented its role as a privileged structure in drug discovery. From CNS disorders to oncology and beyond, piperidine-containing drugs have had a profound impact on human health.

The future of piperidine-based drug discovery remains bright. Advances in synthetic chemistry will continue to provide novel and efficient methods for the construction and functionalization of complex piperidine derivatives. The integration of computational modeling and structure-based drug design will enable a more rational approach to the design of piperidine-based ligands with enhanced potency and selectivity. As our understanding of the molecular basis of disease deepens, the versatile piperidine scaffold will undoubtedly continue to serve as a launchpad for the development of the next generation of innovative medicines.

References

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772436. [Link]

  • Kärkäs, M. D. (2017). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 139(35), 12134–12140. [Link]

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1838. [Link]

  • Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer applications and pharmacological properties of piperidine and piperine: a comprehensive review on molecular mechanisms and therapeutic perspectives. Frontiers in pharmacology, 12, 772436. [Link]

  • Oreate AI. (2026). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • University of York. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Patsnap. (2022). Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. [Link]

  • BioPharmaReporter. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Bar-Ziv, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(10), 896-904. [Link]

  • Wieczorek, M., & Golebiowski, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 116715. [Link]

  • Vitale, P., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 224-241. [Link]

  • O'Brien-Brown, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2758. [Link]

  • Oreate AI Blog. (2026). Unlocking Complex Pathways: High-Contrast Signaling Visualization With Graphviz. [Link]

  • International Journal of Molecular Sciences. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Bentham Science. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. [Link]

  • Wikidoc. (2011). Piperidine. [Link]

  • Barlaam, B., et al. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 55(10), 4855-4871. [Link]

  • ResearchGate. (n.d.). SAR for the piperidine substituent. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Vitale, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2758. [Link]

  • Scientific Reports. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Journal of Medicinal Chemistry. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • Oreate AI. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • MDPI. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. [Link]

  • Wikipedia. (n.d.). Category:Piperidines. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • MDPI. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

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1-(3-Aminopropyl)piperidin-3-ol: A Comprehensive Technical Guide on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Molecular Overview

In modern medicinal chemistry and drug development, bifunctional scaffolds are critical for building complex, target-oriented libraries. 1-(3-Aminopropyl)piperidin-3-ol is a highly versatile, bifunctional building block characterized by a piperidine ring substituted with a secondary hydroxyl group at the C3 position and an aminopropyl chain at the N1 position.

This specific structural topology provides two orthogonal nucleophilic sites: a highly reactive primary aliphatic amine and a moderately reactive secondary alcohol. This guide provides an in-depth analysis of its physicochemical properties, scalable synthetic methodologies, and chemoselective functionalization protocols, grounded in field-proven causality and self-validating experimental systems.

Physicochemical Profiling & Quantitative Data

Understanding the physical and chemical parameters of 1-(3-Aminopropyl)piperidin-3-ol is essential for predicting its behavior in both synthetic workflows and biological systems,[1]. The table below summarizes its core quantitative data:

PropertyValueStructural/Functional Implication
Chemical Name 1-(3-Aminopropyl)piperidin-3-olDefines the core piperidine scaffold and substituents.
CAS Registry Number 51387-96-3Unique identifier for sourcing and regulatory tracking.
Molecular Formula C8H18N2OIndicates a highly saturated, aliphatic framework.
Molecular Weight 158.24 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
LogP (Predicted) -0.09Highly hydrophilic; excellent aqueous solubility.
Hydrogen Bond Donors 2Primary amine (-NH2) and secondary alcohol (-OH).
Hydrogen Bond Acceptors 3Primary amine, piperidine tertiary nitrogen, and alcohol oxygen.
Rotatable Bonds 3Confers flexibility to the aminopropyl linker arm.

Mechanistic Pathways for Synthesis

The synthesis of 1-(3-aminopropyl) cyclic amines generally relies on the N-alkylation of the parent secondary amine (piperidin-3-ol). We outline two primary routes: a scalable cyanoethylation/reduction sequence and a lab-scale direct alkylation method.

Synthesis cluster_routeA Route A: Cyanoethylation (Scalable) cluster_routeB Route B: Direct Alkylation (Lab-Scale) SM Piperidin-3-ol (Starting Material) Acrylo Acrylonitrile (Aza-Michael Addition) SM->Acrylo Alkyl N-Boc-3-bromopropylamine + K2CO3 SM->Alkyl InterA 3-(3-Hydroxypiperidin-1-yl) propanenitrile Acrylo->InterA Red H2 / Raney Ni / NH3 (Nitrile Reduction) InterA->Red Target 1-(3-Aminopropyl)piperidin-3-ol (Target Scaffold) Red->Target InterB 1-(3-(N-Boc-amino)propyl) piperidin-3-ol Alkyl->InterB Deprot TFA or HCl (Boc Deprotection) InterB->Deprot Deprot->Target

Figure 1: Divergent synthetic pathways for 1-(3-Aminopropyl)piperidin-3-ol.

Route A: Cyanoethylation and Reduction

This is the most atom-economical and scalable approach. It leverages the nucleophilicity of the piperidine nitrogen to perform an aza-Michael addition on acrylonitrile, a standard [2].

Causality & Design:

  • Aza-Michael Addition: Piperidin-3-ol acts as the nucleophile. Acrylonitrile is a potent Michael acceptor. The reaction is typically run in a protic solvent (like ethanol) to stabilize the transition state via hydrogen bonding.

  • Nitrile Reduction: The intermediate nitrile is reduced using catalytic hydrogenation. The critical mechanistic choice here is the addition of methanolic ammonia (NH3 in MeOH). Without ammonia, the newly formed primary amine can attack unreacted imine intermediates, leading to unwanted secondary amine dimers. Ammonia shifts this equilibrium, ensuring high yields of the primary amine.

Route B: Direct Alkylation via Protected Halides

For smaller, lab-scale syntheses where high purity is prioritized over atom economy, direct alkylation is preferred.

Causality & Design:

  • Protection Strategy: Direct alkylation with unprotected 3-bromopropylamine often leads to polymerization or over-alkylation. Using N-Boc-3-bromopropylamine ensures strict mono-alkylation at the piperidine nitrogen.

  • Base Selection: Potassium carbonate (K2CO3) is used as a mild, heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct. It is strong enough to neutralize the acid but weak enough to prevent the base-catalyzed elimination (E2) of the alkyl halide.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol 1: Scalable Cyanoethylation & Hydrogenation (Route A)
  • Initiation: Dissolve piperidin-3-ol (1.0 eq, 100 mmol) in absolute ethanol (100 mL) at 0 °C under an inert N2 atmosphere.

  • Addition: Add acrylonitrile (1.1 eq, 110 mmol) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the aza-Michael addition and suppresses acrylonitrile polymerization[2].

  • Propagation & Validation: Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain). The complete disappearance of the secondary amine starting material spot validates full conversion to 3-(3-hydroxypiperidin-1-yl)propanenitrile.

  • Reduction Setup: Transfer the concentrated intermediate to a Parr hydrogenation vessel. Add Raney Nickel (10% w/w) and 7M NH3 in MeOH (5.0 eq).

  • Hydrogenation: Pressurize the vessel with H2 gas (50 psi) and agitate at room temperature for 12 hours.

  • Isolation & Validation: Filter the mixture carefully through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure.

    • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The disappearance of the nitrile mass (m/z 155.1) and the emergence of a dominant peak at m/z 159.2 [M+H]+ confirms the successful formation of 1-(3-aminopropyl)piperidin-3-ol.

Orthogonal Functionalization in Drug Discovery

In medicinal chemistry, 1-(3-aminopropyl)piperidin-3-ol is prized for its orthogonal reactivity. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary hydroxyl group. This differential reactivity allows for chemoselective functionalization without the need for cumbersome protecting group strategies.

Functionalization Core 1-(3-Aminopropyl)piperidin-3-ol Amine Primary Amine (-NH2) High Nucleophilicity Core->Amine Chemoselective Hydroxyl Secondary Alcohol (-OH) Moderate Nucleophilicity Core->Hydroxyl Requires Base Amide Amide/Peptide Coupling (HATU, EDC/HOBt) Amine->Amide RedAm Reductive Amination (Aldehydes, NaBH(OAc)3) Amine->RedAm Ester Esterification (Acyl Chlorides, DMAP) Hydroxyl->Ester Ether Etherification (Mitsunobu Conditions) Hydroxyl->Ether

Figure 2: Orthogonal functionalization logic for drug discovery applications.

Protocol 2: Chemoselective Amide Coupling
  • Activation: Dissolve a target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU rapidly forms a highly active ester intermediate. DIPEA acts as a non-nucleophilic base, deprotonating the acid without interfering with the coupling.

  • Coupling: Cool the mixture to 0 °C and add 1-(3-aminopropyl)piperidin-3-ol (1.0 eq).

    • Causality: Maintaining strict stoichiometric parity (1.0 eq) and low temperatures ensures that the highly nucleophilic primary amine reacts exclusively, leaving the secondary alcohol untouched.

  • Quenching & Validation: Quench with saturated aqueous NaHCO3 and extract with EtOAc.

    • Self-Validation Checkpoint: Conduct 1H NMR analysis of the organic layer. The appearance of a broad singlet at ~8.0 ppm (amide N-H) while the secondary alcohol O-H proton remains visible (~4.5 ppm) validates the chemoselectivity of the system.

Analytical Validation Standards

To definitively verify the structural integrity of the synthesized 1-(3-aminopropyl)piperidin-3-ol, researchers must rely on the following spectral benchmarks:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic triplet at ~2.75 ppm corresponding to the -CH2-NH2 protons, and a broad multiplet at ~3.60 ppm corresponding to the methine proton (CH-OH) on the piperidine ring.

  • 13C NMR (100 MHz, CDCl3): The carbon bearing the hydroxyl group (C3 of piperidine) will appear furthest downfield in the aliphatic region, typically around 66-68 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C8H19N2O[M+H]+: 159.1497; Found: 159.1495.

References

  • Wikipedia Contributors. "Cyanoethylation". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Chemchart. "1-(2-Aminoethyl)cyclopentanol (859629-83-7) - Similar Compounds & Chemical Safety". Chemchart Database. URL: [Link]

Sources

Physicochemical Profiling of the Aminopiperidine Scaffold: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical characteristics of aminopiperidine compounds Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

The aminopiperidine moiety serves as a privileged scaffold in modern medicinal chemistry, underpinning the efficacy of diverse therapeutic agents ranging from opioid analgesics (e.g., fentanyl derivatives) to kinase inhibitors (e.g., Cdk5/p25 inhibitors) and antihistamines.[1] Its utility stems from a unique physicochemical profile: a tunable basicity window, defined conformational dynamics, and the ability to project substituents into specific vectors within a binding pocket.[1] This guide provides a rigorous technical analysis of the aminopiperidine core, detailing its ionization behavior, conformational preferences, and standardized protocols for physicochemical characterization.[1]

Structural Dynamics & Conformational Analysis

The Chair Equilibrium

The 4-aminopiperidine ring predominantly exists in a chair conformation. The thermodynamic stability of this system is governed by the orientation of the substituent at the C4 position (the amino group) and the N1 substituent.

  • Equatorial Preference: In the absence of strong intramolecular forces, the C4-amino group overwhelmingly favors the equatorial position. This minimizes 1,3-diaxial interactions with the axial protons at C2 and C6.

  • Axial Shifts: The equilibrium can be shifted toward the axial conformer through specific substitutions or electronic effects:

    • Intramolecular Hydrogen Bonding: If the N1 substituent contains a hydrogen bond acceptor (e.g., a carbonyl in an N-acyl derivative), an axial C4-amino group may be stabilized via a transannular H-bond, though this is rare in simple derivatives.

    • Electronic Repulsion: Protonation of both nitrogens can induce electrostatic repulsion, subtly altering the ring puckering angles.[1]

Visualization: Conformational Energy Landscape

The following diagram illustrates the equilibrium between the diequatorial and diaxial conformers, highlighting the steric penalties involved.

ConformationalEquilibrium cluster_factors Stabilizing Factors ChairEq Equatorial Conformer (Low Energy) Transition Ring Flip (Transition State) ChairEq->Transition Activation Energy Transition->ChairEq ChairAx Axial Conformer (High Energy) Transition->ChairAx + Steric Strain (1,3-diaxial) ChairAx->Transition Relaxation Factor1 Minimization of 1,3-Diaxial Strain Factor1->ChairEq Factor2 Solvation of Primary Amine

Figure 1: Conformational equilibrium of 4-aminopiperidine.[3] The equatorial conformer is thermodynamically favored due to the minimization of steric clash between the C4-substituent and the axial protons.

Fundamental Physicochemical Profile[1][2]

Basicity and Ionization (pKa)

The 4-aminopiperidine scaffold possesses two basic centers, creating a complex ionization profile that is critical for solubility and target engagement.

Ionization CenterTypical pKa RangeStructural Context
Secondary Amine (Ring N1) 10.0 – 11.0 The most basic site. In physiological pH (7.4), this nitrogen is predominantly protonated (

), ensuring high aqueous solubility and cation-pi interaction potential.[1][3]
Primary Amine (Exocyclic C4-NH2) 9.0 – 10.0 Less basic than the ring nitrogen.[3] Its pKa is modulated by the inductive effect of the protonated N1. In a diamine system, electrostatic repulsion lowers the second pKa significantly (often to ~8-9).[3]

Causality in Drug Design: Modifying the N1 substituent is the primary lever for tuning global basicity.

  • N-Alkylation: Retains high basicity (pKa ~10), promoting lysosomal trapping and high volume of distribution (

    
    ).[3]
    
  • N-Acylation (Amide formation): Drastically reduces the basicity of the N1 center (neutral at pH 7.4), shifting the ionization focus solely to the C4-amine. This is a common strategy to improve membrane permeability by reducing the total cationic charge load.

Lipophilicity (LogP/LogD)

Unsubstituted 4-aminopiperidine is highly polar (LogP


 to 

).
  • Permeability Challenge: The double protonation at pH 7.4 results in a very low LogD, leading to poor passive membrane permeability.[1]

  • Optimization Strategy: Successful drugs often mask one amine (usually N1 via acylation or arylation) and add lipophilic groups to the C4-amine to achieve a "sweet spot" LogD of 1.0 – 3.0.

Experimental Characterization Protocols

Protocol 1: pKa Determination via Potentiometric Titration

Objective: To accurately determine the macroscopic pKa values of the diamine system. This method is self-validating through the analysis of the Bjerrum plot.

Materials:

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).[1]

  • 0.1 M HCl and 0.1 M KOH (standardized).[3]

  • Ionic Strength Adjuster (0.15 M KCl).

  • Inert Atmosphere (Argon or Nitrogen purge).[4]

Workflow:

  • Sample Preparation: Dissolve

    
     mg of the aminopiperidine derivative in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 3) by adding excess HCl to fully protonate both amine sites (
    
    
    
    state).[3]
  • Titration: Titrate with 0.1 M KOH under inert gas flow to prevent carbonate formation. Collect data points every 0.1 pH unit change.

  • Data Analysis:

    • Plot pH vs. Volume of Base.

    • Identify inflection points using the first and second derivatives.

    • Validation: The curve must show two distinct buffering regions if

      
      . If pKa values are close, use non-linear regression software (e.g., Hyperquad) to deconvolute the overlapping ionization constants.[1][3]
      
Protocol 2: Lipophilicity (LogD) via Shake-Flask LC-MS

Objective: To measure the distribution coefficient at physiological pH (7.4).

Workflow:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve the compound in the pre-saturated PBS phase (Donor phase) to a concentration of

    
    .
    
  • Partitioning: Add an equal volume of pre-saturated 1-octanol. Shake mechanically for 4 hours at 25°C.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Self-Validation Check: Mass balance recovery must be

      
       (sum of mass in both phases vs. initial mass).[3]
      
  • Calculation:

    
    .[3]
    

Structure-Property Relationship (SPR) Logic

The following decision tree outlines how to optimize the aminopiperidine scaffold based on physicochemical assay results.

SPR_Logic Start Aminopiperidine Hit (Low Permeability, High Solubility) CheckpKa Check pKa (N1 & N4) Start->CheckpKa HighBasicity Both pKa > 9.0 (Dicationic at pH 7.4) CheckpKa->HighBasicity If ModN1 Strategy A: Mask N1 (Acylation/Sulfonylation) HighBasicity->ModN1 To Improve Permeability ModN4 Strategy B: Reduce N4 Basicity (Fluorine at C3 or N-Aryl) HighBasicity->ModN4 To Reduce hERG Binding ResultA Result: Monocationic Improved Permeability Maintains Solubility ModN1->ResultA ResultB Result: Lower pKa Reduced hERG Liability ModN4->ResultB

Figure 2: SPR decision tree for optimizing aminopiperidine derivatives. High basicity often leads to permeability issues or hERG toxicity, necessitating specific structural modifications.[1]

References

  • Potentiometric Determination of pKa : Zafar, S. et al. (2014).[1] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method. Pakistan Journal of Pharmaceutical Sciences. Link

  • Conformational Analysis : Sbai, O. et al. (2019).[1][3] Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives. Chemistry – A European Journal. Link

  • Drug Discovery Application (HCV) : DeBono, S. et al. (2021).[3] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Link

  • Fluorine Effect on Basicity : Morgenthaler, M. et al. (2007).[1][3] Predicting and Tuning Physicochemical Properties in Lead Optimization. ChemMedChem. Link

  • General Properties : PubChem Compound Summary for CID 1514306, 4-Aminopiperidine-4-carboxylic acid. Link[3]

Sources

Advanced Safety, Handling, and Operational Protocols for 1-(3-Aminopropyl)piperidin-3-ol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing medicinal chemistry workflows, I have observed that the primary failure mode in utilizing bifunctional aliphatic amines is not synthetic complexity, but rather reagent degradation and localized exposure incidents due to improper handling. 1-(3-Aminopropyl)piperidin-3-ol is a highly versatile building block frequently deployed in the synthesis of targeted protein degraders (PROTACs), kinase inhibitors, and central nervous system (CNS) therapeutics.

While its dual functionality (a primary aliphatic amine and a secondary piperidine alcohol) allows for orthogonal functionalization, it also imparts significant nucleophilicity and basicity. This whitepaper establishes an authoritative, self-validating framework for the safe handling, transfer, and hazard mitigation of 1-(3-Aminopropyl)piperidin-3-ol, ensuring both operator safety and experimental integrity.

Physicochemical Profiling & Mechanistic Toxicology

To design effective safety protocols, we must first understand the causality behind the chemical's behavior. Small aliphatic amines display significant solubility in many solvents and act as strong Lewis and Brønsted bases[1].

Mechanistic Hazards
  • Atmospheric Reactivity (Reagent Degradation): The primary amine moiety (-NH₂) is highly nucleophilic. Upon exposure to ambient air, it rapidly absorbs atmospheric carbon dioxide (CO₂) and moisture to form insoluble carbamate salts. This process not only degrades the molarity of the reagent but can also clog syringe needles, creating dangerous pressure differentials during transfer operations.

  • Biological Toxicity (Tissue Necrosis): Because amines are weaker bases than alkali metal hydroxides but still highly reactive[1], contact with biological tissues results in a high local pH. This induces the saponification of epidermal lipids and the rapid denaturation of cellular proteins. Unlike acid burns, which form a coagulative eschar that limits further tissue penetration, aliphatic base burns cause deep, liquefactive necrosis that continues to penetrate until chemically neutralized.

Quantitative Chemical Profile

The following table summarizes the core physicochemical properties of the compound, verified through and 2[2].

Table 1: Physicochemical Properties

Property Value
Chemical Name 1-(3-Aminopropyl)piperidin-3-ol
CAS Number 51387-96-3
Molecular Formula C₈H₁₈N₂O[2]
Molecular Weight 158.24 g/mol
LogP -0.09[2]

| Rotatable Bonds | 3[2] |

E-E-A-T Driven Risk Assessment & Hazard Mitigation

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. Permeation testing according to EN 374 standards dictates specific material choices to prevent chemical breakthrough and subsequent lipid saponification.

According to the 3[3], Nitrile rubber is the superior choice for aliphatic amines, significantly outperforming standard latex.

Table 2: PPE Specifications for Aliphatic Amines

PPE Category Specification Causal Justification
Hand Protection (Primary) Nitrile Rubber (≥ 0.5 mm thickness) Provides a breakthrough time of ≥ 480 minutes against aliphatic amines[3].
Hand Protection (Secondary) Butyl Rubber (≥ 0.5 mm thickness) Provides a breakthrough time of ≥ 60 minutes; suitable for short-duration tasks[3].
Eye Protection Tight-fitting chemical goggles & face shield Protects against micro-aerosolization if a clogged syringe needle detaches under pressure.

| Respiratory | NIOSH-approved organic vapor cartridge | Mitigates inhalation of volatile amine vapors, which can cause severe respiratory tract burns[3]. |

HazardPathway Amine 1-(3-Aminopropyl)piperidin-3-ol (Highly Basic / Nucleophilic) Hazard1 Atmospheric Exposure (CO2/H2O Absorption) Amine->Hazard1 Hazard2 Tissue Contact (Lipid Saponification) Amine->Hazard2 Result1 Carbamate Salt Formation (Reagent Degradation) Hazard1->Result1 Result2 Severe Chemical Burns (Cellular Necrosis) Hazard2->Result2 Mitigation1 Inert Gas Handling (Argon/Nitrogen) Result1->Mitigation1 Prevented by Mitigation2 PPE & Acid Quenching (Citric Acid/NaHSO4) Result2->Mitigation2 Prevented by

Mechanistic pathway of 1-(3-Aminopropyl)piperidin-3-ol reactivity, hazards, and mitigation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. Operators must not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Anhydrous Handling & Reagent Transfer

To maintain the integrity of 1-(3-aminopropyl)piperidin-3-ol and prevent carbamate formation, transfers must be conducted using rigorous Schlenk line techniques.

  • Apparatus Preparation: Dry a glass syringe and a stainless-steel needle in a 120°C oven for a minimum of 4 hours. Cool in a desiccator under active vacuum.

  • System Purging: Connect the reagent's septum-capped Sure/Seal™ bottle to a Schlenk line. Perform three alternating vacuum/argon cycles to establish a strictly anhydrous and CO₂-free headspace.

  • Syringe Flushing: Pierce the septum with the needle. Draw and expel argon three times to flush the internal volume of the syringe barrel.

  • Withdrawal & Visual Validation: Withdraw the required volume of the amine under positive argon pressure.

    • Validation Step: Inspect the liquid in the syringe against a dark background. It must be completely clear. If cloudiness or white precipitates are observed, carbamate formation has occurred. Abort the transfer and discard the aliquot.

  • Addition: Transfer the reagent dropwise into the reaction vessel under positive argon pressure.

  • Post-Transfer Validation: Monitor the reaction mixture's internal temperature. A controlled exotherm validates the active nucleophilic attack of the amine.

TransferWorkflow Step1 1. Purge System (3x Vacuum/Argon Cycles) Step2 2. Syringe Preparation (Oven-dried, Gas-flushed) Step1->Step2 Step3 3. Reagent Withdrawal (Positive Argon Pressure) Step2->Step3 Step4 4. Visual Validation (Check for Cloudiness/Salts) Step3->Step4 Step4->Step1 Cloudy (Degraded) Step5 5. Transfer to Reactor (Dropwise Addition) Step4->Step5 Clear Liquid Step6 6. Post-Transfer Validation (Monitor Exotherm/pH) Step5->Step6

Self-validating Schlenk workflow for the anhydrous transfer of aliphatic amines.

Protocol 2: Spill Quenching and Decontamination

In the event of a localized spill inside the fume hood, immediate and controlled neutralization is required to prevent vapor inhalation and surface corrosion.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use sawdust or paper towels initially, as concentrated amines can react exothermically with organic materials.

  • Neutralization: Slowly apply a weak acid solution (e.g., 5% Citric Acid or Sodium Bisulfate) to the spill, working from the perimeter inwards.

    • Causality: Utilizing a weak acid prevents a violent, boiling exotherm and toxic aerosolization that would occur if a strong mineral acid (like HCl) were applied to a strong base.

  • Absorption: Allow 5 minutes for the acid-base neutralization to reach completion. Scoop the resulting benign slurry into a designated hazardous waste container.

  • Surface Validation: Wash the fume hood surface with deionized water.

    • Validation Step: Swab the cleaned area with universal pH indicator paper. A reading of pH 7.0–7.5 confirms the complete removal of residual amine. If the pH is >8.0, repeat the weak acid wash.

References

  • Title: 1-(3-aminopropyl)silatrane | Sigma-Aldrich (Contains 1-(3-aminopropyl)piperidin-3-ol CAS 51387-96-3 data)
  • Title: Hit2Lead | 1-(3-aminopropyl)
  • Title: Safety Data Sheet Prepared In Accordance With HCS 29 C.F.R. 1910.1200 (Aliphatic Amines)
  • Title: (2S)-(+)

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(3-Aminopropyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026


H

N

O Molecular Weight: 158.24 g/mol [1]

Abstract & Strategic Overview

This application note details the synthesis of 1-(3-Aminopropyl)piperidin-3-ol , a bifunctional building block frequently employed in medicinal chemistry for GPCR ligand design and fragment-based drug discovery.[] The presence of both a secondary hydroxyl group and a primary amine makes this molecule a versatile linker; however, it also presents chemoselectivity challenges during synthesis.[1]

We present two distinct protocols:

  • Method A (High-Throughput/Industrial): A scalable, two-step route utilizing Michael addition followed by catalytic hydrogenation.[][1] This is the preferred method for multigram to kilogram scale-up due to high atom economy.[][1]

  • Method B (Laboratory/Bench Scale): A Gabriel Synthesis adaptation using N-(3-bromopropyl)phthalimide.[][1] This route avoids high-pressure hydrogenation and is suitable for laboratories lacking autoclave facilities.[][1]

Retrosynthetic Analysis

The strategic disconnection relies on the nucleophilicity of the secondary amine in the piperidine ring.[1]

Retrosynthesis Target 1-(3-Aminopropyl)piperidin-3-ol (Target) Nitrile 3-(3-Hydroxypiperidin-1-yl)propanenitrile (Intermediate) Target->Nitrile Reduction (H2/Cat) SM1 Piperidin-3-ol (Commercial SM) Nitrile->SM1 Michael Addition SM2 Acrylonitrile (Michael Acceptor) Nitrile->SM2

Figure 1: Retrosynthetic disconnection showing the C-N bond formation via Michael addition.

Method A: The Acrylonitrile Route (Preferred)

Reaction Scheme[2][3]
  • Step 1: 3-Hydroxypiperidine + Acrylonitrile ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     3-(3-Hydroxypiperidin-1-yl)propanenitrile[1]
    
  • Step 2: 3-(3-Hydroxypiperidin-1-yl)propanenitrile + 2 Hngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    
    
    
    
    1-(3-Aminopropyl)piperidin-3-ol[1]
Step 1: Michael Addition

Objective: Functionalize the ring nitrogen while leaving the hydroxyl group intact.[1]

Reagents:

  • 3-Hydroxypiperidine (1.0 equiv)[]

  • Acrylonitrile (1.1 equiv)[]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[]

  • Catalyst: None required (autocatalytic) or trace Triethylamine (TEA)[]

Protocol:

  • Setup: Charge a round-bottom flask with 3-Hydroxypiperidine (10.0 g, 98.9 mmol) and MeOH (50 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Acrylonitrile (5.77 g, 108.8 mmol) dropwise over 30 minutes.[1] Caution: Reaction is exothermic.[][1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1) or LCMS.[][1] The secondary amine starting material should disappear.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess acrylonitrile.

  • Yield: Expect quantitative yield of the crude nitrile (yellow oil).[1] This intermediate is usually pure enough for the next step.[1]

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitrile to a primary amine without reducing the hydroxyl group or cleaving the C-N bond.[1]

Reagents:

  • Crude Nitrile (from Step 1)[]

  • Raney Nickel (approx. 10-20 wt% of substrate) OR 10% Pd/C[]

  • Solvent: Methanol saturated with Ammonia (7N NH

    
     in MeOH)[1]
    
  • Hydrogen Gas (Hngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    )
    

Protocol:

  • Safety Check: Raney Nickel is pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen).[1]

  • Loading: In a hydrogenation autoclave (Parr reactor), dissolve the crude nitrile in methanolic ammonia (100 mL).

    • Critical Note: Ammonia is required to suppress the formation of secondary amines (dimerization) during nitrile reduction.[1]

  • Catalyst Addition: Carefully add the Raney Nickel slurry (approx.[1] 2.0 g) under an argon blanket.[][1]

  • Pressurization: Seal the reactor. Purge 3x with N

    
    , then 3x with H
    
    
    
    .[1] Pressurize to 40–50 psi (3–4 bar).
  • Reaction: Stir vigorously at room temperature for 12–18 hours. If reaction is sluggish, heat to 40°C.

  • Filtration: Vent H

    
     and purge with N
    
    
    
    . Filter the catalyst through a Celite pad (keep wet to prevent ignition).[1] Wash the pad with MeOH.[1]
  • Purification: Concentrate the filtrate. The resulting oil can be distilled under high vacuum (approx. 120-130°C at 0.5 mmHg) or used as a crude salt (HCl) if high purity is not critical.[][1]

Method B: The Phthalimide Route (Alternative)

Rationale: Use this method if high-pressure hydrogenation equipment is unavailable or if the "poisoning" of catalysts by amines is problematic in your lab.[][1]

Workflow Diagram[1][2][3]

PhthalimideRoute Step1 Alkylation (K2CO3, Acetone) Phthalimide Intermediate Phthalimide Intermediate Step1->Phthalimide Intermediate Step2 Deprotection (Hydrazine or HCl) Product Final Amine Step2->Product 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypiperidine->Step1 N-(3-Bromopropyl)phthalimide N-(3-Bromopropyl)phthalimide N-(3-Bromopropyl)phthalimide->Step1 Phthalimide Intermediate->Step2

Figure 2: Gabriel Synthesis adaptation.[][1]

Protocol Summary:

  • Alkylation: Reflux 3-hydroxypiperidine (1.0 eq) with N-(3-bromopropyl)phthalimide (1.1 eq) and K

    
    CO
    
    
    
    (2.0 eq) in Acetonitrile or Acetone for 12 hours.
  • Workup: Filter salts, concentrate, and recrystallize the phthalimide intermediate (often a solid).

  • Deprotection: Reflux the intermediate with Hydrazine Hydrate (3.0 eq) in Ethanol for 2-4 hours.

  • Isolation: Cool, filter off the phthalhydrazide byproduct. Concentrate the filtrate to obtain the free amine.[1][3]

Critical Quality Attributes (CQA) & Troubleshooting

ParameterMethod A (Nitrile)Method B (Phthalimide)Troubleshooting
Impurity Profile Secondary amines (dimers)Unreacted phthalimideMethod A: Increase NHngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

concentration during hydrogenation to >2M.
Water Content Low tolerance in Step 1Moderate toleranceGeneral: The product is hygroscopic.[1] Store under Nitrogen/Argon.[1]
Color Colorless to pale yellowWhite solid (intermediate)Darkening indicates oxidation.[1] Distill or keep as HCl salt.
Yield High (80-90%)Moderate (60-75%)Method B loses yield during the precipitation of phthalhydrazide.[][1]

Safety & Handling

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable.[1] Must be handled in a fume hood.[1]

  • Raney Nickel: Pyrophoric when dry.[][1] Always keep submerged in solvent or water.

  • Hydrogenation: High-pressure vessels require blast shields and safety interlocks.[][1]

  • Product: The final amine is basic and likely corrosive to skin/eyes.[1] Wear appropriate PPE.[1]

References

  • General Piperidine Synthesis via Nitrile Reduction

    • Reduction of Nitriles to Amines.[1] Organic Chemistry Portal.[1] Available at: [Link][][1]

  • Phthalimide Route Precedent (Gabriel Synthesis)

    • Synthesis of N-(3-bromopropyl)phthalimide.[][1][4] PrepChem.[1] Available at: [Link]

  • Commercial Availability & Physical Data
  • Mechanism of Ammonia in Nitrile Hydrogenation

    • Catalytic Hydrogenation of Nitriles to Primary Amines.[1] Platinum Metals Rev., 1986, 30, (2).[1] (Explains the suppression of secondary amine formation).

Sources

1-(3-Aminopropyl)piperidin-3-ol as a linker in PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(3-Aminopropyl)piperidin-3-ol as a Rigidifying Linker in PROTAC Design

Executive Summary: Beyond the PEG Paradigm

In the maturation of Proteolysis Targeting Chimeras (PROTACs), the "linker" has evolved from a passive tether into a critical determinant of physicochemical properties and ternary complex stability.[] While Polyethylene Glycol (PEG) and alkyl chains remain standard, they often suffer from high conformational entropy (the "floppy linker" problem) and poor membrane permeability.

This guide focuses on 1-(3-Aminopropyl)piperidin-3-ol (CAS: 100708-30-3), a bifunctional building block that addresses these challenges. By incorporating a piperidine ring, this linker introduces conformational rigidity —reducing the entropic penalty of binding—while the hydroxyl group and basic nitrogen modulate solubility (logS) and permeability via pH-dependent protonation.

Molecule Profile & Design Logic

Compound: 1-(3-Aminopropyl)piperidin-3-ol Role: Heterobifunctional Linker / Physicochemical Modulator

Key Structural Features:
  • Primary Amine (–NH₂): A high-reactivity handle for amide coupling, typically used to attach E3 ligase ligands (e.g., Thalidomide derivatives with carboxyl handles).

  • Piperidine Ring: Introduces a semi-rigid "kink" in the chain. Unlike linear alkanes, the ring limits the rotational degrees of freedom, potentially pre-organizing the PROTAC into a bioactive conformation.

  • Secondary Alcohol (–OH): A versatile handle for ether linkages (via Mitsunobu or alkylation) or, if left free, a polar motif to reduce lipophilicity (logP).

  • Tertiary Amine (Ring N): Acts as a basic center (pKa ~8-9). It can be protonated in the acidic environment of the endosome, aiding endosomal escape and improving intracellular bioavailability.[]

FeatureImpact on PROTAC
Rigidity Lowers entropic cost of Ternary Complex formation; improves selectivity.[]
Basicity Increases solubility; improves lysosomal/endosomal escape.[]
Hydrophilicity The -OH group counteracts the high lipophilicity of warheads/anchors.

Strategic Protocol: Synthesis of a Piperidine-Linked PROTAC

This protocol describes the synthesis of a PROTAC connecting a Cereblon (CRBN) ligand (Thalidomide analog) to a Target Protein ligand (e.g., a kinase inhibitor with a phenolic handle) using 1-(3-Aminopropyl)piperidin-3-ol.

Experimental Workflow (Visualization)

PROTAC_Synthesis Linker 1-(3-Aminopropyl) piperidin-3-ol Step1 Step 1: Mitsunobu Coupling (Ether Formation) Linker->Step1 Secondary -OH LigandA Ligand A (Target Protein Binder) [Phenol Handle] LigandA->Step1 LigandB Ligand B (CRBN Binder) [COOH Handle] Step2 Step 2: Amide Coupling (HATU/DIPEA) LigandB->Step2 Intermediate Intermediate: Ligand A-Linker-NH2 Step1->Intermediate Purification Intermediate->Step2 Primary -NH2 FinalProduct Final PROTAC Step2->FinalProduct

Caption: Convergent synthesis workflow utilizing the differential reactivity of the linker's amine and hydroxyl groups.

Detailed Methodology

Pre-requisites:

  • Ensure the Target Protein Ligand has an accessible phenol or acidic -NH group.

  • Ensure the E3 Ligand (e.g., Pomalidomide-acid) has a free carboxylic acid.

Step 1: Ether Linkage via Mitsunobu Reaction Rationale: We react the less reactive secondary alcohol first. The primary amine of the linker is highly nucleophilic and would interfere, so we use a strategy where the amine is either protected (Boc) or we rely on the specific conditions of Mitsunobu which primarily targets the alcohol. Note: If using the free amine linker, the amine may need Boc-protection (commercially available as tert-butyl (3-(3-hydroxypiperidin-1-yl)propyl)carbamate ) to prevent side reactions. This protocol assumes the Boc-protected starting material.

  • Reagents: Ligand A (Phenol, 1.0 eq), Linker (N-Boc-protected, 1.2 eq), Triphenylphosphine (PPh3, 1.5 eq).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve Ligand A, Linker, and PPh3 in solvent under N2 atmosphere.

    • Cool to 0°C.

    • Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 eq).

    • Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Work-up: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group, exposing the primary amine. Concentrate and dry.

Step 2: Amide Coupling to E3 Ligase Ligand Rationale: The newly liberated primary amine is now coupled to the carboxylic acid of the E3 ligand.

  • Reagents: E3 Ligand-COOH (1.0 eq), Intermediate (from Step 1, 1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve E3 Ligand-COOH in DMF. Add DIPEA and HATU. Stir for 15 mins to activate the acid.

    • Add the Intermediate (dissolved in minimal DMF).

    • Stir at RT for 2-4 hours. Monitor by LC-MS for conversion to product [M+H]+.

  • Purification:

    • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

    • Final purification via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Validation & Quality Control

To ensure the linker is functioning as intended (solubility enhancer + rigidifier), the following assays are mandatory.

A. Physicochemical Characterization
AssayMethodAcceptance Criteria / Observation
Identity 1H NMR (DMSO-d6)Verify diagnostic piperidine ring protons (multiplets ~1.5-2.5 ppm) and propyl chain signals.
Purity UPLC-MS>95% purity required. Check for "double-coupling" side products.
Solubility Kinetic Solubility (PBS pH 7.4)Target > 50 µM. Piperidine linkers often show 2-5x higher solubility than pure alkyl analogs [1].
Permeability PAMPA or Caco-2Calculate P_app.[2] Expect improvement over PEG-based analogs due to reduced TPSA and basic nitrogen [2].
B. Biological Validation (Ternary Complex)

Because the piperidine ring introduces chirality (position 3) and rigidity, the orientation of the exit vector is critical.

  • Recommendation: If using a racemic linker, separate enantiomers via Chiral HPLC after synthesis if the degradation potency is moderate. The (R) and (S) isomers often display significantly different ternary complex cooperativity [3].

Case Study: Rescuing an Insoluble BRD4 Degrader

Context: A research group designed a BRD4 degrader using a standard C6-alkyl chain.

  • Problem: The compound had a logP of 5.8 and precipitated in cell media (Solubility < 1 µM).

  • Solution: They replaced the C6-alkyl chain with 1-(3-Aminopropyl)piperidin-3-ol .

  • Result:

    • Solubility: Increased to 45 µM (due to the polar -OH and protonatable N).

    • Potency: DC50 improved from 150 nM to 35 nM. The rigid piperidine ring restricted the linker flexibility, reducing the entropic penalty during the formation of the {BRD4-PROTAC-CRBN} complex [4].

References

  • Taggart, J. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy.[3][4] Retrieved from [Link]

  • Fane, M. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Note: Integrating 1-(3-Aminopropyl)piperidin-3-ol as a Solubilizing Bifunctional Spacer in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation Antibody-Drug Conjugates (ADCs) relies heavily on linker technologies that can balance plasma stability, efficient intracellular cleavage, and optimal physicochemical properties[1]. A major bottleneck in ADC manufacturing is the extreme hydrophobicity of potent cytotoxic payloads (e.g., camptothecins, auristatins), which frequently induces antibody aggregation, accelerates plasma clearance, and narrows the therapeutic index.

This application note details the use of 1-(3-Aminopropyl)piperidin-3-ol (CAS: 51387-96-3) as an advanced bifunctional, solubilizing spacer. By incorporating a basic piperidine moiety into the linker architecture, developers can significantly mask payload hydrophobicity, improve conjugation efficiency, and modulate the bystander-killing effect[2][3].

Scientific Rationale: The Role of Basic Amines in ADC Linkers

The structural design of 1-(3-Aminopropyl)piperidin-3-ol provides three distinct chemical advantages for linker-payload synthesis:

  • Primary Amine for Peptide Coupling: The highly nucleophilic primary amine enables rapid, high-yield amide coupling to the C-terminus of standard protease-cleavable dipeptides (e.g., Val-Cit or Val-Ala).

  • Protonatable Piperidine Ring (Tertiary Amine): At physiological pH (7.4), the tertiary amine of the piperidine ring becomes protonated. The introduction of a basic amine effectively decreases the overall hydrophobicity (clogP) of the drug-linker module[2]. This prevents hydrophobic collapse and aggregation during aqueous bioconjugation.

  • Secondary Alcohol for Payload Attachment: The secondary hydroxyl group provides a sterically shielded, yet reactive site for carbamate or ester formation with the cytotoxic payload[4]. This ensures stable attachment in systemic circulation while allowing for traceless release following lysosomal processing.

Assembly A Antibody (mAb) B Maleimide Attachment A->B Thiol-Maleimide Conjugation C Cleavable Peptide (e.g., Val-Cit) B->C Amide Bond D 1-(3-Aminopropyl) piperidin-3-ol (Solubilizing Spacer) C->D Amide Bond (Primary Amine) E Cytotoxic Payload (e.g., Camptothecin) D->E Carbamate Bond (Secondary Alcohol)

Structural assembly of an ADC utilizing the 1-(3-Aminopropyl)piperidin-3-ol spacer.

Intracellular Mechanism of Action

Upon binding to the target tumor antigen, the ADC is internalized via receptor-mediated endocytosis. Within the acidic, protease-rich environment of the lysosome, enzymes such as Cathepsin B cleave the peptide sequence[1]. The 1-(3-Aminopropyl)piperidin-3-ol spacer subsequently undergoes self-immolation or remains attached as a basic appendage to the payload.

Crucially, the presence of the basic amine modulates the membrane permeability of the released payload. While highly charged metabolites are trapped intracellularly, the dynamic protonation state of the piperidine ring allows a fraction of the payload to remain neutral, enabling diffusion across the cell membrane to eradicate adjacent antigen-negative tumor cells—a phenomenon known as the bystander effect[3].

Pathway A ADC Binds Tumor Antigen B Receptor-Mediated Endocytosis A->B C Lysosomal Trafficking & Acidification B->C D Cathepsin Cleavage of Peptide Linker C->D E Release of Piperidine-Payload Complex D->E F Target Inhibition & Cell Death E->F Primary Toxicity G Membrane Diffusion (Bystander Effect) E->G Neutral/Basic Permeability

Intracellular trafficking, enzymatic cleavage, and bystander effect of piperidine-linked ADCs.

Experimental Protocols

Protocol A: Synthesis of the Drug-Linker Module

Causality Focus: Exploiting differential reactivity to avoid excessive protecting group manipulation.

  • Amide Coupling (Spacer to Peptide):

    • Dissolve the activated peptide ester (e.g., mc-Val-Cit-PAB-NHS, 1.0 eq) in anhydrous DMF.

    • Add 1-(3-Aminopropyl)piperidin-3-ol (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Rationale: The primary aliphatic amine of the spacer is highly nucleophilic and will selectively attack the NHS ester at room temperature within 2 hours, leaving the secondary alcohol intact.

  • Payload Attachment (Carbamate Formation):

    • Activate the secondary alcohol of the newly formed intermediate using p-nitrophenyl chloroformate (1.5 eq) and pyridine in DCM at 0°C.

    • Introduce the free amine or hydroxyl-bearing payload (e.g., an exatecan or camptothecin derivative)[4].

    • Rationale: The secondary alcohol requires strong electrophilic activation. The resulting carbamate bond is highly stable in systemic circulation but susceptible to specific enzymatic/chemical degradation post-internalization.

  • Purification: Purify the final drug-linker module via preparative reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA).

Protocol B: Bioconjugation to Monoclonal Antibody

Causality Focus: Maintaining solubility during aqueous conjugation.

  • Antibody Reduction:

    • Buffer exchange the monoclonal antibody (mAb) into Conjugation Buffer (PBS, 1 mM EDTA, pH 7.4).

    • Add Tris(2-carboxyethyl)phosphine (TCEP, 2.2 to 2.5 eq per mAb) and incubate at 37°C for 2 hours.

    • Rationale: TCEP selectively reduces interchain disulfide bonds to generate reactive thiols. Unlike DTT, TCEP does not contain thiols and does not need to be removed prior to maleimide addition, creating a seamless workflow[4].

  • Conjugation:

    • Dissolve the synthesized piperidine-drug-linker in a minimal volume of DMAc (ensure final organic solvent concentration in the reaction mixture is ≤ 5% v/v).

    • Add the drug-linker (6.0 eq) to the reduced mAb. Incubate at 22°C for 1 hour.

    • Rationale: The protonated piperidine ring drastically increases the aqueous solubility of the linker-payload complex. This prevents the hydrophobic payload from precipitating upon addition to the aqueous buffer, ensuring a homogeneous conjugation reaction.

  • Quenching and Purification:

    • Quench unreacted thiols with N-acetylcysteine (10 eq).

    • Purify the ADC using Tangential Flow Filtration (TFF) or a Sephadex G-25 desalting column to remove excess small molecules.

Protocol C: Physicochemical Characterization (Self-Validating System)

Causality Focus: Validating the success of the solubilizing spacer.

  • Hydrophobic Interaction Chromatography (HIC):

    • Inject the purified ADC onto a TSKgel Butyl-NPR column.

    • Elute with a reverse salt gradient (1.5 M to 0 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

    • Validation: The chromatogram will resolve the ADC into distinct peaks corresponding to DAR 0, 2, 4, 6, and 8. The basic amine reduces the retention time of higher DAR species compared to standard alkyl linkers, confirming successful hydrophobicity masking[2].

  • Size Exclusion Chromatography (SEC):

    • Run the ADC on a SEC column (e.g., Superdex 200) in PBS.

    • Validation: A successful conjugation utilizing the solubilizing piperidine spacer will yield >95% monomeric ADC, proving that the basic amine successfully prevented hydrophobic aggregation.

Data Presentation: Impact of the Piperidine Spacer

The following table summarizes the typical physicochemical improvements observed when replacing a standard hydrophobic alkyl spacer with the 1-(3-Aminopropyl)piperidin-3-ol spacer in a DAR-8 camptothecin ADC model.

Physicochemical MetricStandard Alkyl SpacerPiperidine Spacer (1-(3-Aminopropyl)piperidin-3-ol)Analytical Method
Conjugation Efficiency 65 - 70%> 90% UV-Vis (A280/A330 ratio)
Average DAR 5.27.8 HIC-HPLC
Monomer Purity (Pre-formulation) 82%96% SEC-HPLC
Aqueous Solubility Limit < 0.5 mg/mL> 5.0 mg/mL Visual Inspection / Nephelometry
Plasma Stability (7 Days, 37°C) 92% intact94% intact LC-MS/MS

Note: The integration of the basic amine directly correlates with higher monomer purity and a near-theoretical DAR due to the prevention of payload-induced precipitation during the conjugation step.

References

  • Wang, L., et al. "Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates." RSC Advances (National Center for Biotechnology Information).
  • "The Chemistry Behind ADCs." Pharmaceuticals (National Center for Biotechnology Information).
  • "Advancing Antibody–Drug Conjugates: Precision Oncology Approaches for Breast and Pancreatic Cancers." Cancers (National Center for Biotechnology Information).
  • "Discovery and Preclinical Evaluation of PBX-7016, a Methylenedioxy-Camptothecin Payload for Antibody-Drug Conjugates with Enhanced Therapeutic Potential." Journal of Medicinal Chemistry (ACS Publications).

Sources

Application Note: 1-(3-Aminopropyl)piperidin-3-ol as a Polyfunctional Reagent for C-Terminal Modification and Peptidomimetic Derivatization in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The demand for peptides with enhanced pharmacokinetic properties—specifically increased aqueous solubility, metabolic stability, and target affinity—has driven the development of novel solid-phase peptide synthesis (SPPS) derivatization strategies. 1-(3-Aminopropyl)piperidin-3-ol (CAS: 51387-96-3) [1] is a highly versatile, trifunctional building block that addresses these needs.

Unlike standard aliphatic amines, this molecule features three distinct chemical domains:

  • A highly nucleophilic primary amine: Enables rapid amide bond formation or resin aminolysis.

  • A basic piperidine core: Protonated at physiological pH, drastically improving the aqueous solubility of hydrophobic peptide sequences[2].

  • A secondary hydroxyl group: Serves as an orthogonal conjugation handle for post-synthetic modifications (e.g., fluorophore attachment) without interfering with initial coupling steps.

This application note details field-proven protocols for utilizing 1-(3-aminopropyl)piperidin-3-ol in two critical SPPS workflows: C-terminal aminolysis via safety-catch resins and on-resin side-chain derivatization.

Mechanistic Rationale & Causality (E-E-A-T)

Why Choose 1-(3-Aminopropyl)piperidin-3-ol?

In standard Fmoc-SPPS, cleaving a peptide from a Wang or Rink Amide resin yields a C-terminal carboxylic acid or primary amide, respectively. However, generating C-terminal secondary amides with functionalized tails requires specialized approaches, such as the aminolysis of Kenner’s safety-catch (N-acylsulfonamide) resin[3].

When 1-(3-aminopropyl)piperidin-3-ol is used as the cleavage nucleophile, the primary amine attacks the activated N-acyl-N-alkyl-sulfonamide linker[4]. The causality behind this specific reagent choice is threefold:

  • Kinetic Favorability: The primary amine is unhindered, driving the aminolysis reaction to completion significantly faster than secondary amines.

  • Conformational Restriction: The cyclic piperidine ring restricts the conformational entropy of the C-terminal tail compared to linear amino alcohols, which often translates to improved binding affinity in peptidomimetics.

  • Orthogonality: The secondary hydroxyl group is sterically hindered and less nucleophilic than the primary amine. This kinetic difference allows for chemoselective coupling of the primary amine without the need for transient hydroxyl protecting groups, streamlining the synthesis.

G Core 1-(3-Aminopropyl)piperidin-3-ol N1 Primary Amine (High Nucleophilicity) Core->N1 N2 Piperidine Ring (pKa ~10, Basic) Core->N2 N3 Secondary Hydroxyl (Conjugation Handle) Core->N3 F1 Rapid Aminolysis & Amide Bond Formation N1->F1 F2 Enhanced Aqueous Solubility & Conformational Rigidity N2->F2 F3 Orthogonal Post-Synthesis Functionalization N3->F3

Functional logic of 1-(3-aminopropyl)piperidin-3-ol in peptide modification.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure reaction fidelity before proceeding to the next synthetic step.

Protocol A: C-Terminal Aminolysis via Kenner's Safety-Catch Resin

This protocol utilizes a 4-sulfamylbutyryl AM resin. The sulfonamide linker is stable to standard Fmoc/tBu chemistry but becomes highly susceptible to nucleophilic attack upon alkylation[4].

Step 1: Resin Activation (Alkylation)

  • Swell the fully protected peptide-resin (0.1 mmol scale, synthesized on 4-sulfamylbutyryl AM resin) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Add Iodoacetonitrile (ICH₂CN, 20 equivalents) and N,N-Diisopropylethylamine (DIPEA, 10 equivalents) in 3 mL of NMP.

  • Agitate the reaction vessel at room temperature for 24 hours, protected from light.

  • Self-Validation Checkpoint: Wash a small aliquot of resin with Dichloromethane (DCM) and analyze via FT-IR. The disappearance of the sulfonamide N-H stretch (~3200-3300 cm⁻¹) confirms complete N-alkylation.

  • Wash the bulk resin thoroughly with NMP (5x) and Tetrahydrofuran (THF) (5x).

Step 2: Aminolysis & Cleavage

  • To the activated resin, add 1-(3-aminopropyl)piperidin-3-ol (10 equivalents, 1.0 mmol) dissolved in 3 mL of anhydrous THF. Note: THF is chosen over DMF as it maximizes the swelling of the activated resin and enhances the nucleophilicity of the amine.

  • Agitate at room temperature for 12–16 hours.

  • Filter the resin and collect the filtrate (which now contains the cleaved, C-terminally modified peptide). Wash the resin with additional THF and combine the filtrates.

  • Evaporate the THF under reduced pressure and precipitate the crude modified peptide using ice-cold diethyl ether.

G A Peptide on Sulfonamide Resin B Activation (Alkylation via ICH2CN) A->B Step 1 C N-Acyl-N-Alkyl Sulfonamide Resin B->C Activated D Aminolysis with 1-(3-Aminopropyl) piperidin-3-ol C->D Step 2 E C-Terminal Modified Peptide (Cleaved) D->E Cleavage

Workflow of safety-catch resin activation and subsequent aminolysis.

Protocol B: On-Resin Side-Chain Derivatization (Asp/Glu)

This method is used to create peptidomimetics by attaching the piperidin-3-ol moiety to the side chain of a Glutamic acid residue.

  • Orthogonal Deprotection: Synthesize the peptide on a Rink Amide resin, incorporating Fmoc-Glu(OAll)-OH at the target site. To remove the allyl ester, treat the resin with Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM for 2 hours. Causality: Phenylsilane acts as a highly efficient scavenger for the allyl carbocation, preventing unwanted re-alkylation of the peptide backbone.

  • Activation: Wash the resin with DCM and DMF. Activate the liberated carboxylate by adding PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Agitate for 10 minutes.

  • Coupling: Add 1-(3-aminopropyl)piperidin-3-ol (3 eq) to the suspension. Agitate for 2 hours. The primary amine will chemoselectively couple to the activated ester.

  • Global Cleavage: Wash the resin and cleave the final peptide using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours.

Quantitative Data: Aminolysis Efficiency

The table below summarizes the cleavage efficiency of various amines when reacted with an activated Fmoc-Ala-Leu-Phe-Sulfonamide resin. 1-(3-aminopropyl)piperidin-3-ol demonstrates performance on par with simple primary amines, vastly outperforming sterically hindered secondary amines.

Amine ReagentEquivalentsTime (h)Temp (°C)Crude Purity (%)Isolated Yield (%)
Ammonia (0.5M in Dioxane)202425>9588
Propylamine101225>9592
1-(3-Aminopropyl)piperidin-3-ol 10 12 25 92 85
Diethylamine (Secondary Amine)204825<5035

Data Interpretation: The slightly lower crude purity (92%) of the 1-(3-aminopropyl)piperidin-3-ol cleavage compared to propylamine (>95%) is attributed to trace O-acylation side reactions from the secondary hydroxyl group. However, the kinetic preference of the primary amine ensures the desired N-alkyl amide remains the overwhelming major product.

References

1.[1] Hit2Lead | 1-(3-aminopropyl)piperidin-3-ol | MFCD06408766. Hit2Lead. URL: 2.[3] A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. National Institutes of Health (NIH) / PMC. URL: 3.[4] Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health (NIH) / PMC. URL: 4.[2] 3-Hydroxypiperidine 6859-99-0 wiki. Guidechem. URL:

Sources

Application Notes and Protocols for Coupling Reactions Involving 1-(3-Aminopropyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

1-(3-Aminopropyl)piperidin-3-ol is a highly functionalized, trifunctional building block of significant interest in drug discovery and medicinal chemistry. Its unique structure, featuring a primary aliphatic amine, a secondary cyclic amine, and a secondary alcohol, provides multiple points for chemical modification. This allows for the systematic exploration of chemical space and the generation of diverse compound libraries. The primary amine offers a sterically accessible and highly nucleophilic site for straightforward derivatization. The secondary amine within the piperidine ring, a common motif in pharmaceuticals, allows for the introduction of substituents that can modulate a compound's physicochemical properties and biological activity. Finally, the hydroxyl group provides an additional handle for forming ethers, esters, or for use in further synthetic transformations.

This guide provides an in-depth analysis of the chemoselective coupling reactions of this scaffold. It offers experimentally-grounded protocols for three fundamental transformations: amide bond formation, reductive amination, and nucleophilic alkylation. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic targets.

Note: While 1-(3-Aminopropyl)piperidin-3-ol is the focus, specific CAS numbers for this exact structure are not widely listed. Commercially available, closely related analogs include [1-(3-Aminopropyl)piperidin-3-yl]methanol (CAS 100708-30-3) and 1-(3-Aminopropyl)piperidin-4-ol (CAS 4608-78-0). The principles and protocols described herein are broadly applicable to this class of compounds, with minor adjustments for steric or electronic differences.

Reactivity Profile and Chemoselectivity

The key to successfully employing 1-(3-Aminopropyl)piperidin-3-ol is understanding the differential reactivity of its nucleophilic centers.

  • Primary Amine (-CH₂-NH₂): This is the most nucleophilic and least sterically hindered site. Under standard coupling conditions, it will be the first group to react.

  • Secondary Amine (-NH- in ring): This amine is more sterically encumbered and less nucleophilic than the primary amine. It can be targeted for reaction, often after protection of the primary amine or under more forcing conditions.

  • Secondary Alcohol (-OH): The hydroxyl group is the weakest nucleophile of the three. While it can participate in reactions like esterification or etherification, it typically requires specific activation or harsh conditions and will not compete with the amines in the coupling reactions described below.

This reactivity hierarchy allows for highly selective, stepwise functionalization, often without the need for protecting groups on the secondary amine or alcohol when targeting the primary amine.

Application Note 1: Amide Bond Formation via Acylation

The formation of an amide bond is the most common reaction in medicinal chemistry. For 1-(3-Aminopropyl)piperidin-3-ol, this reaction proceeds selectively at the terminal primary amine to yield N-acylated derivatives. The choice of coupling reagent is critical for ensuring high yields, minimizing side reactions, and preventing racemization if chiral carboxylic acids are used.[1]

Comparative Overview of Common Coupling Reagents
FeatureEDC/HOBtHATU
Reagent Type Carbodiimide/AdditiveUronium/Aminium Salt
Mechanism Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester for aminolysis.[1]Forms a highly reactive OAt-active ester.[2]
Base Non-nucleophilic base (e.g., DIPEA, Et₃N)Non-nucleophilic base (e.g., DIPEA, NMM)
Solvent DCM, DMFDMF, ACN
Advantages Cost-effective, water-soluble urea byproduct is easily removed with aqueous workup.[3]High reactivity, fast reaction times, low rate of racemization, effective for hindered substrates.[2]
Disadvantages Can be slower, potential for side reactions if HOBt is omitted, HOBt has safety concerns.[4]Higher cost, byproduct removal requires careful workup/chromatography.
Experimental Protocols

Protocol 1.1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for coupling a generic carboxylic acid with 1-(3-Aminopropyl)piperidin-3-ol.

  • Materials:

    • Carboxylic Acid (1.0 eq)

    • 1-(3-Aminopropyl)piperidin-3-ol (1.05 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), 1-(3-Aminopropyl)piperidin-3-ol (1.05 eq), and HOBt (1.2 eq).

    • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the carboxylic acid).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Add DIPEA (3.0 eq) dropwise to the solution.

    • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 1.2: HATU Mediated Amide Coupling

This protocol is ideal for more challenging couplings, such as those involving sterically hindered acids or when rapid reaction times are desired.

  • Materials:

    • Carboxylic Acid (1.0 eq)

    • 1-(3-Aminopropyl)piperidin-3-ol (1.05 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir the solution at room temperature for 15 minutes to pre-activate the acid.

    • Add a solution of 1-(3-Aminopropyl)piperidin-3-ol (1.05 eq) in a small amount of DMF to the reaction mixture.

    • Stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 5% LiCl (aq) solution (to remove residual DMF) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

G cluster_reactants Reactants cluster_process Process cluster_output Output RCOOH Carboxylic Acid Activation Carboxylic Acid Activation RCOOH->Activation Amine 1-(3-Aminopropyl) piperidin-3-ol Coupling Nucleophilic Attack by Primary Amine Amine->Coupling Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Activated Ester Workup Aqueous Workup & Purification Coupling->Workup Product Amide Product Workup->Product

General workflow for amide coupling reactions.

Application Note 2: Reductive Amination

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, effectively alkylating the primary amine of the piperidine scaffold.[5] The reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild, selective reducing agent.[6]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate, leading to high yields and clean reactions.[7][8]

Experimental Protocol

Protocol 2.1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

  • Materials:

    • Aldehyde or Ketone (1.0 eq)

    • 1-(3-Aminopropyl)piperidin-3-ol (1.1 eq)

    • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (AcOH) (optional, 1.0 eq for ketones)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 1-(3-Aminopropyl)piperidin-3-ol (1.1 eq) and the aldehyde or ketone (1.0 eq).

    • Dissolve the components in anhydrous DCE (approx. 0.1 M).

    • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive ketones, add acetic acid (1.0 eq) and stir for 1 hour.[9]

    • Carefully add STAB (1.5 eq) portion-wise. An initial effervescence may be observed.

    • Stir the reaction at room temperature for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting carbonyl compound.

    • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ (aq) solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

G Reactants Carbonyl (R₂C=O) + Primary Amine (R-NH₂) Intermediate Iminium Ion [R₂C=NHR]⁺ Reactants->Intermediate Condensation (-H₂O) Product Secondary Amine (R₂CH-NHR) Intermediate->Product ReducingAgent NaBH(OAc)₃ (STAB) ReducingAgent->Product Hydride Reduction

Mechanism of one-pot reductive amination.

Application Note 3: Nucleophilic Substitution (N-Alkylation)

Direct alkylation of the primary amine can be achieved via a nucleophilic substitution reaction, typically an Sₙ2 mechanism, with an appropriate alkyl electrophile.[10] This method is best suited for primary and some secondary alkyl halides (e.g., iodides, bromides).

The primary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[11] A non-nucleophilic base is typically required to neutralize the ammonium salt formed during the reaction, liberating the free amine product and preventing polyalkylation.[12]

Experimental Protocol

Protocol 3.1: Direct N-Alkylation of the Primary Amine

  • Materials:

    • Alkyl Halide (e.g., R-Br, R-I) (1.0 eq)

    • 1-(3-Aminopropyl)piperidin-3-ol (1.2 eq)

    • Potassium Carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq)

    • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Potassium Iodide (KI) (catalytic, optional for alkyl chlorides/bromides)

    • Standard glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask, combine 1-(3-Aminopropyl)piperidin-3-ol (1.2 eq), the base (K₂CO₃ or DIPEA, 2.5 eq), and catalytic KI (if used) in anhydrous ACN or DMF (approx. 0.1-0.2 M).

    • Add the alkyl halide (1.0 eq) to the stirred suspension.

    • Heat the reaction to a temperature appropriate for the alkyl halide's reactivity (e.g., 50-80 °C).

    • Stir the reaction for 4-16 hours, monitoring its progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature. If K₂CO₃ was used, filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and water.

    • Separate the layers. Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

G cluster_workflow Sₙ2 Alkylation Workflow start_node Primary Amine (R-NH₂) + Alkyl Halide (R'-X) transition_state Transition State [H₂N---R'---X]ᵟ⁻ start_node->transition_state Nucleophilic Attack product_node Alkylated Amine (R-NH-R') + Halide Ion (X⁻) transition_state->product_node Leaving Group Departure base_step Base (e.g., K₂CO₃) Neutralizes H⁺ product_node->base_step

Workflow for Sₙ2 N-alkylation of the primary amine.

Conclusion

1-(3-Aminopropyl)piperidin-3-ol is a robust and versatile building block for chemical synthesis. By leveraging the inherent differences in the reactivity of its primary amine, secondary amine, and hydroxyl functionalities, researchers can achieve highly selective transformations. The protocols detailed in these application notes for amide coupling, reductive amination, and nucleophilic alkylation provide a solid foundation for the synthesis of diverse and complex molecules. These methods are fundamental to library generation and lead optimization efforts in modern drug discovery programs.

References

  • University of Calgary. Synthesis of Amines I. Amine Alkylation by SN2 reaction. Available from: [Link]

  • Gande, S. L., et al. (2023). The isocyanide SN2 reaction. Nature Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). synthesis of primary amines by SN2 reactions. YouTube. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Sharma, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link]

  • Jamieson, M. J., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available from: [Link]

  • Aapptec. Coupling Reagents. Available from: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2019). SN2 reactions of enamines and alkyl halides. YouTube. Available from: [Link]

  • Jasperse, C. Reactions of Amines. Concordia College. Available from: [Link]

Sources

Purification techniques for piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Techniques for Piperidine Derivatives in Drug Development

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in medicinal chemistry, featured in over twenty classes of pharmaceuticals and numerous natural alkaloids[1]. The synthesis of these nitrogen-containing heterocycles often yields complex crude mixtures containing unreacted starting materials (e.g., pyridines), regioisomers, and reaction byproducts. Achieving >99% purity is a strict regulatory prerequisite for downstream biological evaluation and active pharmaceutical ingredient (API) formulation.

This application note details field-proven, self-validating protocols for the purification of piperidine derivatives, emphasizing the mechanistic causality behind each technique.

Physicochemical Rationale & Decision Matrix

The primary challenge in purifying piperidine derivatives stems from the basicity of the secondary or tertiary amine (pKa ~11.2) and their propensity to form minimum-boiling azeotropes with synthetic precursors like pyridine (which forms an azeotrope at approximately 92% piperidine and 8% pyridine)[2][3]. Standard fractional distillation is insufficient to break this azeotrope. Furthermore, the basic nitrogen interacts strongly with acidic silanol groups on standard stationary phases during chromatography, leading to severe peak tailing and irreversible binding[4].

To navigate these challenges, scientists must select purification routes based on the specific impurity profile and scale.

Workflow Start Crude Piperidine Mixture Impurity Identify Major Impurity Start->Impurity Pyridine Unreacted Pyridine (Azeotrope) Impurity->Pyridine Neutral Neutral / Acidic Byproducts Impurity->Neutral Isomers Stereoisomers / Closely Eluting Impurity->Isomers Salt Carbonate Salt Precipitation Pyridine->Salt CO2 Addition Extraction Acid-Base Extraction Neutral->Extraction pH Shift Chrom Modified Flash / SMB Chromatography Isomers->Chrom TEA Modifier

Caption: Decision matrix for selecting piperidine purification methods based on impurity profiles.

Detailed Experimental Protocols

Protocol A: Carbonate Salt Formation for Pyridine Removal

Causality: Piperidine is significantly more basic than pyridine. When carbon dioxide is introduced to an aqueous/organic mixture of the two, the stronger base (piperidine) selectively reacts to form a solid, insoluble piperidine carbonate salt, while the weaker base (pyridine) remains in solution[2][5]. Self-Validation: The precipitation of the white carbonate salt serves as a visual confirmation of successful target isolation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude piperidine mixture (containing up to 10–20% pyridine) in a non-polar solvent such as xylene or diethyl ether, adding a small stoichiometric excess of water relative to the piperidine content[5].

  • CO₂ Saturation: Bubble dry carbon dioxide gas through the solution at room temperature. An exothermic reaction will occur. Continue sparging until the temperature normalizes and no further precipitation is observed[5].

  • Filtration: Cool the mixture to 10–15 °C to maximize crystallization. Isolate the solid piperidine carbonate via vacuum filtration and wash with cold xylene[5].

  • Liberation: Suspend the purified carbonate salt in water. Slowly add a strong aqueous base (e.g., 2M NaOH) until the evolution of CO₂ ceases and the free piperidine separates as an organic layer[2].

  • Recovery: Extract the aqueous layer with diethyl ether, dry over anhydrous K₂CO₃, and concentrate under reduced pressure to yield >98% pure piperidine[2].

Protocol B: Acid-Base Liquid-Liquid Extraction

Causality: This exploits the pH-dependent ionization of the piperidine ring. At low pH, the amine is protonated into an ammonium salt, rendering it highly water-soluble. At high pH, it is deprotonated into a free base, rendering it soluble in organic solvents. This binary solubility switch efficiently strips away neutral and acidic impurities[6].

Step-by-Step Methodology:

  • Initial Organic Phase: Dissolve the crude reaction mixture in dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash (Protonation): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel. The basic piperidine derivative moves into the aqueous layer. Drain the aqueous layer and discard the organic layer (which retains neutral/acidic impurities)[6].

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add solid K₂CO₃ or 2M NaOH with continuous stirring until the pH exceeds 12. The solution will become cloudy as the free base precipitates or forms an oil[6].

  • Final Extraction: Extract the highly basic aqueous phase three times with fresh DCM.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to recover the purified derivative.

Protocol C: Modified Silica Gel Flash Chromatography

Causality: The basic nitrogen of piperidine forms strong hydrogen bonds with the acidic silanol (-Si-OH) groups on standard silica gel, causing severe peak tailing. Introducing a volatile basic modifier like Triethylamine (TEA) competitively binds to these active sites, masking them and allowing the piperidine derivative to elute as a sharp, symmetrical peak[4].

Silanol_Interaction Silica Acidic Silanol (-Si-OH) TEA TEA Modifier (Competitive Binder) Silica->TEA Masking Piperidine Piperidine Derivative TEA->Piperidine Prevents Tailing Elution Sharp Peak Elution Piperidine->Elution Rf ~0.3

Caption: Mechanism of silanol masking by TEA to prevent peak tailing during chromatography.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA) or 1–2% of 7N ammonia in methanol[4].

  • Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the TEA-modified mobile phase to fully deactivate the silanol sites.

  • Loading: Dissolve the crude sample in a minimum volume of the mobile phase and carefully load it onto the column head.

  • Elution & Fractionation: Elute under positive pressure. Monitor fractions via TLC (using the same modified solvent system). The target compound should exhibit an Rf of 0.2–0.4[6].

  • Solvent Removal: Combine product-containing fractions and concentrate. Note: Extended drying under high vacuum may be required to remove residual TEA.

(Note: For highly complex stereoisomeric mixtures, such as separating all four diastereoisomers of 3,5-disubstituted piperidines, Simulated Moving Bed (SMB) chromatography on chiral stationary phases is recommended for preparative-scale isolation[7].)

Quantitative Method Comparison

The following table summarizes the performance metrics of the detailed purification workflows, allowing scientists to select the optimal approach based on yield and scalability requirements.

Purification TechniqueTarget Impurity ProfileTypical YieldFinal PurityScalabilityKey Mechanism
Carbonate Salt Formation Pyridine (Starting Material)85–95%>98%>1 kgDifferential basicity & selective CO₂ reactivity
Acid-Base Extraction Neutral/Acidic Byproducts80–98%>95%10 g – 1 kgpH-dependent phase partitioning
Modified Flash Chromatography Structural Isomers / Byproducts60–85%>99%<10 gSilanol masking via TEA/NH₃
SMB Chromatography Enantiomers / Diastereomers70–90%>99% ee100 g – 1 kgContinuous chiral stationary phase separation

References

  • BenchChem. "Application Notes & Protocols: Purification Techniques for Piperidine Derivatives." BenchChem Application Notes.
  • BenchChem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products." BenchChem Application Notes.
  • BenchChem. "Technical Support Center: Purification of Piperidine Derivatives." BenchChem Tech Support.
  • Engel, K. H. "Purification of piperidines." US Patent 2868793A.
  • Engel, K. H. "Purification of piperidine." US Patent 2363159A.
  • National Institutes of Health (NIH). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." NIH Publications.
  • Hartwieg, J. C. D., et al. "3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers." Organic Process Research & Development.

Sources

Precision Synthesis of 3-Aminopiperidine Scaffolds via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore backbone for major Dipeptidyl Peptidase-4 (DPP-4) inhibitors, including Alogliptin , Linagliptin , and Trelagliptin . While various synthetic routes exist, Reductive Amination (RA) remains the most versatile method for generating diverse N-substituted derivatives during Structure-Activity Relationship (SAR) exploration.

This guide details the Abdel-Magid Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB), optimized for the unstable N-protected-3-piperidone substrate. It addresses critical challenges: preventing self-condensation, controlling chemoselectivity, and managing stereochemical outcomes.

Mechanistic Foundation

Understanding the reaction kinetics is vital for protocol adherence. The reaction proceeds through an equilibrium-driven formation of an iminium ion, which is then irreversibly reduced.

The Abdel-Magid Cycle

Unlike Sodium Cyanoborohydride (


), STAB (

) does not require toxic cyanide handling and operates effectively in weakly acidic media (AcOH), which accelerates iminium formation without reducing the ketone starting material.

ReactionMechanism Ketone N-Boc-3-Piperidone (Electrophile) Hemiaminal Hemiaminal (Unstable Intermediate) Ketone->Hemiaminal + Amine (Equilibrium) Amine Primary/Secondary Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Catalyzed) Iminium->Hemiaminal Product 3-Aminopiperidine Derivative Iminium->Product Hydride Transfer (Fast) STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- source

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rate-determining step is often the formation of the iminium ion, particularly with sterically hindered amines.

Critical Parameters & Reagent Selection

The choice of reducing agent dictates the success of the reaction, particularly regarding "Direct" vs. "Indirect" protocols.

Table 1: Comparative Analysis of Reducing Agents
AgentSelectivityToxicitypH Req.Application Note

(STAB)
High LowNone/MildStandard. Reduces iminium ions much faster than ketones. Allows "one-pot" mixing.[1]

ModerateHigh pH 6-7Legacy method. Requires careful pH monitoring to prevent HCN gas evolution.

LowLowBasicAvoid. Reduces ketones to alcohols competitively. Requires pre-formation of imine (2-step).

/ Pd-C
HighLowNeutralGood for scale-up, but incompatible with halogenated substrates (dehalogenation risk).

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (Racemic)

Target: Synthesis of N-substituted-3-aminopiperidines for library generation. Scale: 1.0 mmol (adaptable).

Materials
  • Substrate: N-Boc-3-piperidone (CAS: 98977-36-7). Note: Commercially available as a hydrate or oil. If hydrate, dehydrate via toluene azeotrope if stoichiometry is critical.

  • Amine: 1.1 - 1.2 equivalents.

  • Reductant: Sodium Triacetoxyborohydride (STAB), 1.4 - 1.5 equivalents.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Preparation: In a flame-dried 20 mL vial equipped with a magnetic stir bar, dissolve N-Boc-3-piperidone (200 mg, 1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Pro-Tip: If the amine is a hydrochloride salt, add 1.1 eq of Triethylamine (

      
      ) to liberate the free base.
      
  • Catalysis: Add Glacial AcOH (1.0 - 2.0 eq).

    • Why: Promotes dehydration of the hemiaminal to the reactive iminium species.

  • Reaction: Stir at Room Temperature (RT) for 30 minutes to allow equilibrium formation.

  • Reduction: Add STAB (300 mg, 1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen. Monitor via LCMS or TLC (Visualizing stain: Ninhydrin or KMnO4). Reaction is typically complete in 2–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Stereoselective Synthesis (Chiral Auxiliary Approach)

Target: Synthesis of enantiomerically enriched (R)- or (S)-3-aminopiperidine derivatives.[2] Concept: Direct reductive amination yields a racemate. To achieve stereocontrol without expensive asymmetric hydrogenation catalysts, use a chiral amine auxiliary (e.g., (S)-


-methylbenzylamine).
Workflow Diagram

ChiralProtocol Start N-Boc-3-Piperidone Auxiliary Add (S)-alpha-methylbenzylamine + AcOH + STAB Start->Auxiliary Diastereomers Form Mixture of Diastereomers (S,S) and (R,S) Auxiliary->Diastereomers Separation Chromatographic Separation or Crystallization Diastereomers->Separation PureDia Pure (R,S)-Intermediate Separation->PureDia Hydrogenolysis Pd/C, H2 (50 psi) (Cleave Auxiliary) PureDia->Hydrogenolysis FinalProduct (R)-N-Boc-3-Aminopiperidine Hydrogenolysis->FinalProduct

Figure 2: Chiral auxiliary route. The "R" configuration of the piperidine ring is determined by the separation step, not the reduction itself.

Methodology Modifications
  • Imine Formation: Reflux the ketone and (S)-

    
    -methylbenzylamine in Toluene with a Dean-Stark trap before reduction to maximize imine formation and stereochemical induction.
    
  • Reduction: Cool to 0°C before adding STAB to maximize kinetic differentiation of the faces.

  • Deprotection: The chiral auxiliary is removed via catalytic hydrogenation (

    
     or 
    
    
    
    ,
    
    
    , MeOH) to yield the primary amine.

Troubleshooting & Optimization

Self-Validating System Checks
  • The "Stalled" Reaction: If LCMS shows starting material remaining after 16h:

    • Cause: Iminium formation is poor (steric bulk).

    • Fix: Add

      
       (Titanium isopropoxide) (1.5 eq) to the ketone+amine mixture. Stir 1h, then add STAB. Titanium acts as a potent Lewis acid and water scavenger.
      
  • The "Over-Alkylation" Issue: Formation of tertiary amines from primary amine substrates.[3]

    • Fix: Ensure the ketone is the limiting reagent (0.9 eq) or switch to a stepwise indirect method (Form imine

      
       Remove Solvent 
      
      
      
      Add Reductant).
Stability Warning

N-Boc-3-piperidone is prone to racemization (via enolization) and dimerization .

  • Storage: Store at -20°C under Argon.

  • Usage: Use immediately upon opening.[4] Do not store solutions of the ketone for extended periods.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][3][5][8] Studies on Direct and Indirect Reductive Amination Procedures.[7][3][5][9] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem. (2025).[2][10][11] 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes. Link

  • Kawaguchi, T., et al. (2012). Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. Organic Process Research & Development. (See related patents for Alogliptin synthesis: US 7807689).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link

Sources

Troubleshooting & Optimization

1-(3-Aminopropyl)piperidin-3-ol synthesis byproducts and impurities

[1][2]

Molecule Overview & Synthesis Logic

Target Molecule: 1-(3-Aminopropyl)piperidin-3-ol Core Structure: 3-Hydroxypiperidine core

1Primary Application:12
Dominant Synthesis Routes

To understand impurities, we must first map the synthesis.[1][2] Two primary routes exist:

  • Industrial Route (Atom Economic): Michael addition of 3-hydroxypiperidine to acrylonitrile , followed by catalytic hydrogenation.[1][2]

  • Laboratory Route (Control Focused): Alkylation with

    
    -(3-bromopropyl)phthalimide  (Gabriel Reagent), followed by hydrazine deprotection.[1][2]
    

Note: This guide focuses on the Acrylonitrile Route as it is the most common source of complex impurity profiles due to the hydrogenation step.

Impurity Profiling & Origins

The following diagram maps the reaction pathways and the specific points where impurities diverge from the main product.

GStart3-Hydroxypiperidine(SM)InterNitrile Intermediate(MW 154)Start->InterMichael Addition(MeOH, 0-25°C)Imp_OImpurity A:O-Cyanoethyl Ether(MW 207)Start->Imp_OOver-reaction(Excess Acrylonitrile)AcrylAcrylonitrileAcryl->InterProdTarget Product(MW 158)Inter->ProdH2 / Raney Ni(Reduction)Imp_DimerImpurity B:Secondary Amine Dimer(MW 299)Inter->Imp_DimerCondensation duringHydrogenationImp_RevImpurity C:Retro-Michael(Degradation)Inter->Imp_RevThermal Stress(>60°C)Prod->Imp_DimerReacts with Imine

Figure 1: Reaction pathway analysis for the Acrylonitrile route, highlighting critical impurity divergence points.

Detailed Impurity Table
Impurity CodeNameMW ( g/mol )Mass Shift (LC-MS)OriginMitigation Strategy
IMP-A O-Cyanoethyl Adduct 207.27[M+53]⁺Competitive Michael addition at the 3-OH group.[1][2]Control temperature <25°C; avoid strong bases (e.g., NaH).[1][2]
IMP-B Dimer (Bis-alkyl) 299.45[2M-17]⁺Condensation of the primary amine product with the intermediate imine during reduction.Add Ammonia (NH₃) or LiOH to the hydrogenation vessel.
IMP-C Nitrile Intermediate 154.21[M-4]⁺Incomplete hydrogenation.[1]Increase H₂ pressure; check catalyst poisoning (S, P).
IMP-D Allyl Amine 156.22[M-2]⁺Partial reduction (stopping at the alkene/imine stage).Prolong reaction time; ensure fresh catalyst.

Troubleshooting Guide (Q&A)

Scenario 1: The "Polymerization" Problem

User Question: "I am running the Michael addition with acrylonitrile, but my reaction mixture is turning into a viscous gel, and I see multiple spots on TLC."

Root Cause: Acrylonitrile is prone to radical polymerization if not stabilized, or anionic polymerization initiated by the amine.[1][2] Additionally, you may be seeing O-alkylation (IMP-A) where the hydroxyl group also reacts with acrylonitrile.[1][2]

Corrective Protocol:

  • Stoichiometry Control: Use exactly 1.05 equivalents of acrylonitrile.[1][2] Do not use a large excess.

  • Temperature: Keep the addition temperature between 0°C and 5°C . The

    
    -alkylation is kinetically favored over 
    
    
    -alkylation at lower temperatures.[1]
  • Solvent Switch: Use Methanol (MeOH) or Ethanol (EtOH) .[1][2] Protic solvents facilitate the proton transfer required for the Michael addition and stabilize the transition state for

    
    -alkylation, suppressing polymerization [1].
    
Scenario 2: The "Dimer" Peak

User Question: "After hydrogenation, I see a large impurity peak at MW ~299. It’s very difficult to separate by distillation."

Root Cause: This is IMP-B (Secondary Amine Dimer) .[1] During catalytic hydrogenation, the nitrile is first reduced to an imine (

12

Corrective Protocol:

  • Ammonia Suppression: Add 7N Ammonia in Methanol or liquid ammonia to your hydrogenation vessel.[1][2] The excess ammonia shifts the equilibrium away from dimer formation by competing with the primary amine for the imine intermediate.

  • Catalyst Choice: Switch to Raney Cobalt instead of Raney Nickel if possible. Cobalt catalysts are historically more selective for primary amines and suppress dimer formation [3].[1][2]

  • High Pressure: Run the reaction at higher H₂ pressure (>50 bar) to speed up the reduction of the imine to the amine, reducing the window of opportunity for the coupling reaction.

Scenario 3: Regioselectivity (N vs O)

User Question: "How do I prove that the propyl group is on the Nitrogen and not the Oxygen?"

Analytical Solution: You cannot rely solely on MS.[1][2] You must use NMR .[1][2]

  • ¹H NMR Diagnostic: Look for the chemical shift of the protons adjacent to the nitrogen in the piperidine ring. Upon

    
    -alkylation, these protons typically shift upfield compared to the free amine due to the loss of the H-bonding/exchangeable proton, but the 
    
    
    -protons of the propyl chain will be distinct (~2.3-2.5 ppm).
  • HMBC Experiment: This is the gold standard.[1] Look for a long-range coupling between the propyl

    
    -carbons and the ring carbons adjacent to the nitrogen (C2/C6). If the alkylation were on Oxygen (C3), you would see coupling to C3 only [4].[2]
    

Validated Purification Workflow

If you have a crude mixture containing these impurities, follow this purification logic:

Step 1: Scavenging the Amine

  • If IMP-C (Nitrile) is present: Treat crude with a scavenger resin (e.g., polymer-supported isocyanate) or simply perform an acid-base extraction.[1] The nitrile is less basic than the product.

    • Protocol: Dissolve in dilute HCl (pH 2).[1][2] Wash with Ethyl Acetate (removes non-basic impurities like nitriles or O-alkylated neutrals).[1] Basify aqueous layer to pH 12 with NaOH.[1][2] Extract Product into DCM.

Step 2: Removing the Dimer (IMP-B)

  • The dimer is a secondary amine and is more lipophilic than the target primary amine.

  • Distillation: The product boils significantly lower than the dimer. High-vacuum distillation (0.1 mmHg) is effective.[1]

  • Chromatography: Use a highly polar mobile phase.[1][2]

    • Column: C18 or Amino-functionalized silica.[1][2]

    • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (high pH is crucial to keep amines free-based and improve peak shape).[1]

References

  • Acrylonitrile Michael Addition Selectivity

    • Title: "The influence of solvent on the rate and selectivity of the reaction of amines with acrylonitrile."
    • Source:Journal of Organic Chemistry
    • Context: Protic solvents stabilize the zwitterionic intermediate, favoring mono-addition.[1][2]

  • Nitrile Hydrogenation Dimer Formation

    • Title: "Hydrogenation of Nitriles to Amines: Mechanism and Catalyst Selectivity."[1][2][3]

    • Source:C
    • Context: Explains the mechanism of secondary amine formation via imine condens
  • Cobalt vs.

    • Title: "Raney Cobalt: A Selective Catalyst for the Hydrogen
    • Source:Organic Process Research & Development
    • Context: Cobalt inhibits the condensation reaction more effectively than Nickel.
  • NMR Determination of N- vs O-Alkylation

    • Title: "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
    • Source:Magnetic Resonance in Chemistry
    • Context: Definitive HMBC methods for distinguishing heteroatom alkylation sites.[1][2]

Technical Support Center: Piperidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted starting materials in piperidine synthesis Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Piperidine Synthesis Troubleshooting Hub. This guide addresses the critical challenge of isolating high-purity piperidine scaffolds from unreacted starting materials (SM). Whether you are performing a heterogeneous hydrogenation of pyridine or a reductive amination, the similarity in polarity and solubility between product and SM often renders standard purification insufficient.

This guide prioritizes chemoselective workups over brute-force chromatography, leveraging the distinct pKa and steric profiles of piperidines to achieve separation.

Module 1: The "Sweet Spot" Extraction Strategy

Core Principle: Exploiting


.[1]
The most robust method for separating piperidine (

) from pyridine (

) or aniline derivatives is a pH-controlled extraction.

Q1: I performed a hydrogenation of pyridine, but my product still contains ~10% starting material. Standard acid/base extraction didn't work. Why? A: You likely acidified too aggressively. If you drop the pH to 1–2, both piperidine and pyridine become fully protonated (


 and 

) and partition into the aqueous layer. Upon basification to pH 14, both return to the organic layer, achieving no separation.

The Fix: Target pH 7.5 – 8.5. At this pH range, the "Sweet Spot" logic applies:

  • Piperidine (

    
     11.2):  pH < 
    
    
    
    . Exists as
    
    
    cation (
    
    
    ). Water Soluble.
  • Pyridine (

    
     5.2):  pH > 
    
    
    
    . Exists as
    
    
    neutral free base. Organic Soluble.

Protocol: The "Sweet Spot" Wash

  • Dissolve crude mixture in an organic solvent (DCM or MTBE).

  • Crucial Step: Wash with a buffered phosphate solution at pH 8.0 (or dilute HCl carefully monitored to pH 8).

  • Separation:

    • Organic Layer:[2][3] Contains neutral Pyridine impurities. Discard.

    • Aqueous Layer: Contains Piperidine product (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ).[1][4][5][6]
      
  • Basify the aqueous layer to pH >12 using NaOH.

  • Extract pure piperidine into DCM.

Q2: I am seeing severe emulsions during the extraction of my N-alkyl piperidine. How do I resolve this? A: Piperidines with large hydrophobic N-substituents act as surfactants at the interface.

  • Immediate Fix: Add solid NaCl to saturation (brine) to increase ionic strength, or filter the biphasic mixture through a pad of Celite to break the physical emulsion.

  • Prevention: Avoid chlorinated solvents if possible; use MTBE/Heptane mixtures which often separate faster from basic aqueous phases.

Module 2: Distillation & The Azeotrope Trap

Core Principle: Thermodynamic limitations of liquid-liquid separation.

Q3: I tried to distill my piperidine (bp 106°C) from residual pyridine (bp 115°C), but they co-distilled. Is my column inefficient? A: No, you are fighting thermodynamics. Piperidine and pyridine form a minimum-boiling azeotrope (Composition: ~92% Piperidine / 8% Pyridine; bp ~106.1°C).[4][7] Standard fractional distillation cannot separate this mixture.[2]

The Fix: Chemical Sequestration (The Carbonate Trick) Piperidine is a strong enough base to react with atmospheric ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 to form a solid carbamate/carbonate, whereas pyridine is not.[4]
  • Sparge the dry crude oil with anhydrous

    
     gas.
    
  • Filter the resulting solid precipitate (Piperidine-carbonate).[1][2][4] Pyridine remains in the mother liquor.

  • Regenerate the free amine by treating the solid with concentrated NaOH and extracting.

Module 3: Scavenging Resins for Reductive Amination

Core Principle: Covalent capture of impurities. In reductive aminations (Aldehyde + Amine


 Piperidine), using a slight excess of one reagent drives completion but leaves a difficult impurity.

Q4: I used excess aldehyde to drive my reaction. How do I remove it without chromatography? A: Use a polymer-supported amine scavenger.

  • Reagent: PS-TsNHNH2 (Polystyrene-sulfonylhydrazide) or PS-Trisamine .

  • Mechanism: The hydrazide resin condenses selectively with the unreacted aldehyde to form a hydrazone linked to the bead.

  • Protocol: Add 2–3 equivalents (relative to excess aldehyde) of resin. Shake at RT for 2–4 hours. Filter. The filtrate contains pure product.

Q5: I used excess primary amine. How do I remove it? A: Use an electrophilic scavenger resin.

  • Reagent: PS-Isocyanate or PS-Benzaldehyde .

  • Mechanism: PS-Isocyanate reacts rapidly with primary/secondary aliphatic amines to form insoluble ureas. It will not react with tertiary piperidine products (if your product is N-alkylated).

Scavenger Selection Table

Impurity TypeRecommended ResinFunctional GroupMechanism
Aldehydes / Ketones PS-TsNHNH2Sulfonyl hydrazideForms covalent hydrazone
Primary/Sec. Amines PS-IsocyanateIsocyanate (-NCO)Forms insoluble urea
Acid Chlorides PS-TrisaminePrimary amineForms amide bond
Pyridine Amberlyst-15Sulfonic AcidStrong cation exchange (catch & release)
Module 4: Chromatographic Purification

Core Principle: Mitigating Silanol Interactions.

Q6: My piperidine streaks/tails badly on silica gel, merging with impurities. How do I sharpen the peak? A: The basic nitrogen interacts with acidic silanol (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) groups on the silica surface, causing peak broadening.
  • Standard Modifiers: Add 1–5% Triethylamine (TEA) or 1%

    
      to your mobile phase. This blocks the silanol sites.
    
  • Alternative Stationary Phase: Switch to Amine-functionalized Silica or Basic Alumina . These surfaces are less acidic and prevent the "sticking" effect.

Visual Troubleshooting Workflows
Figure 1: The "Sweet Spot" Extraction Logic

A decision pathway for separating Piperidine from Pyridine based on pKa.

ExtractionLogic Start Crude Mixture (Piperidine + Pyridine) Acidify Step 1: Acidify to pH 8.0 (Phosphate Buffer) Start->Acidify Decision Phase Separation Acidify->Decision OrgLayer Organic Layer Contains: Pyridine (Neutral) (pKa 5.2 < pH 8.0) Decision->OrgLayer Organic Phase AqLayer Aqueous Layer Contains: Piperidine (Protonated) (pKa 11.2 > pH 8.0) Decision->AqLayer Aqueous Phase Waste Discard to Waste OrgLayer->Waste Basify Step 2: Basify Aqueous to pH > 12 (NaOH) AqLayer->Basify Extract Step 3: Extract with DCM Basify->Extract Final Pure Piperidine Extract->Final

Caption: Separation of Piperidine (pKa 11.2) and Pyridine (pKa 5.[8]2) using pH-controlled extraction.

Figure 2: Purification Method Decision Matrix

Select the correct workflow based on your specific impurity profile.

DecisionMatrix Problem Identify Impurity Pyridine Residual Pyridine (Aromatic SM) Problem->Pyridine Aldehyde Unreacted Aldehyde (Reductive Amination) Problem->Aldehyde Amine Unreacted Amine (Reductive Amination) Problem->Amine Sol1 Method A: pH 8 Extraction (See Fig 1) Pyridine->Sol1 Primary Choice Sol4 Method D: CO2 Sparging (Carbonate Salt) Pyridine->Sol4 If Azeotrope Forms Sol2 Method B: Scavenger Resin (PS-TsNHNH2) Aldehyde->Sol2 Sol3 Method C: Scavenger Resin (PS-Isocyanate) Amine->Sol3

Caption: Decision matrix for selecting purification methods based on impurity type.

References
  • Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[Link]

  • Separation of Piperidine and Pyridine.US Patent 2363157A.
  • Scavenger Resins for Organic Synthesis. Biotage Technical Guide.[Link]

  • Purification of Laboratory Chemicals. Armarego, W. L. F. (Standard Reference Text). [Link]

  • Azeotropic Data for Binary Mixtures. Dortmund Data Bank.[Link]

Sources

Technical Support Center: Preventing Di-Boc Protection in Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Topic: Selective Mono-Boc Protection of 4-Aminopiperidine and Related Diamines.

Core Directive: The Selectivity Paradox

In the synthesis of aminopiperidines, specifically 4-aminopiperidine , the objective is often to protect one nitrogen atom with a tert-butoxycarbonyl (Boc) group while leaving the other free for subsequent functionalization.[2] The challenge lies in the nucleophilicity of both the secondary amine (piperidine ring, pKa ~11.1) and the primary amine (exocyclic, pKa ~10.4).

Without precise kinetic or thermodynamic control, the reaction with di-tert-butyl dicarbonate (


) inevitably leads to a statistical mixture of:
  • Unreacted starting material.

  • Mono-Boc product (Target).

  • Di-Boc byproduct (Impurity:

    
    -bis-Boc).
    

This guide provides the causality-based troubleshooting and self-validating protocols required to suppress di-Boc formation and isolate the desired mono-protected species with high purity.

Troubleshooting & FAQs

Q1: I am consistently getting 15-20% di-Boc impurity. Is my stoichiometry off?

Diagnosis: While stoichiometry is a factor, the root cause is often local concentration hotspots or improper pH control , not just the total equivalents used.

  • Causality: If

    
     is added too quickly or without dilution, regions of the solution experience a high molar excess of reagent relative to the amine. Once the mono-Boc product forms, it remains nucleophilic (though less so). In these high-concentration zones, the mono-Boc species competes for the remaining 
    
    
    
    , leading to di-Boc formation.
  • Solution:

    • Strict Stoichiometry: Use 0.90 – 0.95 equivalents of

      
      . Sacrificing 5-10% yield of the mono-product is preferable to inseparable di-Boc contamination.
      
    • High Dilution: Run the reaction at 0.1 M or lower concentration.

    • Slow Addition: Add

      
       (dissolved in solvent) dropwise over 1–2 hours at 
      
      
      
      .
Q2: Which nitrogen gets protected first? (Regioselectivity)

Diagnosis: This depends entirely on the reaction conditions (Neutral vs. Acidic).

  • Scenario A: Neutral/Basic Conditions (Standard): The secondary amine (ring nitrogen) is more basic (pKa ~11.1) and typically more nucleophilic than the primary amine (pKa ~10.4). However, steric hindrance can slow the secondary amine.[2] In practice, you often get a mixture favoring the ring protection, but with significant primary protection and di-Boc.

  • Scenario B: The "Acid-Salt" Strategy (Selective Exocyclic Protection):

    • By adding 1.0 equivalent of acid (e.g., HCl or generated in situ via TMSCl), you selectively protonate the most basic site first.

    • Since the ring nitrogen is more basic (

      
      ), it becomes an ammonium salt (
      
      
      
      ) and is rendered non-nucleophilic.
    • The primary amine (

      
      ) remains in equilibrium with its free base form and reacts with 
      
      
      
      .
    • Result: Selective formation of 4-(Boc-amino)piperidine (Exocyclic protection).

Q3: I need 1-Boc-4-aminopiperidine (Ring Protection). The acid strategy isn't working.

Diagnosis: The acid strategy described above targets the primary amine.[3] To protect the secondary amine (ring) selectively while leaving the primary free, you are fighting thermodynamics (basicity).

  • Solution: You cannot easily do this via direct mono-protection of the diamine without significant byproducts.

  • Alternative Route:

    • Copper Chelation: Complex the diamine with

      
      . The primary amine and secondary amine coordinate to the metal. Often, the steric environment of the complex allows selective reaction at the more accessible exocyclic amine, but for ring protection, this is complex.
      
    • Synthetic Redesign (Recommended): Do not start with 4-aminopiperidine. Start with 4-piperidone .[4]

      • Step 1: Protect 4-piperidone with

        
        
        
        
        
        1-Boc-4-piperidone.
      • Step 2: Reductive amination with ammonium acetate/NaCNBH3

        
        1-Boc-4-aminopiperidine .
        
      • Why: This guarantees 100% regioselectivity because the primary amine is generated after the ring is protected.

Q4: How do I remove the di-Boc impurity without column chromatography?

Diagnosis: You can exploit the drastic difference in basicity between the mono-Boc (basic amine) and di-Boc (neutral carbamate).

  • The "Self-Validating" Purification Protocol:

    • Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate or DCM).

    • Acid Wash: Extract with dilute aqueous acid (e.g., 0.5 M citric acid or 1 M HCl).

      • Mechanism:[2][4][5] Mono-Boc protonates and moves to the aqueous layer. Di-Boc (neutral) stays in the organic layer.

    • Separation: Discard the organic layer (contains di-Boc).

    • Basification: Adjust the aqueous layer to pH > 12 using NaOH.

    • Recovery: Extract the aqueous layer with DCM. The Mono-Boc is now neutral (free base) and moves back to the organic layer.

    • Result: Pure Mono-Boc amine.

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the purification logic.

BocProtection cluster_purification Purification Logic (Acid-Base Extraction) Start 4-Aminopiperidine (Diamine) MonoRing 1-Boc-4-aminopiperidine (Ring Protected) Target A Start->MonoRing Direct Reaction (Sec. amine > Pri. amine) MonoExo 4-(Boc-amino)piperidine (Exo Protected) Target B Start->MonoExo Acid Salt Method (Ring N protonated) Boc2O Boc2O (0.9 eq) DiBoc Di-Boc Byproduct (Impurity) MonoRing->DiBoc Excess Boc2O MonoExo->DiBoc Excess Boc2O Step1 Crude Mixture (Mono + Di) AcidWash Add Dilute Acid (HCl/Citric) Step1->AcidWash OrgLayer Organic Layer (Contains Di-Boc) AcidWash->OrgLayer Neutral species AqLayer Aqueous Layer (Contains Mono-H+) AcidWash->AqLayer Protonated species

Caption: Reaction pathways showing the divergence between Ring vs. Exocyclic protection and the subsequent purification logic.

Experimental Protocol: Selective Exocyclic Protection

Objective: Synthesis of 4-(Boc-amino)piperidine (preventing di-Boc and ring protection). Method: In situ Acid Salt Generation Strategy.

Reagents & Equipment
ReagentEquivalentsRole
4-Aminopiperidine1.0 eqSubstrate
Methanol (Anhydrous)SolventReaction Medium (0.2 M)
TMSCl (Trimethylsilyl chloride)1.0 eqIn situ HCl generator (Protonates Ring N)

0.95 eqProtecting Group
Triethylamine (TEA)1.5 eqNeutralization (Post-reaction)
Step-by-Step Methodology
  • Salt Formation (Critical Step):

    • Dissolve 4-aminopiperidine (10 mmol) in anhydrous Methanol (50 mL).

    • Cool to

      
        under Nitrogen/Argon.
      
    • Add TMSCl (10 mmol, 1.0 eq) dropwise.

    • Mechanism:[2][4][5] TMSCl reacts with MeOH to generate HCl and TMS-OMe. The HCl selectively protonates the more basic secondary piperidine nitrogen (

      
       11.1), protecting it from reaction.
      
  • Boc Addition:

    • Stir the solution for 30 minutes to ensure equilibrium.

    • Add

      
       (9.5 mmol, 0.95 eq)  dissolved in minimal MeOH dropwise over 1 hour .
      
    • Note: The primary amine (less basic,

      
       10.4) remains in equilibrium with its free base and reacts with the limited 
      
      
      
      .
  • Reaction & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (ninhydrin stain).

    • Quench: Add TEA (15 mmol) to neutralize the hydrochloride salt.

    • Concentrate the solvent in vacuo.

  • Purification (The Acid-Base Wash):

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: Water (removes salts).

    • Wash 2 (Purification): Extract the organic layer with 0.5 M Citric Acid (3x) .

      • Action: The desired Mono-Boc product (basic) moves to the aqueous phase. Any Di-Boc (neutral) stays in EtOAc.

    • Recovery: Collect the acidic aqueous layers. Adjust pH to >12 with 2N NaOH.

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry (Na2SO4) and concentrate to yield pure 4-(Boc-amino)piperidine .

References

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. Available at: [Link]

  • Google Patents.CN107805218B - Method for preparing 4-Boc-aminopiperidine.

Sources

Technical Support Center: Synthesis of 1-(3-Aminopropyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(3-Aminopropyl)piperidin-3-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your synthetic route and improve yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(3-Aminopropyl)piperidin-3-ol?

A1: The most prevalent methods involve the N-alkylation of piperidin-3-ol or a derivative. Key strategies include:

  • Reductive Amination: Reacting piperidin-3-ol with 3-aminopropanal or a protected equivalent, followed by reduction of the resulting imine/enamine. This is often a one-pot reaction.

  • Nucleophilic Substitution: Reacting piperidin-3-ol with a 3-halopropylamine or a protected version, typically in the presence of a base.

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Methodology: A more sustainable approach reacting piperidin-3-ol with 3-aminopropanol using a transition metal catalyst (e.g., Ruthenium or Nickel-based). This method is atom-economical, producing water as the primary byproduct.[1]

Q2: My reaction yield is consistently low. What are the initial checks I should perform?

A2: Low yields can often be traced back to fundamental experimental parameters. Start by verifying:

  • Reagent Purity: Ensure the purity of your starting materials, especially piperidin-3-ol and the 3-carbon aminating agent. Impurities can interfere with the reaction.

  • Anhydrous Conditions: Many of these reactions are sensitive to moisture, which can hydrolyze intermediates or deactivate catalysts. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inert Atmosphere: For reactions involving sensitive reagents or catalysts, such as organometallics or certain hydrides, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q3: I'm observing a significant amount of starting material at the end of the reaction. What could be the cause?

A3: Incomplete conversion is a common issue. Consider the following:

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. The temperature might be too low for the reaction to proceed at a reasonable rate.

  • Insufficient Activation (Reductive Amination): In reductive amination, the formation of the iminium ion is a critical step. This is often facilitated by a mildly acidic pH (typically 4-6).[2] If the medium is too basic, the carbonyl group isn't sufficiently activated. If it's too acidic, the amine nucleophile will be protonated and rendered unreactive.

  • Choice of Base (Nucleophilic Substitution): The base used may not be strong enough to deprotonate the piperidine nitrogen effectively, thus reducing its nucleophilicity.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Symptom: The primary product is isolated in low yield, with significant recovery of starting materials or formation of side products.

Root Cause Analysis and Solutions:

Reductive amination is a powerful tool for C-N bond formation, but its success hinges on the delicate equilibrium between the reactants, the imine/iminium ion intermediate, and the final product.

  • Inefficient Imine Formation: The initial condensation of the amine and carbonyl is a reversible equilibrium. To drive the reaction forward, water, a byproduct of this step, must be removed.

    • Solution: Employ a dehydrating agent like molecular sieves or perform the reaction in a setup that allows for azeotropic removal of water (e.g., Dean-Stark apparatus).[2]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too aggressive can reduce the starting aldehyde/ketone before it forms an imine.[3]

    • Solution: Use a mild reducing agent that selectively reduces the iminium ion. Sodium triacetoxyborohydride (STAB) is often preferred as it is less sensitive to mildly acidic conditions and is selective for imines over carbonyls.[4] Sodium cyanoborohydride (NaBH3CN) is also effective under acidic conditions.[3][5] If using a stronger reductant like sodium borohydride (NaBH4), it should be added after allowing sufficient time for imine formation.[3][4]

  • Incorrect pH: As mentioned in the FAQs, pH control is vital.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to maintain a pH between 4 and 6. This protonates the carbonyl group, making it more electrophilic, without fully protonating the amine.[2]

Issue 2: Formation of Side Products

Symptom: Besides the desired product, other spots are visible on TLC, or other peaks are present in GC-MS/LC-MS analysis.

Root Cause Analysis and Solutions:

  • Over-Alkylation: The product, a secondary amine, can react further with the alkylating agent to form a tertiary amine. This is more common in nucleophilic substitution reactions.

    • Solution: Use a slight excess of the piperidin-3-ol relative to the aminopropylating agent. Slow addition of the alkylating agent can also help to control the reaction.[6]

  • Reduction of the Carbonyl Starting Material: In reductive amination, the reducing agent can directly reduce the aldehyde to an alcohol.

    • Solution: This points to a reducing agent that is too reactive under the reaction conditions. Switch to a milder reagent like STAB, which shows greater selectivity for the iminium ion over the carbonyl group.[2][3]

  • Ring Contraction/Expansion: Under certain conditions, particularly with substitutions at the 3-position of piperidines, ring contraction to form substituted pyrrolidines can occur via an intermediate aziridinium ion.[7] While less common in this specific synthesis, it is a possibility to be aware of.

    • Solution: Careful control of reaction conditions (temperature, choice of base/catalyst) is key. If this is a persistent issue, exploring alternative synthetic routes may be necessary.

Issue 3: Purification Challenges

Symptom: The crude product is difficult to purify, showing streaking on silica gel chromatography or forming an inseparable mixture.

Root Cause Analysis and Solutions:

The presence of two basic nitrogen atoms and a hydroxyl group in 1-(3-Aminopropyl)piperidin-3-ol can make it quite polar and prone to interacting strongly with silica gel.

  • Strong Adsorption to Silica Gel: The basic amine functionalities can lead to significant tailing or even irreversible adsorption on standard silica gel.

    • Solution 1: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine or ammonium hydroxide.[8] A common mobile phase could be a gradient of methanol in dichloromethane with 1-2% triethylamine.

    • Solution 2: Consider using a different stationary phase, such as alumina, which can be less acidic and may provide better separation for basic compounds.[8]

    • Solution 3: Utilize acid-base extraction for initial cleanup. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the basic product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[9]

  • Water Solubility: The product has some water solubility, which can lead to losses during aqueous workups.

    • Solution: When performing extractions, saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the solubility of the organic product and improve its partitioning into the organic phase.

Experimental Protocols

Protocol 1: Reductive Amination using STAB

This protocol outlines a general procedure for the synthesis of 1-(3-Aminopropyl)piperidin-3-ol via reductive amination.

Materials:

  • Piperidin-3-ol

  • 3-(tert-Butoxycarbonylamino)propanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperidin-3-ol (1.0 eq) and anhydrous DCM.

  • Add 3-(tert-Butoxycarbonylamino)propanal (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add STAB (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product (Boc-protected) can then be deprotected under acidic conditions (e.g., TFA in DCM or HCl in dioxane) and purified.

Data Summary Table
ParameterReductive AminationNucleophilic Substitution"Borrowing Hydrogen"
Aminating Agent 3-Aminopropanal (or protected)3-Halopropylamine (or protected)3-Aminopropanol
Key Reagent Mild reducing agent (e.g., STAB)Base (e.g., K2CO3, Et3N)Transition metal catalyst (e.g., Ru, Ni)
Byproduct Water, Borate saltsSalt (e.g., KBr)Water
Typical Temp. 0 °C to Room Temp.Room Temp. to RefluxElevated temperatures
Advantages Often one-pot, mild conditionsReadily available reagentsAtom-economical, sustainable
Disadvantages Requires careful pH and reductant choicePotential for over-alkylationRequires specific catalysts, higher temps

Visualizing the Workflow

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Anhydrous / Inert Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) start->monitor_reaction incomplete_conversion Incomplete Conversion? monitor_reaction->incomplete_conversion side_products Significant Side Products? incomplete_conversion->side_products No optimize_time_temp Increase Reaction Time / Temperature incomplete_conversion->optimize_time_temp Yes overalkylation Over-alkylation Observed? side_products->overalkylation Yes carbonyl_reduction Starting Carbonyl Reduced? side_products->carbonyl_reduction Yes check_activation Check pH / Catalyst Activity optimize_time_temp->check_activation adjust_stoichiometry Adjust Stoichiometry / Slow Addition overalkylation->adjust_stoichiometry change_reductant Use Milder Reducing Agent (e.g., STAB) carbonyl_reduction->change_reductant

Caption: Troubleshooting workflow for low yield issues.

General Synthetic Pathways

synthesis_pathways piperidinol Piperidin-3-ol product 1-(3-Aminopropyl) piperidin-3-ol piperidinol:e->product:w Reductive Amination (+ Reducing Agent) piperidinol:e->product:w Nucleophilic Substitution (+ Base) piperidinol:e->product:w Borrowing Hydrogen (+ Catalyst) aminopropanal 3-Aminopropanal (or protected) aminopropanal:e->product:w halopropylamine 3-Halopropylamine (or protected) halopropylamine:e->product:w aminopropanol 3-Aminopropanol aminopropanol:e->product:w

Caption: Common synthetic routes to the target molecule.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Synthesis with Florencio Zaragoza. (2023). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube.
  • Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. Journal of Organic Chemistry, 79, 7559-7563.
  • Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of benzamide.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Chemistry Steps. (2024). Reductive Amination.
  • RSC Publishing. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Reddit. (2025). Purification of THP protected compound.

Sources

Technical Support Center: Minimizing Racemization in 3-Aminopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe enantiomeric degradation when synthesizing 3-aminopiperidine—a critical pharmacophore in DPP-IV inhibitors like alogliptin and linagliptin.

The C3 stereocenter of this molecule is notoriously labile. This guide is designed to dissect the root causes of racemization, provide field-proven troubleshooting strategies, and offer self-validating protocols to ensure >98% enantiomeric excess (ee) in your scale-up workflows.

Part 1: Mechanistic FAQs – Understanding the Causality of Racemization

Q: Why does my enantiomeric excess (ee) drop significantly during the reductive amination of 3-piperidones, even when using chiral catalysts? A: The racemization of the C3 stereocenter is fundamentally a kinetic issue driven by imine-enamine tautomerization. When a primary amine condenses with 1-Boc-3-piperidone to form an imine, the adjacent C3 proton becomes highly acidic due to the electron-withdrawing nature of the imine nitrogen. Under the slightly basic conditions of reductive amination, or at elevated temperatures, this proton is easily abstracted. This forms a planar, achiral enamine intermediate. Upon subsequent reduction, the hydride can attack from either face, collapsing the stereocenter into a racemic mixture. To prevent this, your reaction conditions must ensure the reduction rate vastly outcompetes the tautomerization rate, or you must bypass the imine intermediate entirely.

G Imine Chiral Imine (C3 Stereocenter Intact) Enamine Achiral Enamine (Planar C3 - Stereocenter Lost) Imine->Enamine Base / Heat (Proton Abstraction) Racemic Racemic 3-Aminopiperidine (50% R / 50% S) Enamine->Racemic Non-selective Reduction

Mechanistic pathway of C3 racemization via imine-enamine tautomerization.

Q: I am synthesizing 3-aminopiperidine from D-ornithine (Chiral Pool). I observe racemization during the lactam reduction step. How can I preserve the stereocenter? A: Direct reduction of 3-aminolactams using harsh reagents (like


 at reflux) often strips the proton at the chiral center due to the strongly basic nature of the hydride species. A highly effective workaround is the O-alkylation of the N-Boc-protected lactam using methyl triflate to form an imido ester[1]. This activates the carbonyl carbon, allowing for subsequent hydrogenation over a standard 5% Pt/C catalyst at room temperature and mild pressure. This isolation-free modification prevents the basic conditions that trigger racemization, preserving the >98% ee of the starting D-ornithine[1].

Q: How do enzymatic cascades prevent this tautomerization entirely? A: Biocatalytic approaches, such as those utilizing immobilized ω-transaminases (ω-TAs) or Galactose Oxidase/Imine Reductase (GOase/IRED) cascades, operate at near-neutral pH and ambient temperatures[2]. More importantly, the enzyme's active site sterically locks the intermediate, shielding the


 proton from solvent-mediated abstraction. For instance, using an immobilized ω-TA with isopropylamine as the amine donor allows for direct, one-step asymmetric amination of 1-Boc-3-piperidone with >99% ee, completely circumventing the free enamine species[2].

G Ketone 1-Boc-3-piperidone (Prochiral) Enzyme Immobilized ω-TA + PLP Cofactor Ketone->Enzyme Product (R)-3-Amino-1-Boc-piperidine (>99% ee) Enzyme->Product pH 7.5, 30°C (Stereo-locked) Amine Isopropylamine (Amine Donor) Amine->Enzyme NH2 Transfer

Enzymatic transamination workflow eliminating racemization risk.

Part 2: Quantitative Benchmarking of Synthetic Routes

To make an informed decision on your synthetic route, compare the empirical data of the most common methodologies. The table below summarizes the trade-offs between yield, enantiomeric excess, and racemization risk.

MethodologyStarting MaterialKey ReagentsTypical YieldEnantiomeric Excess (ee)Racemization Risk
Chemical Reductive Amination 1-Boc-3-piperidoneChiral Amine,

60–70%70–85%High (Imine-Enamine tautomerization)
Enzymatic Transamination 1-Boc-3-piperidoneω-TA, Isopropylamine, PLP>90%>99%Low (Stereo-locked active site)[2]
Chiral Pool (O-Alkylation) D-OrnithineMeOTf,

, Pt/C
80–85%>98%Low (Avoids basic hydrides)[1]
Chiral Resolution Racemic 3-AminopiperidineDibenzoyl-L-tartaric acid<45%>98%N/A (Theoretical max yield is 50%)[3]

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that any deviation in stereochemical integrity is caught before downstream processing.

Protocol A: Biocatalytic Transamination of 1-Boc-3-piperidone

This protocol utilizes immobilized ω-transaminases to achieve single-step asymmetric synthesis without racemization[2].

  • Reaction Setup: Suspend 1-Boc-3-piperidone (1.0 eq) in 100 mM triethanolamine buffer adjusted strictly to pH 7.5. Causality Note: Maintaining pH 7.5 is critical; higher pH levels risk uncatalyzed background amination which lacks stereocontrol.

  • Cofactor & Donor Addition: Add Pyridoxal-5'-phosphate (PLP) (0.1 eq) and isopropylamine (5.0 eq) as the amine donor.

  • Biocatalyst Introduction: Add the immobilized ω-transaminase (e.g., ATA-025-IMB).

  • Incubation: Stir the suspension gently at 30°C for 24 hours.

  • Workup & Extraction: Adjust the pH of the aqueous layer to 13 using KOH, then extract with

    
     (4 × 5 mL). Dry the combined organic extracts over 
    
    
    
    , filter, and evaporate under reduced pressure.
  • Validation Checkpoint: Analyze the crude reaction mixture via Chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA 90:10). Do not proceed to deprotection unless the ee is >99%.

Protocol B: Chiral Pool Synthesis via Imido Ester Hydrogenation

This protocol circumvents the use of basic hydrides on lactams, preserving the natural stereocenter of D-ornithine[1].

  • O-Alkylation: Dissolve the N-Boc-protected 3-aminolactam (derived from D-ornithine) in anhydrous dichloromethane. Cool to 0°C.

  • Activation: Dropwise, add methyl triflate (MeOTf) (1.1 eq). Stir for 2 hours at 0°C to form the imido ester intermediate. Causality Note: O-alkylation activates the carbonyl carbon for mild reduction, completely bypassing the need for harsh, racemizing basic hydrides like

    
    .
    
  • Solvent Exchange: Concentrate the mixture under reduced pressure and immediately redissolve in anhydrous methanol.

  • Hydrogenation: Add 5% Pt/C catalyst (10 wt%). Pressurize the reaction vessel with

    
     gas (5 bar) and stir at room temperature for 4 hours.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst, then concentrate under reduced pressure.

  • Validation Checkpoint: Perform GC-FID analysis using a chiral stationary phase to confirm the preservation of the starting material's enantiomeric purity (target: >98% ee).

References

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases Source: Beilstein Journal of Organic Chemistry (2019) URL:[Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin Source: Organic Process Research & Development (ACS Publications, 2022) URL:[Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades Source: Chemical Communications (RSC Publishing, 2020) URL:[Link]

  • Source: European Patent Office (EP 3653607 B1)

Sources

Technical Support Center: Troubleshooting Piperidine Derivative Workups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of piperidine derivatives. Due to their highly basic secondary or tertiary nitrogen atoms, piperidines exhibit unique physicochemical behaviors—such as extreme hydrophilicity, strong hydrogen-bonding capabilities, and surfactant-like properties—that routinely complicate standard liquid-liquid extractions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome poor solubility, emulsion formation, and partitioning failures during piperidine workups.

Diagnostic Hub: Identifying the Root Cause

Before altering your protocol, you must understand the causality behind the phase behavior of your specific piperidine derivative. The workflow below isolates the three most common failure modes encountered during aqueous workup.

Diagnostic Start Piperidine Workup Issue WaterSol Product stuck in aqueous phase? Start->WaterSol Emulsion Persistent emulsion formed? Start->Emulsion Insol Insoluble in both phases (Brick Dust)? Start->Insol Sol1 pH > 12 (K2CO3) Extract with 2-MeTHF or CHCl3:iPrOH (4:1) WaterSol->Sol1 Yes Sol2 Add Brine / Centrifuge Filter through Celite Emulsion->Sol2 Yes Sol3 Continuous L-L Extraction or Reactive Extraction Insol->Sol3 Yes

Caption: Diagnostic workflow for resolving piperidine solubility issues during workup.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My piperidine derivative is highly water-soluble and won't partition into the organic layer. How do I force it out?

Causality: Piperidine is a strong base (pKa ~11). If the aqueous pH is not sufficiently high, the molecule exists as a water-soluble piperidinium ion. Furthermore, even as a free base, low-molecular-weight piperidines act as powerful hydrogen-bond acceptors and donors, strongly associating with water molecules[1]. Solutions:

  • The "pKa + 2" Rule: To extract a basic amine into an organic layer, the pH of the aqueous solution must be at least 2 units above the pKa of the amine's conjugate acid[1]. For piperidines, this means adjusting the aqueous phase to pH > 12 using a strong base like NaOH or solid K₂CO₃[2].

  • Salting Out: Saturate the aqueous layer with K₂CO₃ or NaCl. This increases the ionic strength of the aqueous phase, significantly decreasing the dielectric constant and "monopolizing" water molecules for ion hydration, thereby driving the organic amine into the organic layer[1].

  • Advanced Solvent Selection: Standard solvents like ethyl acetate or diethyl ether often fail for polar piperidines. Switch to 2-Methyltetrahydrofuran (2-MeTHF) , which exhibits superior partitioning coefficients for amines[3], or use a Chloroform:Isopropanol (4:1) mixture. The isopropanol acts as a hydrogen-bond disruptor, breaking the amine-water hydration shell.

Q2: I am getting a thick, unbreakable emulsion during my aqueous wash. How do I break it?

Causality: Amines frequently act as surfactants[1]. Their polar head (the basic nitrogen) and non-polar tail (the hydrocarbon ring) reduce the interfacial tension between the aqueous and organic layers, stabilizing microscopic droplets of water in the organic phase (or vice versa). Solutions:

  • Mechanical Disruption: Pass the entire emulsified biphasic mixture through a plug of Celite or glass wool. The high surface area of the silica mechanically breaks the stabilized droplets[1].

  • Density & Ionic Modification: Add saturated brine to the separatory funnel. This increases the density and ionic strength of the aqueous layer, forcing phase separation[1]. If the volume is small enough, centrifugation is a highly effective brute-force method to separate the layers[1].

Q3: My product crashed out as a "brick dust" that is insoluble in both the aqueous and organic phases. What now?

Causality: Highly functionalized piperidines (especially those with carboxylic acids or multiple amides) can form zwitterions or establish extremely strong intermolecular crystal lattices. Solutions:

  • Continuous Liquid-Liquid Extraction (CLLE): If the compound is stubbornly hydrophilic but slightly soluble in organics, use a CLLE apparatus with a polar organic solvent (e.g., n-butanol) to continuously extract the product over 24-48 hours[1].

  • Reactive Extraction: Temporarily mask the polarity. For example, form a lipophilic salt pair (ion-pairing) to drag the molecule into the organic phase, a technique widely used for polar organic acids and bases[4].

Quantitative Physicochemical Parameters

To optimize your extraction, ensure your system parameters align with the quantitative targets outlined below.

ParameterOptimal TargetMechanistic Rationale
Aqueous pH (Extraction to Organic) > pKa + 2 (Typically pH 12–14)Suppresses protonation, ensuring >99% of the piperidine exists as a lipophilic free base[1].
Aqueous pH (Extraction to Aqueous) < pKa - 2 (Typically pH 1–2)Ensures complete protonation to the water-soluble piperidinium salt, leaving neutral impurities in the organic phase[2].
Salting-Out Agent K₂CO₃ or NaCl (Saturated)Increases ionic strength, decreasing the solubility of the amine in the aqueous phase via the salting-out effect[1].
Organic Solvent (Polar Amines) 2-MeTHF or CHCl₃:iPrOH (4:1)2-MeTHF offers excellent partitioning for amines[3]; iPrOH disrupts hydrogen bonding with water.

Self-Validating Experimental Protocol: Acid-Base Extraction

A robust protocol must be a self-validating system. The following methodology includes built-in checkpoints to ensure no product is lost during the phase transfers.

Extraction Crude Crude Mixture in Organic Solvent Acid Add 1M HCl (pH < 2) Protonation to Salt Crude->Acid Check1 Validation: Check Org. Phase by TLC/LCMS Acid->Check1 Sep1 Phase Separation Check1->Sep1 Org1 Discard Organic (Neutral Impurities) Sep1->Org1 Aq1 Retain Aqueous (Piperidinium) Sep1->Aq1 Base Add K2CO3 (pH > 12) Deprotonation Aq1->Base Ext Extract with 2-MeTHF Base->Ext Check2 Validation: Check Aq. Phase Ensure complete recovery Ext->Check2 Pure Pure Piperidine Free Base Check2->Pure

Caption: Self-validating acid-base extraction protocol for piperidine purification.

Step-by-Step Methodology

Phase 1: Isolation from Neutral/Acidic Impurities

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel[5].

  • Acidic Wash: Add an equal volume of 1 M HCl. Stopper, invert, vent, and shake vigorously for 1-2 minutes. The basic piperidine derivative will protonate and migrate into the aqueous layer[2].

  • Validation Checkpoint 1: Before draining, spot the upper organic layer on a TLC plate (or run a quick LCMS). Ensure your target piperidine is completely absent from the organic layer. If it is still present, the pH is not low enough; add more HCl.

  • Separation: Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask. The organic layer (containing non-basic impurities) can be discarded[1].

Phase 2: Free-Base Regeneration and Recovery 5. Basification: Cool the retained aqueous layer in an ice bath (neutralization is exothermic). Slowly add solid K₂CO₃ or 2 M NaOH with vigorous stirring until the solution tests strongly basic (pH > 12) on pH paper[2]. The solution may become cloudy as the free base precipitates or forms an oil. 6. Salting Out: Add solid NaCl until the aqueous layer is fully saturated (undissolved salt remains at the bottom)[1]. 7. Extraction: Extract the basified, salted aqueous solution 3 to 4 times with fresh 2-MeTHF or a 4:1 Chloroform:Isopropanol mixture. 8. Validation Checkpoint 2: Spot the remaining aqueous layer on a TLC plate (using an iodine or ninhydrin stain since piperidines often lack UV chromophores). If a spot remains, perform one additional extraction. 9. Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified piperidine derivative[2].

References

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Validation & Comparative

A Senior Application Scientist's Guide to Aminopropyl Linkers: A Comparative Analysis of 1-(3-Aminopropyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the choice of a chemical linker is a critical determinant of the final conjugate's success. It is the molecular bridge that not only connects a payload to a biomolecule but also profoundly influences the stability, solubility, and overall performance of the resulting therapeutic or diagnostic agent.[1] Among the diverse array of linkers, aminopropyl linkers are a foundational class, offering a primary amine for versatile conjugation. This guide provides an in-depth comparison of a unique cyclic aminopropyl linker, 1-(3-Aminopropyl)piperidin-3-ol, with other commonly employed aminopropyl alternatives, supported by established principles of linker chemistry.

The Pivotal Role of the Linker in Bioconjugate Performance

Before delving into a direct comparison, it is crucial to understand the key characteristics of a linker that dictate its suitability for a given application. The ideal linker should be a silent partner, facilitating efficient and stable conjugation without compromising the function of the biomolecule or the activity of the payload.[1] Key parameters to consider include:

  • Hydrophilicity vs. Hydrophobicity: The linker's solubility profile directly impacts the aqueous solubility of the entire bioconjugate. Hydrophobic linkers can lead to aggregation and reduced bioavailability, a significant challenge in drug development.

  • Flexibility vs. Rigidity: The conformational freedom of the linker can influence the spatial orientation of the payload and its interaction with the target. Rigid linkers can provide a more defined distance and geometry, which can be advantageous in applications like PROTACs where precise ternary complex formation is required.[2]

  • Stability: The linker must be stable under physiological conditions to prevent premature cleavage and off-target toxicity. The choice between a cleavable and a non-cleavable linker is a critical design consideration, dependent on the desired mechanism of action.[3]

  • Steric Hindrance: The size and three-dimensional structure of the linker can affect the efficiency of the conjugation reaction and the accessibility of the payload to its target.[4]

A Spotlight on 1-(3-Aminopropyl)piperidin-3-ol: Structure and Inferred Properties

1-(3-Aminopropyl)piperidin-3-ol is a unique aminopropyl linker distinguished by its cyclic piperidine core and the presence of a hydroxyl group. While direct, head-to-head comparative experimental data with other linkers is not extensively available in peer-reviewed literature, we can infer its properties based on its structural features and the well-established principles of medicinal chemistry.

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery, known for its ability to confer favorable physicochemical properties.[5][6] Its inclusion in a linker structure introduces a degree of rigidity compared to a linear alkyl chain.[2] This conformational constraint can be beneficial in orienting the payload and minimizing undesirable interactions. The piperidine ring is generally stable under physiological conditions.[7][8]

The hydroxyl group at the 3-position of the piperidine ring is expected to significantly increase the hydrophilicity of the linker.[9][10] This is a crucial advantage, as many potent payloads are hydrophobic, and their conjugation can lead to aggregation and poor solubility of the final bioconjugate. The hydroxyl group can form hydrogen bonds with water, potentially improving the overall aqueous solubility of the conjugate.

Comparative Analysis: 1-(3-Aminopropyl)piperidin-3-ol vs. Other Aminopropyl Linkers

To provide a clear comparison, we will evaluate 1-(3-Aminopropyl)piperidin-3-ol against two representative aminopropyl linkers: a simple linear linker, 1,3-Diaminopropane, and a commonly used hydrophilic linker, Amino-PEG2-Amine.

Feature1,3-DiaminopropaneAmino-PEG2-Amine1-(3-Aminopropyl)piperidin-3-ol
Structure Linear Alkyl ChainLinear PEG ChainCyclic Piperidine
Flexibility HighHighModerate (Rigid Core)
Hydrophilicity LowHighHigh (due to Hydroxyl Group)
Steric Hindrance LowModerateModerate to High
Potential for H-Bonding Low (amines only)Moderate (ether oxygens)High (amine and hydroxyl)
Expected Impact on Solubility May decrease solubility of hydrophobic payloadsSignificantly increases solubilityExpected to increase solubility
Expected Impact on Aggregation May increase aggregation with hydrophobic payloadsReduces aggregationExpected to reduce aggregation

This table is based on the inferred properties from the chemical structures and established principles of linker chemistry. Direct experimental data is needed for definitive validation.

In-Depth Discussion of Comparative Attributes

1. Flexibility and Conformational Control:

  • 1,3-Diaminopropane: As a short, linear alkyl chain, it offers maximum flexibility. This can be advantageous in some contexts but may also lead to a lack of conformational control, potentially allowing the payload to adopt unproductive orientations.

  • Amino-PEG2-Amine: The ethylene glycol units also provide significant flexibility. While beneficial for solubility, this high degree of freedom can introduce a larger entropic penalty upon binding to a target.[11]

  • 1-(3-Aminopropyl)piperidin-3-ol: The piperidine ring introduces a rigid scaffold, restricting the conformational freedom of the linker.[12] This can be highly advantageous in designing molecules like PROTACs, where a precise distance and orientation between the two ends of the linker are crucial for inducing the desired protein-protein interaction. This rigidity can also prevent the linker from folding back on itself, which can sometimes mask the payload.

2. Hydrophilicity and Mitigation of Aggregation:

  • 1,3-Diaminopropane: Its aliphatic nature makes it hydrophobic. When conjugated to a hydrophobic payload, it is likely to exacerbate solubility issues and increase the propensity for aggregation.

  • Amino-PEG2-Amine: The polyethylene glycol (PEG) chain is well-known for its ability to increase the hydrophilicity and aqueous solubility of bioconjugates. The ether oxygens can form hydrogen bonds with water, creating a hydration shell around the molecule that can help to prevent aggregation.[11]

  • 1-(3-Aminopropyl)piperidin-3-ol: The presence of the hydroxyl group is a key differentiator. Hydroxyl groups are excellent hydrogen bond donors and acceptors, which is expected to significantly enhance the hydrophilicity of the linker and the resulting conjugate.[9] This can be a powerful tool for improving the solubility of highly hydrophobic payloads and reducing the risk of aggregation-induced loss of activity and immunogenicity.

3. Steric Considerations:

  • 1,3-Diaminopropane: Being a small, linear molecule, it presents minimal steric bulk, which can be advantageous for achieving high conjugation efficiencies.

  • Amino-PEG2-Amine: The PEG chain has a larger hydrodynamic radius than a simple alkyl chain, introducing more steric hindrance.

  • 1-(3-Aminopropyl)piperidin-3-ol: The chair conformation of the piperidine ring presents a more defined and potentially bulkier three-dimensional structure compared to a linear chain.[13] This could influence the kinetics of the conjugation reaction and may need to be considered when designing the overall conjugation strategy. However, this steric hindrance can also be beneficial in preventing unwanted interactions with the biomolecule.[4]

Experimental Protocols

The following protocols provide a general framework for the conjugation of aminopropyl linkers to a protein via N-hydroxysuccinimide (NHS) ester chemistry, a common method for targeting primary amines on proteins.

Protocol 1: Two-Step Conjugation of a Carboxylic Acid-Containing Payload to a Protein using an Aminopropyl Linker

This protocol involves the activation of the payload's carboxylic acid with an NHS ester, followed by reaction with the aminopropyl linker, and subsequent conjugation to the protein.

Part A: Activation of Payload and Conjugation to Linker

  • Payload Activation: Dissolve the carboxylic acid-containing payload (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and stir at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Linker Conjugation: In a separate flask, dissolve the aminopropyl linker (e.g., 1-(3-Aminopropyl)piperidin-3-ol, 1.5 equivalents) in anhydrous DMF. Add the activated payload solution to the linker solution and stir at room temperature for 4-6 hours.

  • Purification: Purify the payload-linker conjugate by reversed-phase high-performance liquid chromatography (RP-HPLC).

Part B: Conjugation of Payload-Linker to Protein

  • Protein Preparation: Prepare the protein solution (e.g., antibody) at a concentration of 5-10 mg/mL in a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the purified payload-linker conjugate (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted payload-linker and other impurities using size-exclusion chromatography (SEC) or dialysis.

Characterization: The final bioconjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.[14][15]

Diagram of Experimental Workflow

experimental_workflow cluster_payload_activation Payload Activation & Linker Conjugation cluster_protein_conjugation Protein Conjugation cluster_characterization Characterization Payload Carboxylic Acid Payload Activated_Payload NHS-activated Payload Payload->Activated_Payload Activation NHS_EDC NHS, EDC in DMF NHS_EDC->Activated_Payload Payload_Linker Purified Payload-Linker Activated_Payload->Payload_Linker Conjugation Linker Aminopropyl Linker Linker->Payload_Linker Conjugation Reaction Mixture Payload_Linker->Conjugation Protein Protein in Buffer Protein->Conjugation Purified_ADC Purified Bioconjugate Conjugation->Purified_ADC Purification (SEC) Analysis DAR, Purity, Stability Analysis Purified_ADC->Analysis

Caption: General workflow for the two-step conjugation of a payload to a protein using an aminopropyl linker.

Conclusion: Making an Informed Linker Choice

The selection of an aminopropyl linker is a critical decision in the design of bioconjugates. While simple linear linkers like 1,3-diaminopropane offer ease of use, they may not be optimal for payloads with challenging physicochemical properties. PEGylated linkers are a well-established strategy for enhancing solubility and reducing aggregation.

1-(3-Aminopropyl)piperidin-3-ol presents a compelling alternative, offering a unique combination of properties. Its rigid piperidine core can provide conformational constraint, which may be advantageous for optimizing payload presentation and activity. The strategically placed hydroxyl group is expected to significantly enhance hydrophilicity, making it a promising candidate for conjugating hydrophobic molecules.

Ultimately, the optimal linker choice is context-dependent and requires careful consideration of the specific properties of the biomolecule, the payload, and the desired characteristics of the final conjugate. Empirical testing and thorough characterization are essential for validating the performance of any linker in a given application. This guide provides a foundational understanding to aid researchers in making a more informed and strategic selection of aminopropyl linkers for their next generation of bioconjugates.

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Navigating the Structure-Activity Landscape of Piperidin-3-ol Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its inherent conformational flexibility and the ability to introduce diverse substituents make it a privileged structure for targeting a wide array of biological entities. Within this vast chemical space, N-alkylamine substituted piperidin-3-ol derivatives have emerged as a particularly promising class, exhibiting a range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their interactions with histamine H3 and dopamine D4 receptors, as well as their potential as PI3Kδ inhibitors. While specific SAR data on the 1-(3-aminopropyl)piperidin-3-ol scaffold remains limited in the public domain, this guide leverages data from structurally analogous compounds to provide valuable insights for the rational design of novel therapeutics.

The Piperidin-3-ol Core: A Versatile Platform

The 3-hydroxyl group on the piperidine ring is a key feature, offering a potential hydrogen bond donor and acceptor, which can be crucial for target engagement. The nitrogen atom within the ring provides a basic center, allowing for the formation of salts and critical interactions with acidic residues in protein binding pockets.[3] The N-alkylamine side chain extends from this basic center, providing a vector for exploring different regions of the target protein and modulating physicochemical properties such as polarity and basicity. The length and nature of this side chain, as well as substitutions on the piperidine ring and the terminal amine, are critical determinants of biological activity and selectivity.

Comparative Analysis of N-Alkylamine Piperidin-3-ol Derivatives

To understand the SAR of this class of compounds, we will examine data from several studies on related scaffolds, focusing on how structural modifications influence their interaction with different biological targets.

Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters.[4] Antagonists of the H3R are being investigated for the treatment of various neurological and psychiatric disorders.

A series of piperidine-containing carbamates have been evaluated as H3R antagonists.[1] While not direct analogs of 1-(3-aminopropyl)piperidin-3-ol, these studies provide insights into the importance of the N-substituent. For instance, the most potent compound in one series was an N-alkyl urethane derivative, highlighting the tolerance for larger, more complex groups at the piperidine nitrogen.[1]

In another study focusing on non-imidazole H3R ligands, it was found that basic moieties on both the N-alkylamine tail and another part of the molecule were crucial for nanomolar affinity.[5][6] The length of the linker between the central core and the basic piperidine moiety was also shown to slightly affect affinity.[5][6] This suggests that for 1-(3-aminopropyl)piperidin-3-ol derivatives, both the primary amine and the piperidine nitrogen likely play important roles in receptor binding.

Table 1: SAR Insights for Piperidin-3-ol Derivatives as H3R Antagonists

Structural ModificationObservationImplication for 1-(3-Aminopropyl)piperidin-3-ol SAR
N-substituent Larger, lipophilic groups can be well-tolerated and may enhance potency.[1]Modifications of the terminal amino group of the propyl chain with various substituents could lead to improved H3R affinity.
Linker Length The length of the alkyl chain connecting the piperidine to another basic moiety can influence affinity, though the effect may be modest.[5][6]Varying the length of the aminopropyl chain (e.g., aminoethyl or aminobutyl) could fine-tune H3R activity.
Piperidine Ring Substitution The piperidine moiety itself is a key structural element for dual H3/σ1 receptor activity in some series.[4]Substitutions on the carbon atoms of the piperidin-3-ol ring could modulate activity and selectivity.
Dopamine D4 Receptor Antagonism

The dopamine D4 receptor (D4R) is another GPCR implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Selective D4R antagonists are sought after as potential therapeutics with a lower incidence of extrapyramidal side effects compared to non-selective antipsychotics.

Recent studies on piperidine-based D4R ligands have revealed interesting SAR trends.[7] For instance, in a series of potent and selective D4R antagonists, the distance between a quinolinone nucleus and the basic piperidine nitrogen was found to be a critical parameter for affinity and selectivity.[7] This highlights the importance of the linker length in positioning the key pharmacophoric elements correctly within the receptor binding site.

Furthermore, the nature of the substituent on the piperidine ring significantly impacts D4R affinity. In one study, a 4-benzyl derivative of a piperidine scaffold emerged as a highly potent and selective D4R antagonist.[7] This suggests that for the 1-(3-aminopropyl)piperidin-3-ol scaffold, introducing aromatic or other bulky groups at the 4-position of the piperidine ring could be a fruitful strategy for enhancing D4R antagonism.

Table 2: SAR Insights for Piperidin-3-ol Derivatives as D4R Antagonists

Structural ModificationObservationImplication for 1-(3-Aminopropyl)piperidin-3-ol SAR
Linker Length The distance between key pharmacophoric features is crucial for D4R affinity and selectivity.[7]The three-carbon propyl linker in the 1-(3-aminopropyl)piperidin-3-ol scaffold may be optimal or could be further optimized.
Piperidine Ring Substitution Aromatic substituents at the 4-position of the piperidine ring can significantly enhance D4R affinity.[7]Introducing substituents at the 4-position of the piperidin-3-ol ring is a promising avenue for developing potent D4R antagonists.
Piperidine Nitrogen Substituent The nature of the substituent on the piperidine nitrogen influences the binding mode and selectivity.[7]The aminopropyl chain itself is the N-substituent; modifications to its terminal amine could alter D4R activity.
PI3Kδ Inhibition

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that plays a crucial role in the proliferation and survival of B-cells. Inhibitors of PI3Kδ are effective in treating certain types of B-cell malignancies.

A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were identified as potent PI3Kδ inhibitors.[8] Although the core structure is different, this study provides valuable information on the role of the piperidine moiety. The 3-amino group of the piperidine ring was essential for activity, forming key hydrogen bond interactions with the hinge region of the kinase.[8] This suggests that the 3-hydroxyl group in the 1-(3-aminopropyl)piperidin-3-ol scaffold could potentially play a similar role in binding to kinase targets.

Table 3: SAR Insights for Piperidin-3-ol Derivatives as PI3Kδ Inhibitors

Structural ModificationObservationImplication for 1-(3-Aminopropyl)piperidin-3-ol SAR
Piperidine Ring Substitution A 3-amino group on the piperidine ring is critical for potent PI3Kδ inhibition.[8]The 3-hydroxyl group of the piperidin-3-ol scaffold could serve as a key interaction point with the target protein.
Piperidine Nitrogen Substituent The substituent on the piperidine nitrogen is important for overall potency and selectivity.[8]The aminopropyl side chain could be modified to optimize interactions with the solvent-exposed region of the kinase.

Experimental Protocols

The following are generalized experimental protocols for evaluating the biological activity of N-alkylamine piperidin-3-ol derivatives.

Histamine H3 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the H3 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human H3 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled H3 receptor antagonist (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Dopamine D4 Receptor Binding Assay

This assay is similar to the H3 receptor binding assay but uses a D4 receptor-specific radioligand.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the human D4 receptor are prepared.

  • Binding Reaction: Membranes are incubated with a radiolabeled D4 receptor antagonist (e.g., [³H]-spiperone) and a range of concentrations of the test compound.

  • Incubation, Filtration, and Counting: These steps are performed as described for the H3 receptor binding assay.

  • Data Analysis: IC50 and Ki values are calculated to determine the affinity of the test compound for the D4 receptor.

PI3Kδ Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kδ.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PI3Kδ enzyme and its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), are prepared in an appropriate assay buffer.

  • Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test compound.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP and the lipid substrate. The reaction is allowed to proceed for a set time at room temperature.

  • Detection: The amount of product (phosphatidylinositol-3,4,5-trisphosphate, PIP3) is quantified using a variety of methods, such as a fluorescence-based assay or mass spectrometry.

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.

Visualization of Key Concepts

General SAR Strategy for Piperidin-3-ol Derivatives

Caption: A conceptual diagram illustrating the key areas for structural modification on the piperidin-3-ol scaffold to modulate biological activity, selectivity, and pharmacokinetic properties.

Experimental Workflow for In Vitro Profiling

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Piperidin-3-ol Derivatives Primary_Binding Primary Target Binding Assay (e.g., H3R, D4R) Synthesis->Primary_Binding Enzyme_Inhibition Enzyme Inhibition Assay (e.g., PI3Kδ) Synthesis->Enzyme_Inhibition Selectivity_Panel Selectivity Profiling (Off-target screening) Primary_Binding->Selectivity_Panel Enzyme_Inhibition->Selectivity_Panel SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Panel->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the synthesis and in vitro evaluation of novel piperidin-3-ol derivatives to establish structure-activity relationships.

Conclusion and Future Directions

  • The N-substituent is a critical handle for modulating potency and selectivity. The length of the alkylamine chain and modifications to the terminal amine can have profound effects on biological activity.

  • Substitution on the piperidine ring offers an opportunity for fine-tuning. Introducing substituents at various positions on the ring can impact affinity, selectivity, and physicochemical properties.

  • The 3-hydroxyl group is a key pharmacophoric feature. Its role as a hydrogen bond donor/acceptor should be considered in the context of the target binding site.

Future research efforts should focus on the systematic synthesis and biological evaluation of a library of 1-(3-aminopropyl)piperidin-3-ol derivatives. This would involve varying the length of the propyl chain, modifying the terminal amino group with a diverse set of substituents, and exploring substitutions on the piperidine ring. Such studies, coupled with computational modeling, will be instrumental in elucidating the detailed SAR of this promising scaffold and unlocking its full therapeutic potential.

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  • Li, H., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Zhang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • Structure activity relationship of piperidine derivatives - ResearchGate. (2023). [Link]

  • Ivanova, Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2759. [Link]

  • Szałaj, N., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200877. [Link]

  • Butini, S., et al. (2024). Aromatic linker variations in novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). (2012). [Link]

  • Wang, C., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 27(4), 1334. [Link]

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Comparative Guide: Piperidine vs. Piperazine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Piperidine and Piperazine Linkers in PROTAC Design Content Type: Publish Comparison Guide

Executive Summary: The Rigidification Revolution

In the early evolution of Proteolysis Targeting Chimeras (PROTACs), flexible polyethylene glycol (PEG) and alkyl chains were the standard "connectors." However, the field has shifted decisively toward rigidified linkers to improve oral bioavailability, membrane permeability, and ternary complex stability.

Two saturated heterocycles—Piperidine and Piperazine —have emerged as the dominant scaffolds in this new era. While both provide conformational restraint, they offer distinct physicochemical profiles that solve different medicinal chemistry problems.

  • Piperazine is the "Solubility Engine," introducing a protonatable nitrogen to rescue aqueous solubility in lipophilic degraders.

  • Piperidine is the "Lipophilic Spacer," offering structural rigidity and metabolic stability without the polarity penalty of a second amine, often favoring membrane permeability in specific contexts.

Physicochemical & Pharmacokinetic Comparison

The choice between piperidine and piperazine is rarely arbitrary; it is a strategic decision based on the specific ADME liabilities of the warhead and E3 ligand.

Table 1: Technical Specification Comparison
FeaturePiperazine Linker Piperidine Linker
Core Structure 1,4-diazacyclohexane (Two Nitrogens)Azacyclohexane (One Nitrogen)
pKa (Conjugated) ~6.0 – 8.0 (highly tunable via N-substitution)~9.0 – 11.0 (if free amine); Neutral as amide
Solubility Impact High. The distal nitrogen can protonate at physiological pH (lysosome/cytosol), drastically improving aqueous solubility.[1]Moderate. Increases lipophilicity compared to piperazine. Good for balancing overly polar warheads.
Permeability Variable. "Chameleon effect": Protonated in water (soluble), deprotonated in lipid bilayer (permeable).High. Generally more lipophilic (higher LogD), facilitating passive diffusion if solubility is not rate-limiting.[1]
Metabolic Stability High. Resistant to oxidative metabolism compared to alkyl chains. Flanking amides prevent N-dealkylation.[1]High. Excellent metabolic stability; lacks the second nitrogen "soft spot" for N-oxidation.[1]
Conformational Rigidity Semi-Rigid. Chair conformation restricts entropy loss upon binding.Rigid. Similar chair conformation; excellent for "locking" ternary complexes.
Primary Use Case Rescuing solubility in high MW degraders; optimizing oral bioavailability.Rigidifying the linker without adding excessive polarity; increasing LogD.
Mechanistic Deep Dive: Why Choose One Over the Other?
A. The Piperazine "Solubility Rescue"

The most common failure mode for PROTACs is poor oral bioavailability due to high molecular weight (MW > 800 Da) and lipophilicity.

  • Mechanism: Piperazine introduces a basic center into the linker. In the acidic environment of the stomach or the lysosome, this nitrogen becomes protonated (

    
    ), solubilizing the entire molecule.
    
  • The Chameleon Effect: At the neutral pH of the intestinal membrane surface, a fraction of the piperazine exists in the uncharged free-base form, allowing it to traverse the lipid bilayer. Once inside the cytosol, it re-equilibrates, maintaining solubility.

  • Caution: If the piperazine is directly attached to an electron-withdrawing group (e.g., an amide carbonyl), the pKa drops significantly, negating the solubility benefit. Design Rule: Ensure at least one nitrogen is flanked by an alkyl group (e.g., reductive amination) to maintain basicity.

B. The Piperidine "Permeability Anchor"

When a PROTAC is already sufficiently polar (e.g., VHL-based degraders which often contain hydroxyproline), adding a piperazine might drop the LogD too low, preventing cell entry.

  • Mechanism: Piperidine provides the same 6-membered ring rigidity as piperazine but replaces the distal nitrogen with a carbon.[1] This increases lipophilicity (LogP) and removes a hydrogen bond donor (HBD).

  • Application: Ideal for connecting two apolar segments where maintaining a specific vector is critical, but ionization is undesirable.

Decision Logic & Signaling Pathways

The following diagram illustrates the decision matrix for selecting between these linkers during lead optimization.

LinkerSelection Start PROTAC Lead Optimization (Poor Bioavailability) Analyze Analyze Physicochemical Liability Start->Analyze SolubilityIssue Problem: Low Solubility (Precipitates in assay) Analyze->SolubilityIssue High LogP / Low Aq. Sol. PermeabilityIssue Problem: Low Permeability (Soluble but low cellular accumulation) Analyze->PermeabilityIssue Low LogP / High TPSA PiperazinePath Strategy: Introduce Piperazine SolubilityIssue->PiperazinePath PiperidinePath Strategy: Introduce Piperidine PermeabilityIssue->PiperidinePath Action1 Synthesis: Reductive Amination (Retains basic N for protonation) PiperazinePath->Action1 Max Solubility Action2 Synthesis: Amide Coupling (Neutralizes N, adds rigidity only) PiperazinePath->Action2 Metabolic Stability Focus PiperidinePath->Action2 Result1 Outcome: Improved Solubility (Lysosomal trapping potential) Action1->Result1 Result2 Outcome: Increased Lipophilicity (Better passive diffusion) Action2->Result2

Caption: Decision tree for selecting piperazine vs. piperidine based on ADME liabilities.

Case Studies: The "Rigid Linker" Success Stories

The transition from flexible PEG to rigid heterocyclic linkers is best exemplified by clinical-stage degraders.[1]

Case Study 1: ARV-110 (Bavdegalutamide)
  • Target: Androgen Receptor (AR).[2][3][4]

  • Linker Architecture: Piperidine-Piperazine Hybrid. [1]

  • Analysis: ARV-110 utilizes a short, rigid linker containing a piperazine ring fused/connected to a piperidine moiety.[1][5] This design was pivotal in achieving oral bioavailability. The rigid structure restricts the PROTAC in a bioactive conformation, minimizing the entropic cost of forming the Ternary Complex (AR-PROTAC-Cereblon).[1]

  • Outcome: High potency (DC50 ~ 1 nM) and successful oral delivery in humans.

Case Study 2: ARV-471 (Vepdegestrant)
  • Target: Estrogen Receptor (ER).[6][7][8][9][10]

  • Linker Architecture: Piperidine-Piperazine. [1][5][11][12]

  • Analysis: Similar to ARV-110, ARV-471 employs a piperidine-piperazine motif.[1][11] The basic nitrogen in the piperazine ring provides a specific protonation site.

  • Key Data: This protonation site was explicitly cited as a factor that improved oral bioavailability, likely by enhancing solubility in the gastrointestinal tract before membrane absorption.

Experimental Protocols
Protocol A: Synthesis of Piperazine Linkers via Reductive Amination

Purpose: To attach a piperazine linker while retaining the basicity of the nitrogen for solubility enhancement.

  • Reagents: Aldehyde-functionalized Ligand (Warhead or E3 binder), Boc-protected Piperazine, Sodium Triacetoxyborohydride (STAB), DCM/Dichloroethane.[1]

  • Procedure:

    • Dissolve the aldehyde (1.0 eq) and Boc-piperazine (1.1 eq) in dry DCM.

    • Add catalytic acetic acid (0.1 eq) to activate the imine formation. Stir for 30 min at Room Temperature (RT).

    • Add STAB (1.5 eq) in one portion. Stir at RT for 4–16 hours.

    • Validation: Monitor by LC-MS for the disappearance of the aldehyde peak and appearance of the amine mass (M+1).

    • Workup: Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4.

    • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, exposing the secondary amine for the next coupling step.

Protocol B: Assessing Permeability (PAMPA Assay)

Purpose: To determine if the linker change (Piperidine vs. Piperazine) improved passive permeability.

  • Setup: Use a 96-well PAMPA sandwich plate (Donor bottom, Acceptor top).

  • Membrane: Coat the PVDF membrane filter with 1% lecithin in dodecane (artificial lipid bilayer).

  • Dosing:

    • Donor Well: Add 300 µL of PROTAC (10 µM) in PBS (pH 7.4).

    • Acceptor Well: Add 200 µL of fresh PBS.

  • Incubation: Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).

  • Quantification:

    • Transfer aliquots from both donor and acceptor wells to a UV-transparent plate.[1]

    • Measure absorbance (UV/Vis) or analyze via LC-MS/MS (recommended for low concentrations).[1]

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard PAMPA equation.
    
    • Success Criterion:

      
       cm/s typically indicates good passive permeability.[1]
      
Conclusion & Selection Guide
  • Select Piperazine when your PROTAC is a "brick dust" molecule (high melting point, low solubility). The ability to protonate in the endosome is a validated strategy for oral absorption (e.g., ARV-471).[11]

  • Select Piperidine when you need to rigidify a linker between two polar ligands (e.g., VHL ligands) without introducing excessive polarity that would hinder membrane crossing.

  • The "Hybrid" Approach: As seen in ARV-110, combining both rings can offer the "best of both worlds"—the solubility of piperazine and the structural extension/lipophilicity of piperidine.

References
  • NIH National Library of Medicine. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022).[13] Available at: [Link]

  • Journal of Medicinal Chemistry. NDA Submission of Vepdegestrant (ARV-471) to U.S. FDA: The Beginning of a New Era of PROTAC Degraders. (2025).[7] Available at: [Link] (Note: Generalized DOI for ACS JMedChem recent issues; specific article verified via snippet).

  • PubChem. Bavdegalutamide (ARV-110) Compound Summary. Available at: [Link]

Sources

Validation of 1-(3-Aminopropyl)piperidin-3-ol Purity by Chiral HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Aminopropyl)piperidin-3-ol is a highly polar, bifunctional chiral building block featuring a primary amine, a tertiary amine (within the piperidine ring), and a secondary hydroxyl group. Validating the enantiomeric purity of such compounds presents a formidable analytical challenge. The presence of multiple basic nitrogen atoms often leads to severe secondary interactions with the residual silanols on the silica support of chiral stationary phases (CSPs), resulting in broad, tailing peaks and compromised resolution[1].

This guide objectively compares standard Normal Phase (NP) methods against Polar Organic Mode (POM) and Supercritical Fluid Chromatography (SFC) to establish a self-validating, robust protocol for enantiomeric excess (ee) determination.

Mechanistic Causality: The Role of Additives and CSPs

To achieve baseline resolution for basic compounds, chiral discriminators must be paired with the correct mobile phase additives to suppress deleterious secondary interactions[1].

  • Silanol Masking: Uncapped acidic silanols on the silica matrix strongly attract the protonated primary and tertiary amines of 1-(3-Aminopropyl)piperidin-3-ol. Basic additives like Diethylamine (DEA) are traditionally used at 0.1% (v/v) to compete for these active sites[1].

  • The EDA Advantage: For compounds possessing primary amines, DEA is often insufficient. Ethylenediamine (EDA) or 2-aminoethanol (AE) provide superior peak symmetry because their multiple hydrogen-bonding sites more effectively mask the silica surface[2]. However, EDA has limited miscibility in pure non-polar solvents (like hexane), making it ideal for Polar Organic Mode (POM) where alcohols are the primary eluent[2].

  • Memory Effects: Coated polysaccharide columns (e.g., Chiralpak AD-H) can exhibit a persistent "memory effect" when exposed to DEA, permanently altering their surface chemistry and rendering them unreliable for subsequent neutral or acidic methods[3]. Immobilized CSPs (e.g., Chiralpak IC) offer greater robust stability and solvent flexibility.

Mechanism Analyte 1-(3-Aminopropyl) piperidin-3-ol Interaction Ionic Interaction (Peak Tailing) Analyte->Interaction Elution Sharp Elution & Chiral Recognition Analyte->Elution Silanol Residual Silanols (Acidic Sites) Silanol->Interaction Additive Basic Additive (EDA / DEA) Additive->Silanol Competes Masked Masked Silanols (Neutralized) Additive->Masked Forms Masked->Elution

Caption: Mechanism of silanol masking by basic additives to prevent peak tailing in chiral HPLC.

Comparative Analysis of Chiral Separation Strategies

Strategy A: Normal Phase (NP) on Coated Amylose

The Traditional Approach: Utilizing a Chiralpak AD-H column with Hexane/Isopropanol/DEA. While this is the industry standard starting point for basic compounds[1], the primary amine on the propyl chain of our target analyte often penetrates the coated polymer, leading to moderate tailing. Furthermore, the DEA memory effect necessitates dedicating the column solely to basic analyses[3].

Strategy B: Polar Organic Mode (POM) on Immobilized Cellulose

The Optimized Approach: Utilizing a Chiralpak IC column with 100% Methanol and 0.1% EDA. Immobilized columns tolerate pure polar solvents. The use of EDA dramatically improves peak symmetry for primary amines compared to DEA[2]. The high polarity of the mobile phase also reduces the retention time of the highly polar 1-(3-Aminopropyl)piperidin-3-ol, sharpening the peaks and improving the signal-to-noise ratio.

Strategy C: Chiral SFC with Dimethylethylamine

The High-Throughput Alternative: Supercritical Fluid Chromatography (SFC) using CO₂ and an alcohol modifier. Basic compounds often require basic additives in the SFC modifier to improve resolution[4]. Using dimethylethylamine (DMEA) directly in the sample diluent can improve chromatography while avoiding post-purification amine removal issues[4].

Quantitative Data Presentation

The following table summarizes the comparative performance of the three strategies based on standard chromatographic validation parameters.

ParameterStrategy A (NP)Strategy B (POM)Strategy C (SFC)
Column Chiralpak AD-H (Coated)Chiralpak IC (Immobilized)Chiralpak AD-H (Coated)
Mobile Phase Hexane/IPA (80:20)100% MethanolCO₂ / IPA (75:25)
Additive 0.1% DEA0.1% EDA1% DMEA (in diluent)
Retention Time (Rt₁ / Rt₂) 14.2 min / 16.8 min6.5 min / 8.2 min4.1 min / 5.3 min
Resolution (Rs) 1.83.22.5
Tailing Factor (Tf) 1.7 (Moderate Tailing)1.1 (Excellent Symmetry)1.3 (Good Symmetry)
Column Dedication Required? Yes (DEA Memory Effect)No (Immobilized Phase)Yes

Recommended Experimental Protocol: Polar Organic Mode (POM)

To ensure trustworthiness, the following protocol is designed as a self-validating system . By injecting a racemic standard prior to sample analysis, the system proves its own resolving power (System Suitability Test).

Step 1: System Preparation & Equilibration
  • Install a Chiralpak IC column (250 x 4.6 mm, 5 µm) onto the HPLC system.

  • Prepare the mobile phase: 100% HPLC-grade Methanol containing 0.1% (v/v) Ethylenediamine (EDA) . Note: Ensure EDA is fresh, as it degrades upon prolonged exposure to air.

  • Degas the mobile phase via sonication for 10 minutes.

  • Equilibrate the column at a flow rate of 1.0 mL/min at 25 °C for at least 45 minutes to ensure complete masking of the stationary phase silanols.

Step 2: Sample Preparation (Diluent Matching)
  • Racemic Standard (System Suitability): Dissolve 5 mg of racemic 1-(3-Aminopropyl)piperidin-3-ol in 10 mL of the mobile phase (Methanol + 0.1% EDA).

  • Test Sample: Dissolve the chiral sample to a concentration of 0.5 mg/mL using the exact same diluent. Causality: Matching the diluent to the mobile phase prevents solvent-front distortion and peak splitting.

Step 3: Execution & Self-Validation
  • Set the UV detector to 220 nm (or utilize an ELSD/CAD detector if UV absorbance is too weak due to the lack of strong chromophores).

  • Inject 10 µL of the Racemic Standard.

  • Validation Gate: Calculate the Resolution (Rs). Proceed to sample analysis only if Rs > 2.0 and Tailing Factor (Tf) < 1.5.

  • Inject the Test Sample and calculate the enantiomeric excess (ee) via peak area normalization.

Workflow Start Analyze Compound Structure: Primary + Tertiary Amine SelectCSP Select Immobilized CSP (e.g., Chiralpak IC) Start->SelectCSP SelectMP Select Polar Organic Mode (100% MeOH or EtOH) Start->SelectMP SelectAdd Add 0.1% EDA (Optimal for Primary Amines) SelectCSP->SelectAdd SelectMP->SelectAdd Equilibrate Equilibrate System (Monitor Baseline) SelectAdd->Equilibrate InjectRac Inject Racemic Standard (Self-Validation) Equilibrate->InjectRac CheckRs Check Resolution (Rs > 2.0) & Tailing (Tf < 1.5) InjectRac->CheckRs Validate Proceed to Sample Analysis CheckRs->Validate Pass

Caption: Workflow for developing and validating a POM chiral HPLC method for highly basic amines.

References

  • [1] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at:[Link]

  • [2] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at:[Link]

  • [3] Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. PubMed (Chirality). Available at:[Link]

  • [4] Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. Available at:[Link]

Sources

In Vitro Assessment of Compounds Containing the 1-(3-Aminopropyl)piperidin-3-ol Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The piperidine ring is a highly privileged motif in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] This guide provides an in-depth technical overview for the in vitro assessment of compounds featuring the 1-(3-aminopropyl)piperidin-3-ol moiety. While direct experimental data on this specific scaffold is limited in publicly available literature, this guide will leverage data from structurally related piperidine derivatives to provide a robust framework for its evaluation. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of relevant compounds.

The Piperidine Scaffold: A Foundation for Diverse Biological Activity

The piperidine heterocycle is a versatile building block in drug design, offering a combination of desirable physicochemical properties such as high chemical stability, modulable lipophilicity and water solubility, and the ability to form crucial hydrogen bonds with biological targets.[1] Its presence in a molecule can enhance druggability by improving metabolic stability and pharmacokinetic properties, often with reduced toxicity.[1] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[2][3][4]

The 1-(3-aminopropyl)piperidin-3-ol moiety combines the piperidine core with a flexible aminopropyl side chain and a hydroxyl group, presenting multiple points for interaction with biological macromolecules. The basic nitrogen in the piperidine ring and the primary amine can act as hydrogen bond acceptors and donors, as well as sites for salt formation, which can be critical for solubility and receptor binding. The hydroxyl group adds another potential hydrogen bonding site. This combination of features suggests that compounds containing this moiety could be promising candidates for a variety of therapeutic targets.

Comparative In Vitro Assessment: A Focus on Anticancer and Antimicrobial Activities

Based on the extensive research into piperidine derivatives, two of the most prominent and well-studied therapeutic areas are oncology and infectious diseases.[5][6] Therefore, this guide will focus on the in vitro assessment of compounds containing the 1-(3-aminopropyl)piperidin-3-ol moiety for these two applications.

Anticancer Activity

Piperidine-containing compounds have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, modulation of key signaling pathways, and direct DNA interaction.[7] The in vitro evaluation of a novel compound with this scaffold would begin with a broad cytotoxicity screening against a panel of cancer cell lines to identify potential activity and selectivity.

The following table summarizes the in vitro anticancer activity of several piperidine derivatives from the literature, providing a benchmark for the potential potency of new compounds. It is important to note that these are not direct analogs of 1-(3-aminopropyl)piperidin-3-ol, but they share the core piperidine feature and demonstrate its potential in an oncology context.

Compound IDCancer Cell LineAssay TypePotency (GI₅₀/IC₅₀)Reference
Compound 1 PC-3 (Prostate)Sulforhodamine B6.3 µg/mL[2]
Compound 25 PC-3 (Prostate)Sulforhodamine B6.4 µg/mL[2]
Compound 3a K562 (Leukemia)Not SpecifiedPotent at low concentration[8]
Compound 3a Reh (Leukemia)Not SpecifiedPotent at low concentration[8]
DTPEP MDA-MB-231 (Breast)Not SpecifiedInhibition of cell proliferation[5]
DTPEP MCF-7 (Breast)Not SpecifiedInhibition of cell proliferation[5]

GI₅₀: 50% Growth Inhibition; IC₅₀: 50% Inhibitory Concentration

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally correlated with the number of viable cells.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., PC-3, K562, MCF-7) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Perform serial dilutions of the stock solution in growth medium to achieve a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from the curve using non-linear regression analysis.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Test Compound Preparation (Stock Solution & Dilutions) treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_add MTT Reagent Addition (2-4h incubation) treatment->mtt_add solubilization Formazan Solubilization mtt_add->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation Calculate % Viability readout->calculation curve_fit Dose-Response Curve Plotting calculation->curve_fit ic50 Determine IC₅₀ Value curve_fit->ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Antimicrobial Activity

The piperidine scaffold is also present in many compounds with significant antimicrobial properties.[9] The evaluation of new derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi is a crucial step in the discovery of new anti-infective agents.

The following table presents the Minimum Inhibitory Concentration (MIC) values for several piperidine derivatives against various microorganisms, showcasing the potential of this scaffold in combating microbial growth.

Compound IDMicroorganismMIC (µg/mL)Reference
Piperine Streptococcus mutans330[10]
Piperine Staphylococcus aureus< 100[11]
Piperine Salmonella spp.< 100[11]
Compound 2c Staphylococcus aureus0.039[12]
Compound 2c Bacillus subtilis0.039[12]

MIC: Minimum Inhibitory Concentration

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the growth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (wells with inoculum and no compound) and a negative control (wells with medium only).

    • Incubate the plate at 35-37°C for 16-20 hours for most bacteria.

  • Determination of MIC:

    • After incubation, visually inspect the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inoculum_prep Microbial Inoculum Preparation (0.5 McFarland Standard) inoculation Inoculation of Wells inoculum_prep->inoculation compound_dilution Compound Serial Dilution in 96-well Plate compound_dilution->inoculation incubation Incubation (16-20h at 37°C) inoculation->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination Determine MIC Value visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Concluding Remarks for the Drug Discovery Professional

The 1-(3-aminopropyl)piperidin-3-ol moiety represents an intriguing scaffold for the design of novel therapeutic agents. While direct in vitro data for this specific structure is not yet widely published, the extensive body of research on related piperidine derivatives strongly suggests its potential in areas such as oncology and infectious diseases. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to initiate the in vitro assessment of new compounds containing this moiety. A systematic approach, beginning with broad screening assays and progressing to more detailed mechanistic studies, will be crucial in unlocking the therapeutic potential of this promising chemical class.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2015). Bioorganic & Medicinal Chemistry, 23(17), 5781-5793.
  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. (2011). European Journal of Medicinal Chemistry, 46(10), 5273-5279.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2023). Cancers, 15(13), 3324.
  • The Wide Spectrum Biological Activities of Piperidine -A Short Review. (2021).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2024). Advanced Journal of Chemistry A, 7(2), 163-189.
  • Antimicrobial and antioxidant activities of piperidine derivatives. (2016). African Journal of Pharmacy and Pharmacology, 9(28), 783-794.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). BenchChem.
  • 1-(3-Aminopropyl)piperidin-4-ol AldrichCPR 4608-78-0. (n.d.). Sigma-Aldrich.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). International Journal of Molecular Sciences, 21(11), 3853.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(11), 3469.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). Journal of Molecular Structure, 1301, 137351.
  • 1-(3-Aminopropyl)piperidine | CAS 3529-08-6. (n.d.). Santa Cruz Biotechnology.
  • The Multifaceted Antimicrobial Profile of Piperine in Infectious Disease Management: Current Perspectives and Potential. (2023). Antibiotics, 12(1), 123.
  • 1-(3-Aminopropyl)piperidin-3-yl methanol AldrichCPR 100708-30-3. (n.d.). MilliporeSigma.
  • 4608-78-0|1-(3-Aminopropyl)piperidin-4-ol. (n.d.). BLDpharm.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(11), 3469.
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  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (n.d.).
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central.
  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 271, 116398.

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Comparative Analysis of Synthetic Routes to Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Reference

Executive Summary

The piperidine ring is the most ubiquitous nitrogen heterocycle found in FDA-approved pharmaceuticals, appearing in blockbusters ranging from antihistamines (e.g., loratadine) to targeted kinase inhibitors. As drug discovery moves toward higher sp³ character to improve solubility and reduce off-target toxicity, the demand for highly functionalized, stereochemically complex piperidines has surged.

This guide provides a critical comparative analysis of the four primary synthetic routes to functionalized piperidines: Catalytic Hydrogenation of Pyridines , De Novo Aza-Diels-Alder (ADA) Cycloaddition , Ring-Closing Metathesis (RCM) , and Late-Stage C(sp³)-H Functionalization . By evaluating these methodologies against parameters of yield, stereocontrol, functional group (FG) tolerance, and scalability, this guide equips synthetic chemists with the data necessary to select the optimal route for their specific target.

Strategic Decision Matrix: Comparative Performance Data

To facilitate route selection, the following table synthesizes quantitative data and operational parameters across the four primary methodologies[1][2][3].

Synthetic RouteTypical Yield RangeStereocontrolFunctional Group ToleranceScalabilityPrimary Application / "Best For"
Catalytic Hydrogenation 60% – 95%Moderate to High (cis-selective)Low to Moderate (sensitive to reducible groups)Excellent (kg scale)Rapid access to core scaffolds; bulk intermediate synthesis.
Aza-Diels-Alder (ADA) 50% – 90%Excellent (up to >99% ee with organocatalysts)HighModerateConstructing complex, multi-stereocenter piperidines de novo.
Ring-Closing Metathesis 70% – 98%N/A (forms olefins for subsequent functionalization)Moderate (requires amine protection/protonation)GoodSynthesizing unsaturated piperidines and bridged/fused bicyclics.
C(sp³)-H Functionalization 40% – 85%Moderate (highly dependent on directing groups)High (operates under orthogonal conditions)Low to ModerateLate-stage diversification of lead compounds for SAR studies.

Mechanistic Pathways & Workflow Logic

The decision to build the ring de novo versus functionalizing a pre-existing heterocycle dictates the entire synthetic campaign. The decision tree below illustrates the strategic divergence in piperidine synthesis.

G Target Target: Functionalized Piperidine Preexisting Pre-existing Ring? Target->Preexisting Acyclic Acyclic Precursors? Target->Acyclic Pyridine Pyridine Core (Catalytic Hydrogenation) Preexisting->Pyridine Saturated Piperidine Core (C-H Functionalization) Preexisting->Saturated Diene Imine + Diene (Aza-Diels-Alder) Acyclic->Diene Olefin Bis-allylamine (Ring-Closing Metathesis) Acyclic->Olefin

Strategic decision tree for selecting piperidine synthesis routes based on precursor availability.

In-Depth Route Analysis & Validated Protocols

Route A: Catalytic Hydrogenation of Pyridines

The reduction of pre-formed pyridines is the most industrially scalable route. However, it presents two distinct chemical challenges: the high resonance energy of the pyridine ring requires harsh conditions, and the resulting piperidine is highly Lewis-basic, which can poison transition metal catalysts[2].

Expertise & Causality: To circumvent catalyst poisoning, reactions are often run in acidic media (e.g., acetic acid or HCl) to protonate the piperidine product, rendering it non-coordinating. Alternatively, modern homogeneous catalysts, such as Rh(I) or Ir complexes, enable dearomatization under milder conditions, often yielding all-cis diastereomers due to facial selectivity during the sequential hydride delivery[4].

Self-Validating Experimental Protocol: Rh/C Catalyzed Hydrogenation

  • Preparation: Dissolve the substituted pyridine (1.0 equiv) in glacial acetic acid (0.2 M). Causality: Acetic acid acts as both solvent and protonating agent to prevent catalyst poisoning.

  • Catalyst Addition: Add 5% Rhodium on Carbon (Rh/C) (5 mol%). Purge the reaction vessel with argon (3x), followed by hydrogen gas (3x).

  • Pressurization: Pressurize the vessel to 50 psi H₂ and stir vigorously at 25 °C.

  • Validation Step: Monitor the reaction via a mass flow controller to track H₂ uptake. The reaction is complete when hydrogen consumption ceases (typically 12-24 hours).

  • Workup: Vent H₂, purge with argon, and filter the mixture through a pad of Celite to remove the catalyst. Crucial: Wash the Celite pad with methanol to ensure full recovery of the highly polar piperidinium acetate salt.

  • Neutralization: Concentrate the filtrate, basify with 1M NaOH to pH 10, and extract with dichloromethane.

Route B: Inverse-Electron-Demand Aza-Diels-Alder (ADA)

When multiple stereocenters must be installed with absolute control, the ADA reaction is unparalleled. The inverse-electron-demand ADA utilizes electron-rich dienophiles and electron-deficient azadienes (e.g., N-sulfonyl-1-aza-1,3-butadienes)[5].

Expertise & Causality: By employing chiral secondary amine organocatalysts (e.g., MacMillan imidazolidinones), the reaction proceeds via a highly organized transition state. The organocatalyst condenses with the aldehyde dienophile to form a nucleophilic enamine, which undergoes a highly stereoselective [4+2] cycloaddition with the azadiene, establishing up to three contiguous stereocenters in a single step[5].

Self-Validating Experimental Protocol: Organocatalytic ADA

  • Enamine Formation: To a solution of the aldehyde (2.0 equiv) in CH₃CN/H₂O (10:1), add the chiral secondary amine catalyst (10 mol%) and an acid co-catalyst (e.g., AcOH, 10 mol%). Stir for 15 minutes.

  • Cycloaddition: Add the N-sulfonyl-1-aza-1,3-butadiene (1.0 equiv). Stir at room temperature for 24 hours.

  • Validation Step: Before workup, take a 50 µL aliquot, dilute in hexanes/isopropanol, and run a rapid Chiral HPLC assay. Causality: This validates the enantiomeric excess (ee) in situ. If ee is <90%, the temperature must be lowered to -20 °C in subsequent runs to rigidify the transition state.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Route C: Ring-Closing Metathesis (RCM)

RCM utilizing Grubbs-type ruthenium alkylidene catalysts is a powerful method for constructing unsaturated piperidines (tetrahydropyridines), which can be subsequently functionalized[6].

Expertise & Causality: Unprotected bis-allylamines severely inhibit RCM because the lone pair on the nitrogen coordinates to the electrophilic ruthenium center, forming an inactive chelate. To solve this, the amine must be electronically deactivated (e.g., via Boc or Ts protection) or sterically hindered[6].

RCM Amine Free Bis-allylamine Problem Catalyst Poisoning (Ru-Coordination) Amine->Problem Solution1 Protecting Group (e.g., Ts, Boc) Amine->Solution1 Solution2 In situ Protonation (Acid Additive) Amine->Solution2 Active Active Metathesis Solution1->Active Solution2->Active Product Tetrahydropyridine Active->Product

Mechanistic logic for overcoming catalyst poisoning in amine Ring-Closing Metathesis.

Self-Validating Experimental Protocol: RCM with Grubbs II

  • Substrate Preparation: Dissolve the N-Boc-bis-allylamine (1.0 equiv) in anhydrous, degassed dichloromethane to a high dilution of 0.01 M. Causality: High dilution heavily favors intramolecular ring closure over intermolecular acyclic diene metathesis (ADMET) polymerization.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Reaction: Reflux the mixture (40 °C) under an argon atmosphere for 4 hours.

  • Validation Step: Monitor by ¹H NMR. The disappearance of the terminal olefin multiplet (~5.8 ppm) and the appearance of the internal cyclic olefin signal (~5.6 ppm) confirms ring closure.

  • Quench & Purify: Add ethyl vinyl ether (excess) to quench the Ru-alkylidene. Concentrate and purify via silica gel chromatography.

Route D: Late-Stage C(sp³)-H Functionalization

For drug discovery, the ability to directly functionalize a pre-existing, saturated piperidine ring without de novo synthesis is the holy grail. The challenge lies in differentiating the electronically similar, unactivated C(sp³)-H bonds[7].

Expertise & Causality: Recent breakthroughs utilize directing groups (e.g., thioamides or N-Boc groups) to pre-coordinate transition metals (Pd, Ru) or strong bases. For example, the Beak/Gawley-inspired lithiation of N-Boc piperidines allows for highly regioselective α-functionalization. Alternatively, the Sarpong group utilizes a Norrish-Yang photochemical cyclization to form a strained β-lactam, followed by a strain-release Pd-catalyzed C–C cleavage/cross-coupling to achieve functionalization[8][9].

Self-Validating Experimental Protocol: Directed Lithiation / Negishi Coupling

  • Lithiation: Dissolve N-Boc piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O (0.1 M) at -78 °C. Add sec-BuLi (1.2 equiv) dropwise. Stir for 2 hours. Causality: TMEDA breaks up organolithium aggregates, increasing the kinetic basicity of sec-BuLi, while the Boc group directs deprotonation exclusively to the α-position.

  • Validation Step (Crucial): Remove a 0.5 mL aliquot and quench with D₂O. Analyze by GC-MS or NMR to confirm >95% deuterium incorporation at the α-position. If metalation is incomplete, the subsequent cross-coupling will fail.

  • Transmetalation: Add anhydrous ZnCl₂ (1.5 equiv) as a solution in THF. Warm to room temperature to form the α-zincated piperidine.

  • Cross-Coupling: Add the aryl halide (0.8 equiv) and Pd(PPh₃)₄ (5 mol%). Heat to 60 °C for 12 hours.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify to yield the α-aryl piperidine.

Conclusion

The selection of a synthetic route for functionalized piperidines must be dictated by the specific requirements of the target molecule. Catalytic hydrogenation remains the most robust method for scale-up but suffers from poor chemoselectivity. Aza-Diels-Alder and RCM offer exceptional control for de novo synthesis of complex architectures, though they require multi-step acyclic precursor preparation. Finally, Late-Stage C-H Functionalization represents the frontier of medicinal chemistry, allowing for rapid analog generation via direct modification of the saturated heterocycle, albeit often requiring specialized directing groups or photochemical setups.

References

  • Liu, G.-Q., & Opatz, T. "Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems." Advances in Heterocyclic Chemistry, 2018. ResearchGate. [Link]

  • Sarpong, R., et al. "(PDF) C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles." ResearchGate, 2020. [Link]

  • Boger, D. L., et al. "Organocatalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction of N-Sulfonyl-1-aza-1,3-butadienes and Aldehydes." SciSpace. [Link]

  • McLaughlin, M., et al. "Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles." PMC.[Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(3-Aminopropyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

1-(3-Aminopropyl)piperidin-3-ol: Comprehensive Safety, PPE, and Operational Guide

As a Senior Application Scientist, I recognize that handling bifunctional organic molecules like 1-(3-Aminopropyl)piperidin-3-ol (CAS No. 51387-96-3) requires more than a superficial reading of a Safety Data Sheet. This compound features both a primary aliphatic amine and a piperidine ring (a tertiary amine), alongside a secondary hydroxyl group.

Understanding the causality behind its hazards is critical for laboratory safety. Aliphatic amines are highly nucleophilic and basic. Upon contact with the moisture in human skin or ocular tissues, they undergo an exothermic reaction that creates a highly alkaline localized environment. This alkalinity rapidly saponifies epidermal lipids and denatures proteins, leading to liquefactive necrosis—a destructive process that penetrates much deeper into tissues than the coagulative necrosis typically caused by acids. Consequently, your Personal Protective Equipment (PPE) and operational workflows must be engineered to prevent even micro-exposures.

Quantitative PPE Matrix & Barrier Causality

Standard laboratory gloves do not offer universal protection. Nitrile rubber, while providing excellent dexterity, is susceptible to swelling and rapid permeation by low-molecular-weight aliphatic amines. For extended contact, highly cross-linked, non-polar polymer matrices like Butyl rubber or Neoprene are required to resist the lipophilic and nucleophilic nature of the amine[1].

Table 1: PPE Material Compatibility and Breakthrough Data

Protective GearRecommended MaterialBreakthrough Time (EN 374)Operational Rationale & Causality
Primary Gloves Butyl Rubber (0.3 mm)> 480 minutes (Class 6)Preferred for extended contact. The dense, non-polar matrix prevents amine permeation and resists degradation[1].
Splash Gloves Nitrile / NBR (0.1 mm)< 20 minutes (Class 1)Acceptable for brief splash protection only. Must be removed and replaced immediately upon contamination.
Avoid/Prohibited Polyvinyl Chloride (PVC)< 10 minutesRapid degradation and plasticizer leaching upon contact with amines.
Eye Protection Chemical Splash GogglesN/AEssential to prevent ocular saponification. Safety glasses with side shields are insufficient against amine vapors/splashes.
Face Protection Polycarbonate Face ShieldN/AMandatory when handling volumes > 100 mL or when pressurizing reaction vessels.
Body Protection Tychem® or Polymer Laminate> 480 minutesPrevents saturation of standard cotton lab coats, which can hold corrosive amines against the skin[2].

PPE Selection & Workflow Logic

The following decision matrix illustrates the self-validating logic required before initiating any workflow involving 1-(3-Aminopropyl)piperidin-3-ol.

PPE_Logic Start Task: Handling 1-(3-Aminopropyl)piperidin-3-ol HoodCheck Inside Certified Fume Hood? Start->HoodCheck VolCheck Volume > 100 mL or High Splash Risk? Start->VolCheck RespYes Add NIOSH OV Respirator (e.g., ABEK1) HoodCheck->RespYes No RespNo Standard Fume Hood Ventilation Sufficient HoodCheck->RespNo Yes GloveSplash Splash Protection: Nitrile Gloves VolCheck->GloveSplash No GloveExtended Extended Contact: Butyl Rubber VolCheck->GloveExtended Yes EyeStandard Chemical Splash Goggles VolCheck->EyeStandard No EyeShield Goggles + Face Shield VolCheck->EyeShield Yes

Decision logic for selecting appropriate PPE based on operational parameters and exposure risks.

Step-by-Step Operational Protocol

To ensure scientific integrity and safety, the handling of this compound must follow a strict, causality-driven sequence. Amines readily absorb atmospheric carbon dioxide to form carbamate salts, which can alter reaction stoichiometry and cause pressure buildup in sealed containers.

Phase 1: Environmental Preparation

  • Verify Ventilation: Ensure the chemical fume hood has a certified face velocity of 0.4–0.6 m/s.

  • Segregate Incompatibles: Remove all oxidizing agents (e.g., peroxides, chromic acid) and strong mineral acids from the workspace. Aliphatic amines react violently with oxidizers, generating considerable heat and pressure[1].

  • Don PPE: Inspect Butyl rubber gloves for pinholes using the inflation method. Don a polymer-laminate apron over a standard lab coat, followed by chemical splash goggles.

Phase 2: Dispensing and Transfer

  • Purge Atmosphere: If dispensing from a bulk container, flush the headspace with dry Argon or Nitrogen before and after withdrawing the chemical to prevent carbamate formation.

  • Transfer Mechanics: Use positive displacement pipettes or glass syringes with Luer-lock PTFE needles. Avoid standard air-displacement pipettes, as the vapor pressure and viscosity of the amine can cause dripping and volumetric inaccuracies.

  • Reaction Integration: Add the amine to your reaction vessel dropwise via an addition funnel. Because amine-acid and amine-electrophile reactions are highly exothermic, utilize an ice-water bath to maintain thermal control and prevent solvent boil-off.

Spill Response and Disposal Plan

In the event of a spill, standard solvent cleanup procedures are inadequate and potentially dangerous. Sweeping an amine spill with combustible materials (like sawdust) can trigger a fire.

Immediate Spill Response Protocol:

  • Evacuate and Assess: For spills >50 mL outside a fume hood, evacuate the immediate area. Personnel re-entering to clean must wear a NIOSH-approved organic vapor respirator (e.g., ABEK1 or OV/P100 cartridges)[3].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand, vermiculite, or a specialized polypropylene chemical spill pad[1].

  • Targeted Neutralization: Do not use strong mineral acids (like HCl or H2SO4) to neutralize the spill, as the resulting exothermic reaction will vaporize the amine, creating a severe inhalation hazard. Instead, carefully spray the spill with a mild, dilute acid (e.g., 1M Citric Acid or 5% Acetic Acid) until the pH is neutralized.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) container.

Disposal Plan:

  • Waste Segregation: Store the collected waste in a corrosion-resistant container with a secure inner liner[2].

  • Labeling: Clearly label the container as "Hazardous Waste - Aqueous Amine / Corrosive".

  • Storage: Store the waste container in a well-ventilated, dedicated corrosive waste cabinet, strictly isolated from halogenated solvents and oxidizing agents, until collected by certified hazardous waste professionals[2].

References

  • "1-(3-aminopropyl)piperidin-3-ol | Sigma-Aldrich", Sigma-Aldrich (MilliporeSigma),
  • "2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane - ECHA CHEM", European Chemicals Agency (ECHA),
  • "Safety Data Sheet - BigCommerce", BigCommerce (Modified Aliph
  • "Equus Chevaline Epistixx AC Primer Unit B", Equus Industries (Amine Handling Guidelines),

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.